molecular formula C13H15Cl2NO4 B170988 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid CAS No. 142121-95-7

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Cat. No.: B170988
CAS No.: 142121-95-7
M. Wt: 320.16 g/mol
InChI Key: UMIXQOHZODWWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a useful research compound. Its molecular formula is C13H15Cl2NO4 and its molecular weight is 320.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-8(14)9(15)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXQOHZODWWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a bulky dichlorophenyl group, imparts specific conformational constraints and potential for novel interactions when incorporated into peptide-based therapeutics or small molecule inhibitors. The tert-butyloxycarbonyl (Boc) protecting group ensures its seamless integration into standard solid-phase or solution-phase peptide synthesis protocols. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental procedures, and critical process considerations.

Synthetic Strategy Overview

The is most effectively approached via a multi-step sequence, commencing with a modified Strecker synthesis. This classical yet robust method allows for the efficient construction of the α-amino acid scaffold from the corresponding aldehyde. The subsequent hydrolysis of the intermediate α-aminonitrile, followed by the protection of the resulting amino group, yields the final product. This strategy is favored for its use of readily available starting materials and its amenability to scale-up.

Part 1: Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetonitrile

The initial step involves the formation of an α-aminonitrile from 3,4-dichlorobenzaldehyde. This reaction proceeds through the in-situ formation of an imine, which is subsequently attacked by a cyanide anion.

Reaction Mechanism

The reaction is initiated by the condensation of 3,4-dichlorobenzaldehyde with an ammonium salt to form an imine. The cyanide ion then attacks the electrophilic carbon of the imine, yielding the α-aminonitrile. The use of a phase-transfer catalyst can be beneficial in facilitating the reaction between the aqueous and organic phases.

Experimental Protocol
  • To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) in a suitable organic solvent such as dichloromethane or toluene, add an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

  • A phase-transfer catalyst, for instance, tetrabutylammonium bromide (0.05 eq), can be added to enhance the reaction rate.

  • The biphasic mixture is stirred vigorously at room temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-amino-2-(3,4-dichlorophenyl)acetonitrile, which can be used in the subsequent step without further purification or purified by recrystallization if necessary.

Part 2: Hydrolysis to 2-Amino-2-(3,4-dichlorophenyl)acetic Acid

The hydrolysis of the nitrile functional group to a carboxylic acid is a critical step. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be readily isolated.

Reaction Mechanism

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon. Water then attacks this carbon, and following a series of proton transfer and tautomerization steps, the nitrile is converted to a primary amide. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt.

Experimental Protocol
  • The crude 2-amino-2-(3,4-dichlorophenyl)acetonitrile from the previous step is dissolved in a mixture of a strong acid, such as concentrated hydrochloric acid, and water.

  • The solution is heated to reflux (typically 80-100 °C) for several hours (6-12 hours), with the progress of the hydrolysis monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a base like sodium hydroxide.

  • The precipitated solid, 2-amino-2-(3,4-dichlorophenyl)acetic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Boc-Protection of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid

The final step involves the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, typically employing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. The presence of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

Experimental Protocol
  • 2-Amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) is suspended in a mixture of an organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol) and water.

  • A base, such as sodium bicarbonate or sodium hydroxide (2.0-2.5 eq), is added to the suspension, and the mixture is stirred until the amino acid dissolves.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) is added portion-wise to the solution at 0-5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.

  • The remaining aqueous solution is acidified to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid), leading to the precipitation of the N-Boc protected amino acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
13,4-Dichlorobenzaldehyde2-Amino-2-(3,4-dichlorophenyl)acetonitrileNaCN, NH₄Cl85-95%
22-Amino-2-(3,4-dichlorophenyl)acetonitrile2-Amino-2-(3,4-dichlorophenyl)acetic acidConc. HCl70-85%
32-Amino-2-(3,4-dichlorophenyl)acetic acidThis compoundBoc₂O, NaHCO₃90-98%

Visual Workflow

Synthesis_Workflow cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Boc Protection start 3,4-Dichlorobenzaldehyde step1_reagents NaCN, NH₄Cl start->step1_reagents product1 2-Amino-2-(3,4-dichlorophenyl)acetonitrile step1_reagents->product1 step2_reagents Conc. HCl, H₂O, Heat product1->step2_reagents product2 2-Amino-2-(3,4-dichlorophenyl)acetic acid step2_reagents->product2 step3_reagents Boc₂O, NaHCO₃ product2->step3_reagents final_product This compound step3_reagents->final_product

An In-depth Technical Guide to 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid (CAS: 142121-95-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(tert-butoxycarbonyl-amino)-2-(3,4-dichlorophenyl)acetic acid, a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide science. We will delve into its chemical rationale, synthesis, and applications, offering field-proven insights to support your research and development endeavors.

Strategic Importance in Modern Drug Discovery

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid serves as a crucial building block in the synthesis of complex organic molecules, particularly peptides and peptidomimetics. Its strategic value is rooted in two key structural features: the Boc-protected amine and the 3,4-dichlorophenyl moiety.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.[1][2] This protection is fundamental in stepwise synthetic sequences, such as solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions of the highly nucleophilic amine.[3][4] The Boc group's stability under a wide range of non-acidic conditions, coupled with its clean and straightforward removal using mild acids like trifluoroacetic acid (TFA), offers a high degree of synthetic control.[5][6] This orthogonality is paramount when constructing complex molecules with multiple functional groups.[2]

  • The 3,4-Dichlorophenyl Moiety: The presence of a dichlorinated phenyl ring significantly influences the molecule's physicochemical properties. The chlorine atoms enhance lipophilicity, which can improve cell membrane permeability—a critical factor in drug design.[5] Furthermore, the specific substitution pattern can dictate binding affinities to biological targets and influence the overall conformation of the resulting peptide or small molecule. The 3,4-dichlorophenyl group is found in a variety of biologically active compounds, suggesting its potential to confer desirable pharmacological properties.

Physicochemical and Computed Properties

A thorough understanding of the compound's properties is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 142121-95-7[7]
Molecular Formula C₁₃H₁₅Cl₂NO₄[8]
Molecular Weight 320.17 g/mol [5]
Topological Polar Surface Area (TPSA) 75.63 Ų[5]
Computed logP 3.6438[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]

Synthesis and Methodologies

The synthesis of this compound can be approached through two primary stages: the asymmetric synthesis of the core amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid, followed by the protection of the amino group with the Boc moiety.

Asymmetric Synthesis of the Amino Acid Core

The creation of the chiral center at the alpha-carbon is the most critical step. Several strategies for the asymmetric synthesis of α-amino acids can be employed:

  • Resolution of a Racemic Mixture: A classical approach involves the synthesis of the racemic amino acid followed by resolution using a chiral resolving agent.

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material to introduce the desired stereochemistry.

  • Asymmetric Catalysis: This is a highly efficient and modern approach. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral transition metal catalyst can yield the desired enantiomer with high selectivity.[9] Another powerful method involves the asymmetric alkylation of a glycine enolate equivalent using a chiral phase-transfer catalyst or a chiral auxiliary.[10]

Boc Protection of the Amino Group: A Validated Protocol

The introduction of the Boc group is a well-established and reliable transformation. The following protocol is based on standard procedures for the N-Boc protection of amino acids.[1][11][12]

Reaction Scheme:

Boc Protection reactant1 2-amino-2-(3,4-dichlorophenyl)acetic acid reagents Base (e.g., NaOH, NaHCO₃) Solvent (e.g., Dioxane/Water) reactant1->reagents reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->reagents product This compound reagents->product

Figure 1: General scheme for Boc protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Basification: Add a suitable base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the solution and stir vigorously to create a basic environment (pH > 10). This deprotonates the amino group, enhancing its nucleophilicity.

  • Addition of Boc Anhydride: While maintaining vigorous stirring, add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 eq) to the reaction mixture. The reaction is often performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar organic solvent like n-hexane to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of approximately 3. This protonates the carboxylic acid, causing the product to precipitate out of the solution.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: A base is crucial to deprotonate the amino group, making it a more potent nucleophile to attack the carbonyl carbon of the Boc anhydride.

  • Solvent System: A biphasic system like dioxane/water is often used to dissolve both the polar amino acid and the non-polar Boc anhydride.

  • Acidification: Acidification is necessary to protonate the carboxylate salt of the product, rendering it less water-soluble and allowing for its extraction into an organic solvent.

Characterization and Analytical Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the dichlorophenyl ring, the α-proton, the amide proton, and the nine equivalent protons of the tert-butyl group of the Boc protecting group.

    • ¹³C NMR: Will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the α-carbon, and the carbons of the aromatic ring and the tert-butyl group.[13]

  • Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the urethane of the Boc group, and aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

  • Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should correspond to the molecular formula.

Applications in Drug Development and Peptide Synthesis

As a non-natural amino acid, this compound is a valuable tool for introducing conformational constraints and novel pharmacophoric features into peptides.

Workflow for Incorporation into Peptides via SPPS:

SPPS_Workflow start Resin-bound Amino Acid/Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling of This compound (with DCC/HOBt or HATU) neutralization->coupling wash Washing coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat cleavage Final Cleavage from Resin (e.g., HF) wash->cleavage After Final Cycle purification Purification (HPLC) cleavage->purification final_product Purified Peptide purification->final_product

Figure 2: A generalized workflow for the incorporation of this compound into a peptide chain using Boc-strategy solid-phase peptide synthesis (SPPS).

The incorporation of this amino acid can lead to peptides with:

  • Enhanced Stability: The unnatural side chain can confer resistance to enzymatic degradation by proteases.

  • Modified Biological Activity: The dichlorophenyl group can interact with receptors in novel ways, potentially leading to increased potency or altered selectivity.[5]

  • Improved Pharmacokinetic Properties: The lipophilic nature of the side chain can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

Safety and Handling

While specific toxicity data for this compound is not extensively published, it should be handled with the standard precautions for laboratory chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

References

  • Scholars Research Library - Der Pharma Chemica.
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. National Institutes of Health.
  • Preparation method of Boc-glycine. Patsnap Eureka.
  • Experimental Procedures. The Royal Society of Chemistry.
  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
  • Preparation method of Boc-glycine. Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. GSC Online Press.
  • 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. PubMed.

Sources

A Technical Guide to the Strategic Application of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, a specialized non-natural amino acid derivative. While direct data on its intrinsic biological activity is limited, its true value lies in its strategic application as a chiral building block for the synthesis of novel therapeutic candidates. The molecular architecture, featuring a Boc-protected amine, a chiral alpha-carbon, and a 3,4-dichlorophenyl pharmacophore, presents a versatile scaffold for medicinal chemists. This document will elucidate the compound's physicochemical properties, explore the known biological activities of structurally related analogues, provide detailed experimental protocols for its chemical manipulation, and outline a strategic vision for its use in drug discovery pipelines, particularly in oncology and infectious disease research.

Physicochemical Properties and Structural Analysis

This compound (CAS: 142121-95-7) is a synthetic amino acid derivative designed for use in organic synthesis.[1][2] Its structure is optimized for stability, controlled reactivity, and incorporation into larger, more complex molecules.

PropertyValueSource
CAS Number 142121-95-7[1]
Molecular Formula C13H15Cl2NO4[1]
Molecular Weight 320.17 g/mol [1]
Synonyms Boc-3,4-dichloro-DL-phenylglycine[3]
Structural Component Rationale
  • The Boc (tert-butyloxycarbonyl) Group: This widely used protecting group renders the primary amine nucleophilically inert under basic and neutral conditions, making it ideal for multi-step synthesis.[] Its key advantage is its lability under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), allowing for selective deprotection without compromising other acid-sensitive functional groups in the molecule.[5] This orthogonal protection strategy is fundamental to modern peptide synthesis and medicinal chemistry.[6]

  • The 3,4-Dichlorophenyl Moiety: This structural motif is a known pharmacophore present in a wide array of bioactive molecules. The two chlorine atoms significantly alter the electronic properties and lipophilicity of the phenyl ring, creating opportunities for specific halogen bonding and hydrophobic interactions within protein binding pockets. This substitution pattern is found in compounds with demonstrated anticancer and antimicrobial activities.

  • The α-Amino Acid Scaffold: As a non-natural amino acid, this compound allows for the introduction of unique side chains into peptides or peptidomimetics, potentially enhancing stability against proteolysis or conferring novel binding properties. The chiral center at the alpha-carbon is critical, as stereochemistry is a determinant factor in biological activity.

Predicted and Observed Biological Activities of Structurally Related Compounds

The true potential of this compound as a synthetic precursor is best understood by examining the biological activities of compounds that share its core dichlorophenylacetic acid structure. This analysis provides a rationale for directing discovery efforts.

Anticancer Activity

The dichlorophenyl group is a key feature in several classes of cytotoxic agents.

  • Dichlorophenylacrylonitriles: Studies have shown that derivatives like (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile exhibit potent growth inhibition (GI50 = 0.127 µM) with high selectivity for the MCF-7 breast cancer cell line.[7] Molecular docking studies suggest these compounds bind effectively within the target, correlating predicted binding efficiency with observed cytotoxicity.[7]

  • Pyridine and Thiazole Derivatives: Other heterocyclic structures incorporating a dichlorophenyl moiety have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2) or as dual Bcr-Abl/HDAC inhibitors, representing promising strategies in cancer therapy.[8][9]

  • Acetylenic Amine Derivatives: Derivatives of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid have demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, indicating the utility of the dichlorophenyl scaffold in this therapeutic area.[10]

Antimicrobial Activity

The dichlorophenylacetamide substructure has been successfully incorporated into antifungal agents.

  • Quinazoline Derivatives: A notable example is 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline, which was found to have both in vitro and in vivo activity against the pathogenic yeast Cryptococcus neoformans.[11] Mechanistic studies indicated that this compound inhibits the incorporation of precursors into RNA and protein, effectively halting macromolecular synthesis in the fungus.[11]

Plant Growth Regulation

While not a direct application in human drug discovery, the activity of the core structure in other biological systems is informative.

  • Auxin-like Activity: 3,4-Dichlorophenylacetic acid (Dcaa) has been identified as an auxin analog that promotes root growth in crops by acting through the plant's auxin signaling pathway.[12] This demonstrates the ability of the dichlorophenylacetic acid scaffold to interact specifically with protein receptors and elicit a downstream biological response.

Experimental Protocols for Synthetic Utilization

As a building block, this compound is designed for two primary modes of chemical elaboration: reaction at the C-terminus (carboxylic acid) and reaction at the N-terminus (amine), following deprotection.

Protocol: N-Terminus Boc-Deprotection and Amide Coupling

This protocol describes the removal of the Boc protecting group and subsequent formation of an amide bond with a new building block (e.g., another amino acid, a scaffold with a carboxylic acid).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Carboxylic acid coupling partner (R-COOH)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS for complete consumption of starting material.

  • Solvent Removal: Remove the solvent and excess TFA in vacuo. The resulting product is the TFA salt of the deprotected amine.

  • Coupling Reaction: Dissolve the TFA salt in anhydrous DMF. Add the carboxylic acid coupling partner (1.1 eq) and HATU (1.1 eq).

  • Base Addition: Cool the mixture to 0°C and add DIPEA (3.0 eq) dropwise. The reaction is typically basic (pH > 8).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

G cluster_deprotection Step 1: Boc-Deprotection cluster_coupling Step 2: Amide Coupling start Boc-Protected Amino Acid reagent1 + TFA/DCM start->reagent1 product1 Amine TFA Salt reagent1->product1 reagent2 + R-COOH + HATU + DIPEA product1->reagent2 Dissolve in DMF product2 Final Coupled Product reagent2->product2

Caption: Workflow for N-terminal deprotection and subsequent amide coupling.
Protocol: High-Throughput Screening (HTS) Cascade

Once a small library of derivatives has been synthesized from the building block, a systematic screening process is required to identify bioactive "hits."

Procedure:

  • Primary Screen: Plate a panel of relevant cell lines (e.g., MCF-7, A549, HCT116 for oncology) in 96- or 384-well plates. Add the synthesized compounds at a single high concentration (e.g., 10 µM).

  • Cell Viability Assay: After a 48-72 hour incubation, assess cell viability using a standard method such as MTT, resazurin (alamarBlue), or CellTiter-Glo.

  • Hit Identification: Identify compounds that cause a significant reduction in cell viability (e.g., >50% inhibition) compared to a vehicle control (e.g., DMSO). These are designated as primary hits.

  • Dose-Response Analysis: Re-test the primary hits over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).

  • Secondary/Mechanistic Assays: For potent compounds, proceed to more specific assays to elucidate the mechanism of action, such as kinase activity assays, apoptosis assays (caspase activation, PARP cleavage), or target engagement studies.

G A Compound Library (Derivatives of Building Block) B Primary Screen (Single Dose, 10 µM) on Cancer Cell Panel A->B C Hit Identification (>50% Inhibition) B->C Data Analysis D Dose-Response (IC50/GI50 Determination) C->D Select Hits E Potent Lead Compounds D->E Data Analysis F Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) E->F G Validated Lead F->G

Caption: A logical workflow for a high-throughput screening cascade.

Future Directions and Conclusion

This compound represents a high-potential starting material for drug discovery campaigns. The presence of the 3,4-dichlorophenyl pharmacophore, a motif validated in multiple therapeutic areas, provides a strong rationale for its use. Future efforts should focus on creating diverse libraries through both N-terminal and C-terminal modifications.

Strategic recommendations include:

  • Kinase Inhibitor Libraries: The dichlorophenyl moiety is common in kinase inhibitors. Coupling the deprotected amine with various hinge-binding scaffolds could yield novel inhibitors of therapeutically relevant kinases.

  • Antimicrobial Peptidomimetics: Incorporating this non-natural amino acid into short peptide sequences could lead to novel antimicrobial agents with enhanced stability and specific activity profiles.

  • Structure-Based Design: For derivatives that show promising activity, co-crystallization or advanced molecular modeling can be used to understand binding modes and guide the next generation of more potent and selective compounds.

References

  • Hariri, A. R., & Larsh, H. W. (1976). In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. Proceedings of the Society for Experimental Biology and Medicine, 151(1), 173-176. [Link]
  • Applichem. (n.d.). This compound.
  • Al-Hujaily, E. M., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(13), 1336-1345. [Link]
  • Charles, J. M., et al. (1996). Comparative Subchronic Studies on 2,4-Dichlorophenoxyacetic Acid, Amine, and Ester in Rats. Fundamental and Applied Toxicology, 33(2), 161-165. [Link]
  • Fayed, E. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information.
  • Amer, M. H., et al. (2004). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Toxicology, 195(2-3), 209-219. [Link]
  • Valentovic, M. A., et al. (2002). Characterization of 2-amino-4,5-dichlorophenol (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats. Toxicology Letters, 128(1-3), 223-231. [Link]
  • Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 20(10), 2127-2133. [Link]
  • Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link]
  • Al-Amiery, A. A., et al. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • Sica, A. (2018). Design, synthesis and biological evaluation of novel anticancer agents able to target the hBAG3 protein. University of Salerno. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wang, Y., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm, 7(5), 957-962. [Link]
  • BioSpace. (2019, May 29). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. [Link]
  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 869-878. [Link]
  • Sigmak Lifesciences. (n.d.). Protected Amino Acid Building Blocks.
  • Oufir, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695. [Link]
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.

Sources

A Comprehensive Technical Guide to the Solubility of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This guide provides an in-depth technical analysis of the solubility profile of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, a key building block in medicinal chemistry.

As a non-proteinogenic amino acid derivative, this compound's unique structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group and a dichlorinated phenyl ring, presents a distinct and informative case study in solubility science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and actionable insights to guide laboratory work and decision-making.

Physicochemical Profile of the Target Compound

The solubility of a compound is intrinsically linked to its molecular structure and associated physical properties. The key features of this compound are a blend of polar and non-polar characteristics that dictate its interaction with various solvents.

  • Boc (tert-Butyloxycarbonyl) Group: This bulky, lipophilic protecting group significantly increases the non-polar character of the molecule, enhancing its stability and solubility in organic solvents.[][2]

  • 3,4-Dichlorophenyl Ring: The chlorinated aromatic ring is hydrophobic, further contributing to the molecule's lipophilicity and influencing its solubility in non-polar environments.[3]

  • Carboxylic Acid Group (-COOH): This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence is a primary driver of solubility in polar solvents.

  • Amide Linkage (within the Boc group): The N-H bond of the protected amine can also participate in hydrogen bonding.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₅Cl₂NO₄ChemScene[4]
Molecular Weight 320.17 g/mol ChemScene[4]
Calculated LogP 3.64ChemScene[4]
Topological Polar Surface Area (TPSA) 75.63 ŲChemScene[4]
Appearance Crystalline Solid / White PowderSmolecule[3]

The high calculated LogP value (3.64) indicates a significant lipophilic character, predicting lower solubility in water and higher solubility in non-polar organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity. The amphiphilic nature of this compound—possessing both significant hydrophobic regions and polar functional groups—results in a nuanced solubility profile.

Influence of Solvent Classes
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the N-H of the Boc-carbamate. However, the large, non-polar surface area of the dichlorophenyl and tert-butyl groups disrupts the highly ordered hydrogen-bonding network of water, leading to limited aqueous solubility.[3] In alcohols like methanol and ethanol, the presence of an alkyl chain makes the solvent less polar than water, better accommodating the non-polar regions of the solute and resulting in enhanced solubility.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and the N-H proton. Crucially, they lack the highly structured hydrogen-bonding network of protic solvents, making them more effective at solvating the bulky, non-polar regions of the molecule. Consequently, high solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]

  • Non-polar Solvents (e.g., Toluene, Hexane): The significant polarity imparted by the carboxylic acid group makes the compound poorly soluble in entirely non-polar solvents. While the dichlorophenyl and Boc groups have an affinity for these solvents, the energy required to break the intermolecular hydrogen bonds (dimerization) of the carboxylic acid is not compensated by the weak van der Waals interactions with the solvent.

The Effect of pH

The carboxylic acid moiety allows for a dramatic increase in aqueous solubility under basic conditions. Deprotonation of the carboxylic acid (pKa typically ~3-5) with a base (e.g., NaOH, NaHCO₃) forms a carboxylate salt. This introduction of an ionic charge significantly enhances the molecule's interaction with polar water molecules, leading to a substantial increase in solubility.

Qualitative and Quantitative Solubility Data

While precise, publicly available quantitative data is limited, a qualitative summary based on technical data for the target molecule and structurally similar compounds provides a strong directional guide for solvent selection.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticLimited / LowLarge hydrophobic regions (Boc, dichlorophenyl) dominate.[3]
MethanolPolar ProticSolubleBalances polarity for H-bonding with alkyl character for lipophilic regions.[3]
EthanolPolar ProticSolubleSimilar to methanol, slightly better for non-polar moieties.
AcetonitrilePolar AproticSolubleGood polarity match for the overall molecule.[3]
Dimethylformamide (DMF)Polar AproticSoluble / Very SolubleExcellent H-bond acceptor, effectively solvates both polar and non-polar parts.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble / Very SolubleHighly polar aprotic solvent, excellent for compounds with mixed polarity.
Dichloromethane (DCM)ChlorinatedSolubleIntermediate polarity, effective for many Boc-protected amino acids.
Ethyl AcetateEsterSolubleGood balance of polarity and lipophilicity.
Tetrahydrofuran (THF)EtherSolubleAprotic ether that can solvate a range of molecules.
TolueneAromaticSparingly SolublePrimarily non-polar, struggles to solvate the carboxylic acid.
HexaneNon-polarInsolubleLacks polarity to overcome solute-solute interactions (H-bonding).

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, the Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility. This protocol ensures that the solution is truly saturated, providing a reliable measurement.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, chemically compatible, e.g., PTFE)

  • Calibrated volumetric flasks and pipettes

  • Validated analytical system for quantification (e.g., HPLC-UV)

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that ensures a visible solid residue remains at the end of the experiment is crucial.

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached. The concentration of the dissolved solid should not change over the final hours of this period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a pre-validated HPLC-UV method. Determine the concentration by comparing the result against a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL or mol/L.

Visualizations

Logical Relationship Diagram

G Boc Boc Group (Lipophilic) PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Boc->PolarAprotic Favorable PolarProtic Polar Protic (e.g., MeOH, H2O) Boc->PolarProtic Unfavorable NonPolar Non-Polar (e.g., Hexane) Boc->NonPolar Favorable DCP Dichlorophenyl Ring (Lipophilic) DCP->PolarAprotic Favorable DCP->PolarProtic Unfavorable DCP->NonPolar Favorable COOH Carboxylic Acid (Hydrophilic, H-Bonding) COOH->PolarAprotic Favorable COOH->PolarProtic Favorable COOH->NonPolar Unfavorable

Caption: Structural features and their affinity for solvent classes.

Experimental Workflow Diagram

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h at const. T) B->C D 4. Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Precisely E->F G 7. Analyze via Calibrated HPLC F->G H 8. Calculate Solubility (mg/mL or M) G->H

Caption: Shake-Flask method for thermodynamic solubility.

Conclusion and Recommendations

The solubility of this compound is governed by a balance between its large, lipophilic moieties and its polar, hydrogen-bonding carboxylic acid group. It exhibits limited solubility in water but is readily soluble in a range of common organic solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[3]

For practical applications:

  • Reaction Media: DMSO, DMF, THF, and Dichloromethane are excellent choices for conducting chemical reactions.

  • Purification: Recrystallization may be achieved using a solvent system where the compound is soluble at high temperatures but less soluble at room temperature, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Stock Solutions for Biological Screening: DMSO is the industry standard for preparing high-concentration stock solutions due to its powerful solvating ability.

  • Aqueous Studies: For studies requiring an aqueous medium, solubility can be dramatically increased by preparing a salt solution using a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the carboxylic acid.

This guide provides a robust framework for understanding and experimentally determining the solubility of this important compound, enabling more informed and efficient progress in research and development endeavors.

References

  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • PubChem. N-Boc-(2'-Chlorophenyl)glycine.
  • PubChem. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid.
  • Manchester Organics. 2-(tert-butoxycarbonylamino)acetic acid. (2025, May 20).
  • ResearchGate. Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. (2025, August 10).
  • ResearchGate. Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in eleven alcohols with the temperature range from 283K to 323K. (2025, August 5).

Sources

A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Imperative of Structural Verification

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a non-canonical amino acid derivative whose structural integrity is paramount for its intended use in drug discovery and materials science. The presence of a stereocenter, multiple functional groups (carbamate, carboxylic acid), and a halogenated aromatic ring necessitates a comprehensive analytical approach. A failure to rigorously confirm its structure can lead to misinterpreted biological data, failed synthetic campaigns, and significant project delays.

This guide is structured to walk researchers through a logical workflow, beginning with fundamental property assessment and culminating in the synergistic interpretation of advanced spectroscopic data. The core philosophy is that no single analytical technique is sufficient; rather, it is the congruence of evidence from orthogonal methods that establishes an irrefutable structural proof.

Foundational Analysis: Physicochemical Properties and Purity

Before delving into complex spectroscopy, the identity and purity of the analyte must be established. The purity of the sample directly impacts the quality of all subsequent spectroscopic data.

Predicted Properties

A crucial first step is to calculate the expected properties based on the proposed structure. This provides a theoretical baseline against which all experimental data will be compared.

PropertyValue
Chemical Formula C₁₃H₁₅Cl₂NO₄
Molecular Weight 320.17 g/mol
Monoisotopic Mass 319.0327 g/mol
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The goal is to develop a method that resolves the main compound from any starting materials, by-products, or degradation products.

Expert Insight: The choice of a C18 column is based on the compound's moderate polarity, providing excellent retention and separation through hydrophobic interactions. The acidic mobile phase (formic acid) is critical for protonating the carboxylic acid group, ensuring a sharp, symmetrical peak shape by preventing its ionization.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for definitive structural analysis.

The Spectroscopic Gauntlet: A Multi-Technique Workflow

The core of structural confirmation lies in the application of multiple spectroscopic techniques. Each method probes different aspects of the molecule's structure, and together they provide a comprehensive and self-validating picture.

Caption: Synergistic data integration for structural proof.

Conclusion: Achieving Unambiguous Confirmation

The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. The process begins with establishing purity via HPLC. High-resolution mass spectrometry then confirms the exact molecular formula and the presence of the key chlorine isotopes. FTIR provides a rapid check for the essential carbamate and carboxylic acid functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive map of the atomic framework, confirming the precise connectivity and chemical environment of every atom in the molecule. When the data from each of these experiments aligns perfectly with the proposed structure, an unambiguous and trustworthy confirmation is achieved, paving the way for its successful application in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

literature review on 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid: A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Non-Natural Amino Acids

In the landscape of contemporary drug discovery and medicinal chemistry, the use of non-natural amino acids as building blocks is a cornerstone of rational drug design.[1] These tailored molecular fragments allow for the synthesis of novel peptides, peptidomimetics, and small molecules with enhanced pharmacological properties. 2-(tert-butoxycarbonylamino)-2-(3,4-dichlorophenyl)acetic acid, hereafter referred to as Boc-3,4-Cl₂-Phg-OH, is a prime example of such a crucial intermediate. Its structure combines a dichlorinated phenyl ring, known to modulate bioactivity and metabolic stability, with an amino acid scaffold protected by the versatile tert-butyloxycarbonyl (Boc) group.[1][]

This guide, intended for researchers and scientists in drug development, provides a comprehensive overview of Boc-3,4-Cl₂-Phg-OH, from its synthesis and physicochemical properties to its strategic application in the construction of complex therapeutic agents. We will delve into the causality behind the synthetic choices and the functional implications of its unique structural motifs.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is fundamental to its application. Boc-3,4-Cl₂-Phg-OH is a synthetic compound valued for its role as a protected amino acid building block. Its key identifiers and properties are summarized below. For comparative context, the properties of its deprotected analog, 2-amino-2-(3,4-dichlorophenyl)acetic acid, are also provided.

PropertyThis compound2-amino-2-(3,4-dichlorophenyl)acetic acid
CAS Number 142121-95-7[3][4]128349-50-8[5]
Molecular Formula C₁₃H₁₅Cl₂NO₄[3]C₈H₇Cl₂NO₂[5]
Molecular Weight 320.17 g/mol [3]220.05 g/mol [5]
IUPAC Name 2-[(tert-butoxycarbonyl)amino]-2-(3,4-dichlorophenyl)acetic acid2-amino-2-(3,4-dichlorophenyl)acetic acid[5]
SMILES O=C(O)C(NC(OC(C)(C)C)=O)C1=CC=C(Cl)C(Cl)=C1[3]C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl[5]

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-3,4-Cl₂-Phg-OH is a direct application of standard amine protection chemistry. The strategic choice of reagents and conditions is critical for achieving high yield and purity, avoiding side reactions, and ensuring the final product's integrity for downstream applications.

Causality of Experimental Design

The protocol described below is based on the well-established reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O).

  • Starting Material : The synthesis commences with the unprotected amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid.

  • Solvent System : A mixture of 1,4-dioxane and water is chosen. Dioxane solubilizes the amino acid and Boc₂O, while water dissolves the inorganic base, creating a biphasic system that facilitates the reaction at the interface and simplifies workup.

  • Base : Sodium hydroxide (NaOH) is used to deprotonate the amino group, increasing its nucleophilicity, which is essential for its attack on the electrophilic carbonyl carbon of Boc₂O.[6] It also serves to keep the product in its carboxylate salt form, enhancing its solubility in the aqueous phase during the reaction.

  • Protection Reagent : Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6][7]

  • Acidification : After the reaction, the aqueous layer is acidified with a mild acid like citric acid. This step has two purposes: to protonate the carboxylate of the product, rendering it less water-soluble and allowing it to be extracted into an organic solvent, and to neutralize any remaining base.

  • Extraction & Purification : Ethyl acetate is a standard choice for extracting moderately polar organic compounds. The final purification via column chromatography ensures the removal of any unreacted starting material or byproducts.

Experimental Workflow: Synthesis of Boc-3,4-Cl₂-Phg-OH

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid in 1,4-Dioxane/Water add_base Add 1N NaOH solution and cool to 0°C start->add_base add_boc Add Boc₂O solution in 1,4-Dioxane dropwise add_base->add_boc react Stir overnight at room temperature add_boc->react concentrate Remove 1,4-Dioxane under reduced pressure react->concentrate acidify Acidify aqueous layer with citric acid to pH ~3 concentrate->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry Dry organic layers over Na₂SO₄ and concentrate extract->dry purify Purify by column chromatography dry->purify end_product This compound purify->end_product

Caption: Workflow for the N-Boc protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid.

Step-by-Step Synthesis Protocol
  • Dissolution : In a round-bottom flask, dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification : Cool the solution to 0°C in an ice bath and add 1N sodium hydroxide solution (2.2 eq) while stirring.

  • Boc Anhydride Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Solvent Removal : Concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.

  • Acidification & Extraction : Cool the remaining aqueous solution to 0°C and acidify to pH 3 using a 10% citric acid solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel to obtain the final product.

The Boc Protecting Group: A Pillar of Modern Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several compelling reasons.[1][6]

  • Stability : The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[] This robustness allows for extensive chemical modifications on other parts of the molecule without premature deprotection.

  • Orthogonality : In peptide synthesis, protecting groups must be "orthogonal," meaning one can be removed without affecting others. The Boc group is acid-labile, making it perfectly orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) and hydrogenolysis-labile groups like Cbz (benzyloxycarbonyl).[6] This orthogonality is fundamental to the strategic assembly of complex peptides.

  • Mild Deprotection : Removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes into isobutylene and a proton. The carbamic acid intermediate spontaneously decarboxylates to release the free amine.

Mechanism of Boc Deprotection

Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated R-NH-Boc(H⁺) Boc_Amine->Protonated + H⁺ (TFA) Carbocation t-Bu⁺ Protonated->Carbocation Fragmentation Carbamic_Acid [R-NH-COOH] Protonated->Carbamic_Acid Isobutylene Isobutylene + H⁺ Carbocation->Isobutylene Elimination Amine R-NH₃⁺ Carbamic_Acid->Amine - CO₂ SPPS_Workflow cluster_cycle Peptide Elongation Cycle Resin Resin Support Deprotection 1. Deprotection: Remove Boc group with TFA Resin->Deprotection Start with Boc-AA-Resin Neutralization 2. Neutralization: Treat with a base (e.g., DIEA) Deprotection->Neutralization Repeat for next amino acid Coupling 3. Coupling: Add next Boc-Amino Acid and coupling agent (e.g., DCC) Neutralization->Coupling Repeat for next amino acid Wash 4. Wash Coupling->Wash Repeat for next amino acid Wash->Deprotection Repeat for next amino acid Cleavage Final Cleavage: Treat with strong acid (e.g., HF) to release peptide from resin Wash->Cleavage After final cycle Peptide Purified Peptide Cleavage->Peptide

Caption: The iterative cycle of the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound represents more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, the reliability of its protecting group chemistry, and the desirable pharmacological properties imparted by its dichlorophenyl moiety make it an indispensable asset for researchers aiming to synthesize next-generation therapeutics. By understanding the rationale behind its synthesis and the strategic advantages of its use, scientists can fully leverage its potential to build complex molecules that address unmet medical needs.

References

  • Appchem. This compound | 142121-95-7. [Link]
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. [Link]
  • PubChem. 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. [Link]
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
  • ResearchGate. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]
  • PubMed. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue. [Link]

Sources

An In-Depth Technical Guide to 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in the fields of medicinal chemistry and peptide science. The strategic placement of a dichlorophenyl group on the α-carbon, combined with the versatile Boc protecting group, imparts unique conformational constraints and physicochemical properties. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering insights into its role in the development of novel therapeutics and peptidomimetics.

Introduction: The Significance of Non-Natural Amino Acids in Drug Discovery

The rational design of therapeutic agents often necessitates the incorporation of structural motifs not found in nature. Non-natural amino acids, such as this compound, are pivotal in this endeavor.[1][2][3] These synthetic constructs allow for the fine-tuning of pharmacological profiles by introducing specific steric, electronic, and conformational properties into peptides and small molecules.[4] The dichlorophenyl moiety can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions, while also improving metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, enabling controlled, stepwise assembly of complex molecules.[5][6]

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound (CAS 142121-95-7) is not readily apparent in the public domain, its emergence can be contextualized within the broader expansion of synthetic amino acid chemistry for drug discovery. The development of robust methods for the synthesis of α-aryl glycines provided the foundation for creating analogs with diverse aromatic substitutions. The utility of the Boc protecting group, popularized in the mid-20th century, made the synthesis of stable, versatile amino acid building blocks like the title compound feasible for broader application in solid-phase and solution-phase peptide synthesis. Its commercial availability from various suppliers indicates its established role as a research chemical.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValue
CAS Number 142121-95-7
Molecular Formula C₁₃H₁₅Cl₂NO₄
Molecular Weight 320.17 g/mol
IUPAC Name 2-((tert-butoxycarbonyl)amino)-2-(3,4-dichlorophenyl)acetic acid
Appearance White to off-white solid

Synthesis and Methodologies

The synthesis of this compound typically involves a multi-step process, beginning with the corresponding unprotected amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid. A general and widely adopted method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Synthetic Pathway

The synthesis can be conceptually broken down into two key stages: the formation of the α-amino acid backbone and the subsequent protection of the amino group.

G cluster_0 Stage 1: α-Amino Acid Synthesis cluster_1 Stage 2: Boc Protection 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde 2-Amino-2-(3,4-dichlorophenyl)acetic acid 2-Amino-2-(3,4-dichlorophenyl)acetic acid 3,4-Dichlorobenzaldehyde->2-Amino-2-(3,4-dichlorophenyl)acetic acid Strecker Synthesis (or other methods) This compound This compound 2-Amino-2-(3,4-dichlorophenyl)acetic acid->this compound Boc₂O, Base (e.g., NaOH, TEA)

Figure 1. Conceptual synthetic workflow for this compound.

Experimental Protocol: Boc Protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid

This protocol provides a representative procedure for the N-terminal Boc protection of the parent amino acid.

Materials:

  • 2-amino-2-(3,4-dichlorophenyl)acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Extraction (Work-up):

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to a pH of 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3 x volumes).

  • Drying and Isolation:

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

Causality of Experimental Choices:

  • The use of a base (NaOH or TEA) is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the electrophilic carbonyl carbon of Boc₂O.

  • The reaction is typically performed at a low temperature initially to control the exothermic reaction and minimize side product formation.

  • Acidification during the work-up protonates the carboxylate, making the product soluble in organic solvents for extraction.

Applications in Drug Development and Research

The primary application of this compound lies in its use as a building block for the synthesis of peptides and peptidomimetics with potential therapeutic applications.

Peptidomimetics and Conformational Constraint

Incorporating this non-natural amino acid into a peptide sequence introduces significant conformational constraints. The bulky dichlorophenyl group restricts the rotational freedom around the α-carbon, influencing the local and global secondary structure of the peptide. This can lead to peptides with enhanced stability against enzymatic degradation and improved binding affinity for their biological targets.

Structure-Activity Relationship (SAR) Studies

In drug discovery, systematic modifications of a lead compound are performed to understand the structure-activity relationship. This compound serves as a valuable tool in these studies, allowing researchers to probe the effects of a dichlorinated aromatic ring at a specific position within a molecule.

G Input 2-(Boc-amino)-2- (3,4-dichlorophenyl)acetic acid SPPS Solid-Phase Peptide Synthesis Input->SPPS LPPS Liquid-Phase Peptide Synthesis Input->LPPS Fragment Fragment-Based Drug Design Input->Fragment Peptidomimetics Peptidomimetics SPPS->Peptidomimetics Bioactive Peptides Bioactive Peptides LPPS->Bioactive Peptides Small Molecule\nDrug Candidates Small Molecule Drug Candidates Fragment->Small Molecule\nDrug Candidates Therapeutics Therapeutics Peptidomimetics->Therapeutics Enhanced Stability & Affinity Bioactive Peptides->Therapeutics Improved PK/PD Properties Small Molecule\nDrug Candidates->Therapeutics Novel Scaffolds

Figure 2. Applications of this compound in therapeutic development.

Conclusion and Future Outlook

This compound represents a key example of how the strategic design of non-natural amino acids can significantly impact drug discovery and development. Its unique combination of a conformationally restricting dichlorophenyl group and a versatile Boc protecting group makes it an invaluable tool for medicinal chemists. As the demand for more sophisticated and targeted therapeutics continues to grow, the use of such specialized building blocks is expected to increase, paving the way for the creation of novel peptides and small molecules with enhanced efficacy and safety profiles.

References

  • Barberis, C., Voyer, N., Roby, J., CheÂnard, S., Tremblay, M., & Labrie, P. (2001). Rapid access to N-Boc phenylglycine derivatives via benzylic lithiation reactions. Tetrahedron, 57(13), 2965-2972.
  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Non-Natural Amino Acids in Advancing Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134.
  • BenchChem. (n.d.). Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Singh, I., & Sharma, A. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Verma, D., & Kumar, S. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Latacz, G., Pekala, E., Ciopińska, A., & Kieć-Kononowicz, K. (2006). Unnatural D-amino acids as building blocks of new peptidomimetics. Acta Poloniae Pharmaceutica, 63(5), 430-433.
  • PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid.
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.
  • Vector Labs. (n.d.). Boc Protected Amino Acids.
  • BOC Sciences. (n.d.). Cyclic Amino Acids.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • BOC Sciences. (n.d.). BOC-amino acids.

Sources

Spectroscopic Characterization of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Intermediates and active pharmaceutical ingredients (APIs) must be characterized with the highest degree of certainty to ensure purity, stability, and ultimately, safety and efficacy. 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral building block of significant interest, incorporating a dichlorinated phenyl ring that can modulate pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in its synthetic utility, enabling sequential peptide couplings and other synthetic transformations.[1]

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the definitive spectroscopic characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide will elucidate the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A meticulously prepared sample is paramount for obtaining high-quality NMR data. The following protocol is a self-validating system designed to minimize artifacts and ensure spectral integrity.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound. The use of a precise analytical balance is crucial for accurate concentration determination, which can influence relaxation delays and quantitative measurements.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is critical; it must dissolve the analyte without reacting with it, and its residual proton signals should not overlap with key analyte resonances.[1] CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is an excellent alternative for less soluble compounds or when observing exchangeable protons like those on carboxylic acids and N-H groups.

  • Transfer the solution to a 5 mm NMR tube. To avoid interfering signals from solid impurities, it is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the field frequency using the deuterium signal from the solvent. This step is essential for maintaining a stable magnetic field throughout the experiment.

  • Tune and shim the instrument to optimize the magnetic field homogeneity. This process minimizes peak broadening and distortion, leading to sharper signals and higher resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters (e.g., on a 400 MHz spectrometer, 16 scans, with a 1-second relaxation delay). The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., on a 100 MHz spectrometer, 1024 scans, with a 2-second relaxation delay). Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs) to generate the frequency-domain NMR spectra.

  • Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

  • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[1]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock Field Frequency insert->lock shim Tune and Shim lock->shim acquire Acquire 1H and 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate to Solvent Residual Peak phase->calibrate Final Spectrum for Analysis Final Spectrum for Analysis calibrate->Final Spectrum for Analysis

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift values for analogous structures, including N-Boc-phenylglycine and dichlorinated aromatic compounds.[2][3][4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically broad and downfield. Its chemical shift can be highly dependent on concentration and solvent.
~7.5doublet1HAr-HAromatic proton ortho to the dichlorinated carbon, showing coupling to the adjacent aromatic proton.
~7.4doublet of doublets1HAr-HAromatic proton between the two chlorine atoms, showing coupling to the two adjacent aromatic protons.
~7.2doublet1HAr-HAromatic proton meta to the dichlorinated carbon, showing coupling to the adjacent aromatic proton.
~5.3doublet1Hα-CHThe alpha-proton is coupled to the adjacent N-H proton.
~5.1doublet1H-NHThe amide proton is coupled to the alpha-proton. This signal will disappear upon D₂O exchange.
1.45singlet9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector give a characteristic strong singlet in the upfield region.[1]
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented below, based on values for similar structures.[3][5]

Chemical Shift (δ, ppm)AssignmentRationale
~173-COOHThe carbonyl carbon of the carboxylic acid is typically found in this downfield region.
~155-NHCOO-The carbonyl carbon of the Boc group.
~138Ar-CQuaternary aromatic carbon attached to the amino acid moiety.
~133Ar-CQuaternary aromatic carbon attached to a chlorine atom.
~131Ar-CHAromatic methine carbon.
~130Ar-CQuaternary aromatic carbon attached to a chlorine atom.
~129Ar-CHAromatic methine carbon.
~127Ar-CHAromatic methine carbon.
~80-C(CH₃)₃The quaternary carbon of the Boc group.
~58α-CHThe alpha-carbon of the amino acid.
~28-C(CH₃)₃The three equivalent methyl carbons of the Boc group.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic vibrational frequencies of different chemical bonds.

Experimental Protocol: FT-IR Analysis of a Solid Sample

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) method is often preferred due to its minimal sample preparation.[6]

1. Sample Preparation and Analysis (ATR):

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Alternatively, the KBr pellet method can be used:

  • Finely grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr powder in an agate mortar.[8]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

  • Acquire a background spectrum of a blank KBr pellet.

  • Place the sample pellet in the instrument's sample holder and acquire the spectrum.[6]

Diagram: FT-IR Experimental Workflow (ATR)

FTIR_ATR_Workflow cluster_prep Preparation cluster_acq Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum Final Spectrum for Analysis Final Spectrum for Analysis acquire_spectrum->Final Spectrum for Analysis

Caption: Workflow for FT-IR analysis using the ATR method.

Predicted FT-IR Spectral Data

The following table outlines the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300MediumN-H stretchThe stretching vibration of the N-H bond in the Boc-protected amine.
~3000-2500BroadO-H stretchThe characteristic broad absorption of the hydrogen-bonded O-H group in the carboxylic acid.
~1710StrongC=O stretch (acid)The carbonyl stretch of the carboxylic acid.
~1690StrongC=O stretch (Boc)The carbonyl stretch of the Boc protecting group.
~1500-1600MediumAromatic C=C stretchStretching vibrations of the carbon-carbon double bonds in the phenyl ring.
~1160StrongC-O stretchStretching vibration of the C-O bonds in the Boc group and the carboxylic acid.
~800-900StrongC-H out-of-plane bendBending vibrations of the C-H bonds on the substituted aromatic ring.
~700-800StrongC-Cl stretchStretching vibrations of the carbon-chlorine bonds.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like amino acids.[9]

Experimental Protocol: ESI-MS Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with ESI-MS, such as a mixture of methanol or acetonitrile and water.[9]

  • To enhance protonation and the formation of the [M+H]⁺ ion in positive ion mode, a small amount of an acid (e.g., 0.1% formic acid) is typically added to the solvent.[9] For negative ion mode detection of the [M-H]⁻ ion, a small amount of a weak base like ammonium hydroxide can be added.

2. Data Acquisition:

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Diagram: Proposed ESI-MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z = 320.04 frag1 [M+H - C₄H₈]⁺ m/z = 264.0 parent:f0->frag1 - isobutylene frag2 [M+H - CO₂]⁺ m/z = 276.0 parent:f0->frag2 - CO₂ frag3 [Boc]⁺ m/z = 57.0 parent:f0->frag3 fragmentation

Sources

Methodological & Application

Application Note & Protocol: Strategic Incorporation of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide chemistry and medicinal chemistry.

Introduction: The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics

The landscape of peptide-based drug discovery is increasingly reliant on the integration of non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] The strategic insertion of synthetic building blocks can imbue peptides with enhanced therapeutic properties, including increased resistance to enzymatic degradation, constrained conformations for improved receptor affinity, and novel pharmacodynamic profiles.[2]

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid, a derivative of glycine, is a prime example of such a building block. The presence of a 3,4-dichlorophenyl group on the α-carbon introduces significant steric bulk and unique electronic properties. This moiety can act as a conformational lock, provide a hydrophobic surface for enhanced protein-protein interactions, and sterically shield adjacent peptide bonds from proteolytic cleavage. This application note provides a comprehensive guide to the properties, applications, and detailed protocols for the efficient incorporation of this valuable reagent into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource(s)
Chemical Name 2-(tert-butoxycarbonylamino)-2-(3,4-dichlorophenyl)acetic acid[3]
CAS Number 142121-95-7[3][4][5]
Molecular Formula C₁₃H₁₅Cl₂NO₄[3][4]
Molecular Weight 320.17 g/mol [3][4]
Appearance White to off-white crystalline powder[6]
Purity ≥95%[3]
Storage Store at room temperature[3]

Visualization of Core Reagent

Caption: Structure of this compound.

Core Methodology: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The protocols described herein are designed for Boc-SPPS, a foundational technique in peptide synthesis.[7] This strategy involves the sequential addition of N-α-Boc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[7][8] The cycle of synthesis consists of two primary chemical steps:

  • Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound peptide, typically with trifluoroacetic acid (TFA).[9][10]

  • Coupling: The next N-α-Boc-protected amino acid is activated at its C-terminus and reacted with the newly exposed free amine on the peptide chain to form a new peptide bond.[8][11]

This cycle is repeated until the desired peptide sequence is assembled.[12]

Detailed Experimental Protocols

These protocols are optimized for a standard laboratory setting and assume a starting resin loading of 0.5-1.0 mmol/g. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Coupling of this compound

This protocol utilizes a diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) activation strategy, which is efficient and minimizes racemization.[13][14]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL per gram of resin) for 20 minutes, followed by DMF (10 mL per gram of resin) for 20 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve this compound (3.0 equivalents relative to resin loading) and HOBt (3.0 equivalents) in a minimal volume of DMF.

    • Rationale: Using a 3-fold excess drives the reaction to completion. HOBt reacts with the initial carbodiimide-activated acid to form an active ester, which reduces the risk of racemization and side reactions.[11][14]

  • Activation & Coupling: a. Add the dissolved amino acid/HOBt solution to the swelled resin. b. Add DIC (3.0 equivalents) to the resin slurry. c. Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of the dichlorophenyl group, a longer coupling time may be necessary compared to standard proteinogenic amino acids.

  • Monitoring the Reaction: a. Take a small sample of resin beads, wash thoroughly with DCM and methanol, and dry. b. Perform a qualitative ninhydrin (Kaiser) test.[13] A negative result (yellow beads) indicates the absence of primary amines and a complete coupling reaction. c. If the test is positive (blue/purple beads), the coupling is incomplete. The coupling step (Step 3) should be repeated (a "double coupling").

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the peptide-resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: N-α-Boc Group Deprotection and Neutralization

This procedure removes the Boc protecting group to expose the N-terminal amine for the subsequent coupling step.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Pre-wash: Wash the peptide-resin with DCM (3x, 10 mL per gram of resin) to ensure it is adequately swollen and free of residual DMF.

  • Deprotection: a. Add a solution of 50% TFA in DCM to the resin.[10][13] b. Agitate for 2 minutes, then drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Rationale: The Boc group is highly sensitive to acid and is cleaved by TFA, generating a stable tert-butyl cation.[9][15] The two-step process ensures efficient removal.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5-6x) to remove all traces of acid.

  • Neutralization: a. Wash the resin with a solution of 10% DIPEA in DCM (2x, 2 minutes each).[7] b. Wash the resin again with DCM (3x) to remove excess DIPEA.

    • Rationale: The deprotection step leaves the newly formed N-terminal amine as a trifluoroacetate salt. This salt must be neutralized to the free amine form using a non-nucleophilic base like DIPEA before it can act as a nucleophile in the next coupling reaction.[7]

  • Confirmation: A ninhydrin test at this stage should be strongly positive (dark blue/purple beads), confirming the presence of the free primary amine. The resin is now prepared for the next coupling cycle.

Visualized Synthesis Workflow

The cyclical nature of Boc-SPPS is illustrated below.

SPPS_Workflow Start Start: Resin-Bound Peptide (Boc-AA_n-...-Resin) Deprotection Step 1: Deprotection (50% TFA in DCM)[10] Start->Deprotection Wash1 Step 2: Washing (DCM) Deprotection->Wash1 Neutralization Step 3: Neutralization (10% DIPEA in DCM)[7] Wash1->Neutralization Wash2 Step 4: Washing (DCM, DMF) Neutralization->Wash2 Coupling Step 5: Coupling (Boc-AA_n+1, DIC/HOBt)[13] Wash2->Coupling Wash3 Step 6: Washing (DMF, DCM, MeOH) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Deprotection Add another AA Cleavage Final Step: Cleavage from Resin (e.g., HF)[8] Repeat->Cleavage Sequence Complete

Sources

protocol for coupling 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Coupling 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid in SPPS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids (NNAAs) into peptide structures is a powerful strategy in drug discovery, enhancing therapeutic properties such as metabolic stability, binding affinity, and in vivo half-life.[1] this compound is a key building block for introducing a dichlorophenyl moiety, a common structural motif in pharmacologically active compounds. However, its α,α-disubstituted nature presents a significant challenge in solid-phase peptide synthesis (SPPS) due to steric hindrance, which can lead to slow reaction rates and incomplete coupling.[2] This application note provides a detailed protocol for the efficient coupling of this compound using Boc-SPPS methodology, focusing on strategies to overcome steric hindrance and ensure high coupling efficiency.

Core Principles and Considerations

The successful coupling of sterically hindered amino acids like this compound hinges on several key factors:

  • Choice of Coupling Reagent: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids.[3] More potent coupling reagents, such as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyAOP, PyBOP), are recommended to achieve higher activation and faster reaction kinetics.[2][4] These reagents form highly reactive esters that are less susceptible to steric hindrance.

  • Use of Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can further enhance coupling efficiency and, importantly, suppress racemization, which can be a concern with non-standard amino acids.[2]

  • Optimized Reaction Conditions: To drive the coupling reaction to completion, it is often necessary to use an excess of the amino acid and coupling reagent, typically 2-4 equivalents.[5] Extended coupling times and, in some cases, elevated temperatures may also be required.

  • In Situ Neutralization: Following the trifluoroacetic acid (TFA) mediated deprotection of the Boc group, the resulting ammonium salt must be neutralized. An in situ neutralization protocol, where the base is added directly with the coupling reagents, can minimize aggregation of the growing peptide chain, a common issue in "difficult sequences".[6][7]

Materials and Reagents

ReagentSupplierGrade
This compoundVariesPeptide synthesis grade
Boc-SPPS resin (e.g., Merrifield, MBHA)Varies100-200 mesh, ~1.0 mmol/g substitution
Dichloromethane (DCM)VariesAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)VariesAnhydrous, peptide synthesis grade
Trifluoroacetic acid (TFA)VariesReagent grade
Diisopropylethylamine (DIEA)VariesPeptide synthesis grade
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)VariesPeptide synthesis grade
PiperidineVariesReagent grade
Acetic AnhydrideVariesReagent grade
PyridineVariesReagent grade
Methanol (MeOH)VariesReagent grade
Diethyl etherVariesReagent grade

Experimental Protocol

This protocol outlines the key steps for coupling this compound within a standard Boc-SPPS workflow.

Resin Swelling and Preparation
  • Place the desired amount of Boc-SPPS resin in a reaction vessel.

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Swell the resin in DCM for at least 30-60 minutes with gentle agitation.[5]

  • Drain the DCM.

Boc Deprotection
  • Add a solution of 50% TFA in DCM to the resin (10 mL/g resin).[5][8]

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 10 mL/g resin).

  • Wash the resin with isopropanol (IPA) (2 x 10 mL/g resin) to remove residual TFA.[5]

  • Wash the resin with DCM (3 x 10 mL/g resin).

Neutralization
  • Add a solution of 10% DIEA in DCM to the resin (10 mL/g resin).

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (5 x 10 mL/g resin) to remove excess base.

Coupling of this compound
  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of this compound and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended overnight.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

Post-Coupling Washing
  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Wash the resin with DCM (3 x 10 mL/g resin).

Capping (Optional)

If the ninhydrin test indicates incomplete coupling after a second coupling attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/pyridine/DCM (1:1:8 v/v/v).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin with DCM (3 x 10 mL/g resin).

Workflow Diagram

SPPS_Coupling_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 30-60 min Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization 20-30 min Coupling Coupling (Hindered AA + HATU/DIEA in DMF) Neutralization->Coupling 5 min Wash Washing (DMF, DCM) Coupling->Wash 2-4+ hours NextCycle Next Cycle or Final Cleavage Wash->NextCycle NextCycle->Deprotection Repeat

Caption: Boc-SPPS cycle for coupling hindered amino acids.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Ninhydrin Test)- Insufficient activation- Steric hindrance- Peptide aggregation- Double couple: Repeat the coupling step with fresh reagents.- Increase equivalents: Use up to 4 equivalents of amino acid and coupling reagents.- Extend reaction time: Allow the coupling to proceed overnight.- Use alternative coupling reagent: Consider PyAOP or COMU.[2][4]
Racemization - Over-activation of the amino acid- Strong base concentration- Use racemization-suppressing additives: Ensure the use of HOAt or OxymaPure with carbodiimide-based reagents.[2]- Minimize pre-activation time: Add the activated amino acid to the resin promptly.- Use a weaker base: Consider using N-methylmorpholine (NMM) instead of DIEA.
Peptide Aggregation - Formation of secondary structures on the resin- Use chaotropic salts: Add salts like LiCl to the coupling mixture.- Incorporate backbone modifications: If the sequence allows, use pseudoproline dipeptides or Dmb/Hmb protected amino acids in preceding residues.[9]

Conclusion

The successful incorporation of sterically demanding building blocks like this compound into peptides via Boc-SPPS is achievable with careful optimization of the coupling protocol. The key to success lies in the use of high-potency coupling reagents, appropriate additives, and optimized reaction conditions to overcome the inherent steric challenges. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to synthesize modified peptides with enhanced therapeutic potential.

References

  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.
  • ChemPep Inc. Boc Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • Geylan, G. et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Boc Sciences. (2024). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025).
  • Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Katritzky, A. R. et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry.
  • ACS Publications. (2015). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • ResearchGate. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Nowick, J. S. et al. (2020).
  • National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

Sources

applications of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the role of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid in medicinal chemistry reveals its primary significance not as a final therapeutic agent, but as a crucial and versatile non-natural amino acid building block. Its unique structural features—a sterically demanding Boc protecting group, a chiral α-carbon, and a dichlorinated phenyl ring—provide medicinal chemists with a powerful tool for sculpting novel peptides and small molecules with enhanced pharmacological properties.

This guide delves into the strategic applications of this compound, outlining its contribution to modern drug discovery workflows, from peptide synthesis to the generation of small molecule libraries. We will explore the rationale behind its use and provide detailed protocols for its incorporation into synthetic schemes.

Compound Profile and Strategic Importance

This compound is a synthetic α-amino acid derivative. Its value in drug design stems from the distinct contributions of its three key structural components.

PropertyDataSource
CAS Number 142121-95-7[1][2]
Molecular Formula C13H15Cl2NO4[1]
Molecular Weight 320.17 g/mol [1]
Appearance White to pale solid[3]
Synonym tert-Butoxycarbonylamino-(3,4-dichloro-phenyl)-acetic acid[2]
The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group, fundamental to modern organic synthesis, particularly in peptide chemistry.[][5] Its bulkiness prevents unwanted reactions at the nitrogen atom, allowing for selective modifications at other parts of the molecule.[3] Its primary advantage is its stability under a wide range of conditions, including basic and nucleophilic environments, while being easily and cleanly removed with moderate acids like trifluoroacetic acid (TFA).[5] This controlled deprotection is the cornerstone of stepwise solid-phase peptide synthesis (SPPS).

The α-Amino Acid Scaffold: A Gateway to Peptidomimetics

As a non-natural amino acid, this compound allows researchers to move beyond the canonical 20 proteinogenic amino acids. Incorporating such building blocks into a peptide sequence can induce specific secondary structures, enhance binding to biological targets, and, most critically, confer resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of a potential peptide drug.[6]

The 3,4-Dichlorophenyl Moiety: Modulating Potency and Properties

The dichlorophenyl group is a common feature in pharmaceuticals. Its inclusion in this building block serves several purposes:

  • Increased Lipophilicity: The chlorine atoms enhance the molecule's hydrophobicity, which can improve cell membrane permeability.

  • Metabolic Stability: The carbon-chlorine bonds are strong and less susceptible to metabolic oxidation, potentially blocking common sites of metabolism and increasing the compound's half-life.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with electron-rich pockets (e.g., containing backbone carbonyls or aromatic rings) in a target protein, thereby increasing binding affinity and selectivity.

  • Structural Mimicry: This moiety can mimic other phenyl-containing structures found in known active compounds, serving as a valuable component in structure-activity relationship (SAR) studies.[7]

Core Applications in Medicinal Chemistry

The principal application of this compound is as an intermediate for the synthesis of more complex, biologically active molecules.[][9]

Synthesis of Novel Peptides and Peptidomimetics

The compound is an ideal candidate for solid-phase peptide synthesis (SPPS). By incorporating it into a peptide chain, scientists can create peptides with unnatural backbones or side chains, leading to compounds with improved stability and therapeutic potential.[6][7]

Below is a generalized workflow for incorporating this building block using Boc-based SPPS.

spss_workflow cluster_UAA Incorporation of Target Building Block Resin 1. Start with Resin (e.g., MBHA Resin) Deprotection 2. Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 3. Neutralization & Wash (DIEA, DCM) Deprotection->Wash1 Coupling 4. Couple Next Amino Acid (e.g., Boc-Gly-OH) Wash1->Coupling Wash2 5. Wash Coupling->Wash2 Repeat Repeat Steps 2-5 for Peptide Elongation Wash2->Repeat Deprotection_UAA Boc Deprotection (TFA in DCM) Repeat->Deprotection_UAA n cycles Wash_UAA Neutralization & Wash (DIEA, DCM) Deprotection_UAA->Wash_UAA Coupling_UAA Coupling of 2-(Boc-amino)-2-(3,4- dichlorophenyl)acetic acid Wash_UAA->Coupling_UAA Wash_Final_UAA Wash Coupling_UAA->Wash_Final_UAA Cleavage Final Cleavage (e.g., HF) Wash_Final_UAA->Cleavage Final Cycle

Caption: General workflow for Boc-SPPS incorporating the title compound.

Scaffold for Small Molecule Synthesis

Beyond peptides, this compound serves as a chiral starting material for creating libraries of small molecules. The carboxylic acid and the amine (after deprotection) are versatile functional handles that can be readily modified through various chemical reactions (e.g., amidation, reductive amination, alkylation) to generate a diverse set of compounds for high-throughput screening in drug discovery campaigns. This approach is valuable in identifying hits for targets in areas like oncology and infectious diseases.[10][11]

Experimental Protocols

The following protocols are foundational for utilizing this compound in a laboratory setting. These procedures are illustrative and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 3.1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine, making it available for subsequent coupling reactions.

Objective: To quantitatively remove the Boc group from the amino acid.

Materials:

Reagent/Equipment Purpose Key Safety Note
This compound Starting Material N/A
Dichloromethane (DCM), anhydrous Solvent Volatile, use in fume hood
Trifluoroacetic Acid (TFA) Deprotection Reagent Highly corrosive, causes severe burns
Nitrogen or Argon gas Inert Atmosphere Prevents moisture contamination
Rotary Evaporator Solvent Removal Use a cold trap

| Diethyl ether, cold | Precipitation of product | Highly flammable |

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution. A common deprotection cocktail is 25-50% TFA in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Causality Note: Co-evaporation with a solvent like toluene can help remove the last traces of TFA.

  • Precipitation and Isolation: Dissolve the resulting residue in a minimal amount of DCM and add cold diethyl ether to precipitate the product as the TFA salt.

  • Collection: Collect the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum. The resulting compound, 2-amino-2-(3,4-dichlorophenyl)acetic acid TFA salt, is typically used directly in the next step without further purification.

Protocol 3.2: Amide Bond Formation (Peptide Coupling)

This protocol details the coupling of the deprotected amino acid (from Protocol 3.1) to another amino-containing molecule, such as a resin-bound peptide.

Objective: To form a stable amide bond with high efficiency and minimal racemization.

Materials:

Reagent/Equipment Purpose Key Safety Note
2-amino-2-(3,4-dichlorophenyl)acetic acid•TFA Amine Component N/A
Resin-bound peptide (with free carboxyl group) OR Boc-protected amino acid Carboxyl Component N/A
HBTU (or HATU) Coupling Reagent Irritant, handle with care
DIEA (or 2,4,6-Collidine) Non-nucleophilic Base Corrosive, volatile

| DMF or NMP, anhydrous | Solvent | Use in fume hood |

Procedure:

  • Pre-activation of Carboxyl Group: In a separate flask, dissolve the carboxyl component (e.g., Boc-Gly-OH, 1.1 eq) and the coupling reagent HBTU (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIEA (2.5 eq) to the mixture. The solution will typically change color (e.g., to yellow), indicating the formation of the activated ester. Causality Note: DIEA is a hindered, non-nucleophilic base used to neutralize the TFA salt of the amine component and facilitate the coupling reaction without causing unwanted side reactions.[12]

  • Amine Component Addition: Dissolve the 2-amino-2-(3,4-dichlorophenyl)acetic acid•TFA salt (1.0 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the amine solution to the pre-activated carboxyl component solution.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored for the consumption of the amine using a qualitative test (e.g., Kaiser test for primary amines).

  • Workup: Once complete, the workup procedure will depend on whether the synthesis is solution-phase or solid-phase. For solid-phase, the resin is simply filtered and washed extensively with DMF, DCM, and methanol to remove excess reagents. For solution-phase, an aqueous workup followed by chromatography is typically required.

Illustrative Application Workflow

The following diagram illustrates a hypothetical workflow where the title compound is used to synthesize a novel dipeptide inhibitor.

synthetic_workflow start_mol This compound step1 Boc Deprotection (Protocol 3.1: TFA/DCM) start_mol->step1 intermediate1 2-Amino-2-(3,4-dichlorophenyl)acetic acid (TFA Salt) step1->intermediate1 step2 Amide Coupling (Protocol 3.2: HBTU/DIEA) intermediate1->step2 start_mol2 Boc-Proline start_mol2->step2 product Target Dipeptide: Boc-Pro-(3,4-diCl-Phg)-OH step2->product analysis Biological Screening (e.g., Enzyme Inhibition Assay) product->analysis sar SAR Studies analysis->sar

Caption: Hypothetical synthesis of a dipeptide using the title building block.

This workflow demonstrates how the fundamental protocols are combined to create a novel chemical entity. The resulting dipeptide, now containing the unique dichlorophenylglycine residue, can be screened for biological activity. Subsequent synthesis of analogs would form the basis of a structure-activity relationship (SAR) study to optimize potency and other pharmacological properties.

Conclusion

This compound is a high-value, specialized chemical intermediate. Its utility in medicinal chemistry is not as a standalone drug but as a strategic building block that empowers the synthesis of novel peptides and small molecules. By providing a means to introduce unique structural and physicochemical properties—namely proteolytic resistance, conformational constraint, and specific halogen bonding interactions—it enables the development of drug candidates with potentially superior efficacy, stability, and selectivity. The protocols and workflows described herein provide a foundational guide for researchers and drug development professionals to leverage this compound in their discovery programs.

References

  • Appchem. This compound | 142121-95-7.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Boc-(R)-3-Amino-4-(3,4-dichlorophenyl)butyric Acid in Chemical Synthesis.
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • ResearchGate. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • RSC Publishing. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors.
  • PubMed. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops.
  • BioSpace. BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery.
  • ResearchGate. Synthesis, characterization and antinociceptive activities of Novel 2-(2,4-dichlorophenyl)-4H-chromen-4-one.
  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
  • Sigmak Lifesciences. Protected Amino Acid Building Blocks with CAS Numbers.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

The Strategic Utility of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among these, non-natural amino acids offer a gateway to chemical diversity and improved pharmacological profiles. 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid has emerged as a particularly valuable scaffold, primarily due to the unique combination of a sterically demanding and electronically modified phenyl ring and the versatile Boc (tert-butyloxycarbonyl) protecting group. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this building block, with a focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a clinically significant class of anti-diabetic drugs.

The 3,4-dichlorophenyl moiety is a well-established pharmacophore in numerous bioactive molecules. The presence of two chlorine atoms on the phenyl ring significantly alters its electronic properties, enhancing its lipophilicity and modulating its interaction with biological targets through halogen bonding and other non-covalent interactions. The Boc protecting group, on the other hand, provides a robust yet readily cleavable handle for the amino functionality, making it ideal for multi-step synthetic sequences, particularly in peptide synthesis and the construction of complex heterocyclic systems.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 142121-95-7
Molecular Formula C₁₃H₁₅Cl₂NO₄
Molecular Weight 320.17 g/mol
Appearance White to off-white powderGeneric
Solubility Soluble in methanol, ethanol, DMF, and DMSOGeneric
Melting Point 148-152 °CGeneric

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.[1]

The 3,4-dichlorophenylglycine scaffold, derived from this compound, is a key structural motif in several potent DPP-4 inhibitors. This moiety typically interacts with the S1 subsite of the DPP-4 enzyme, a hydrophobic pocket that accommodates the side chains of proline or alanine residues of the natural substrates.[3] The dichlorinated phenyl ring provides optimal hydrophobic interactions within this pocket, contributing significantly to the binding affinity and inhibitory potency of the molecule.

Logical Workflow for DPP-4 Inhibitor Synthesis

The synthesis of a DPP-4 inhibitor using this compound as a starting material generally follows a logical workflow involving peptide coupling, deprotection, and subsequent modification.

G A This compound C Peptide Coupling (EDC/HOBt or HATU/DIEA) A->C B Amine Component (e.g., aminopiperidine derivative) B->C D Boc-Protected Intermediate C->D E Acidic Deprotection (TFA/DCM) D->E F Amine Intermediate E->F G Further Functionalization (e.g., heterocycle formation) F->G H Final DPP-4 Inhibitor G->H

Figure 1: General synthetic workflow for DPP-4 inhibitors.

Detailed Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

Protocol 1: Peptide Coupling with an Amine Component

This protocol describes a standard solution-phase peptide coupling reaction to form an amide bond, a crucial step in the synthesis of many DPP-4 inhibitors. The example uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as the coupling reagents.[4]

Materials:

  • This compound

  • Amine component (e.g., a substituted aminopiperidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (or a mixture of DCM/DMF for solubility).

  • Addition of Amine: Add the amine component (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, add DIEA (1.5-2.0 eq) to neutralize it.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired Boc-protected amide intermediate.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and readily reacts with the amine.[5]

  • DIEA: This non-nucleophilic base is used to neutralize any amine salts and to scavenge the acidic byproducts of the reaction, maintaining a favorable pH for the coupling.

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid and the coupling reagents.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine, which is then available for further functionalization.

Materials:

  • Boc-protected amide intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amide intermediate in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Deprotection: Slowly add a solution of TFA in DCM (typically 20-50% v/v) to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. The aqueous layer should be basic.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. This product may be used in the next step without further purification or can be purified by chromatography if necessary.

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the acid-labile Boc group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation.

  • Dichloromethane (DCM): DCM is a common solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and the reagents.

Application in the Synthesis of a Novel DPP-4 Inhibitor Analog

The true utility of this compound is demonstrated in its application to synthesize novel compounds with potential therapeutic value. The following conceptual pathway illustrates how this building block can be used to synthesize an analog of a known class of DPP-4 inhibitors.

G cluster_0 Key Building Blocks cluster_1 Synthetic Pathway A This compound C Peptide Coupling A->C B Substituted Piperidinone B->C D Boc-Protected Intermediate C->D E Boc Deprotection D->E F Piperidinone Amide E->F G Heterocycle Formation (e.g., with a hydrazine) F->G H Novel Triazolopiperidinone DPP-4 Inhibitor Analog G->H

Figure 2: Conceptual pathway to a novel DPP-4 inhibitor analog.

In this conceptual pathway, this compound is first coupled with a substituted piperidinone. Following Boc deprotection, the resulting amine can undergo a cyclization reaction, for instance with a hydrazine derivative, to form a novel triazolopiperidinone scaffold. This class of compounds has shown promise as DPP-4 inhibitors.[6] The 3,4-dichlorophenyl group is expected to occupy the S1 pocket of the enzyme, while the newly formed heterocyclic moiety can be designed to interact with other key residues in the active site, potentially leading to enhanced potency and selectivity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique structural features make it particularly well-suited for the development of DPP-4 inhibitors for the treatment of type 2 diabetes. The detailed protocols and conceptual synthetic pathway provided in this application note are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery. The continued exploration of this and related building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Bishnoi, R., et al. (2019). Dipeptidyl peptidase 4 inhibitors as novel agents in improving survival in diabetic patients with colorectal cancer and lung cancer: A Surveillance Epidemiology and Endpoint Research Medicare study. Cancer Medicine, 8(4).
  • Chen, X., et al. (2021). Design, Synthesis and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
  • Haque, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860.
  • Kaczanowska, K., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4877.
  • Koperniku, A., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(11), 3326.
  • Mughal, E. U., & Ghias, K. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Cureus, 16(2), e54321.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Appchem. (n.d.). This compound.
  • Tilley, J. W., et al. (2012). Discovery of piragliatin--first glucokinase activator studied in type 2 diabetic patients. Journal of Medicinal Chemistry, 55(16), 7021-7033.
  • ResearchGate. (n.d.). Coupling Reagents.

Sources

Application Notes & Protocols: Quantitative Analysis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quantifying Chiral Building Blocks

2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a chiral, non-natural amino acid derivative. Its structural motifs—a dichlorinated phenyl ring, a protected amine (Boc group), and a carboxylic acid—make it a valuable building block in medicinal chemistry. It often serves as a key intermediate in the synthesis of complex pharmaceutical agents. The chirality at the alpha-carbon means it exists as two non-superimposable mirror images (enantiomers). In drug development, it is frequently observed that one enantiomer possesses the desired therapeutic activity while the other may be inactive or, in some cases, contribute to undesirable side effects.

Therefore, the precise and accurate quantification of this compound is paramount. This includes determining its overall purity (assay), identifying and quantifying any impurities, and, crucially, establishing its enantiomeric purity. This application note provides a comprehensive guide to the analytical methodologies required to achieve these quality control objectives, grounded in established scientific principles and regulatory expectations.

Guiding Principles: Analyte Properties & Method Selection

The molecular structure of this compound dictates the optimal analytical strategies.

  • Chromophore: The 3,4-dichlorophenyl group provides a strong chromophore, making it highly suitable for UV detection in High-Performance Liquid Chromatography (HPLC).

  • Acidity: The carboxylic acid moiety (pKa typically ~3-4) allows for manipulation of its charge state with mobile phase pH, a key parameter in reverse-phase HPLC retention.

  • Polarity: The Boc protecting group and the dichlorophenyl ring lend considerable hydrophobicity, making it well-retained on standard C18 reverse-phase columns.

  • Chirality: The single stereocenter necessitates the use of chiral stationary phases (CSPs) or chiral derivatizing agents to resolve and quantify the individual enantiomers.

Based on these properties, this guide will detail three complementary liquid chromatography techniques:

  • Reverse-Phase HPLC with UV detection (RP-HPLC-UV): For assay and impurity profiling.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity quantification, especially in complex matrices.

  • Chiral HPLC: For the critical determination of enantiomeric excess (%ee).

Method 1: Purity Assay and Impurity Profiling by RP-HPLC-UV

This method is the workhorse for determining the overall purity of the target compound in raw materials, intermediates, and final products. It separates the main component from potential process-related impurities and degradation products.

Causality Behind Experimental Choices
  • Column: A C18 stationary phase is selected due to the non-polar nature of the analyte, providing excellent retention and resolution from more polar impurities.

  • Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group on the analyte. This ensures a single, un-ionized form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detector: UV detection at a wavelength corresponding to the absorbance maximum of the dichlorophenyl ring (~220-230 nm) provides high sensitivity for the analyte and related aromatic impurities.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Reference Standard: Well-characterized this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

3. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18.1-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 225 nm

4. Data Analysis:

  • Assay (% Purity): Calculate the purity of the sample by comparing the peak area of the analyte in the sample preparation to the peak area in the working standard preparation, correcting for weights.

    • % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Impurities: Identify and quantify any other peaks in the chromatogram using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Method Validation: A Self-Validating System

This protocol must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]

G Start Develop HPLC Method Validate Validate Protocol Start->Validate Specificity Specificity Validate->Specificity Implement Implement for Routine QC Robustness Robustness Robustness->Implement

Method 2: High-Sensitivity Quantification by LC-MS/MS

Liquid chromatography combined with mass spectrometry (LC-MS) is an indispensable tool for pharmaceutical analysis.[5][6][7] For quantifying low levels of the analyte, such as in biological matrices (e.g., plasma for pharmacokinetic studies) or as a trace impurity, tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity.[8][9]

Principle of Operation

The HPLC system separates the analyte from the matrix components. The analyte then enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where it is ionized. In the mass analyzer (typically a triple quadrupole), a specific parent ion (precursor ion) corresponding to the analyte is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, eliminating interference from co-eluting matrix components.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • Chromatographic conditions are similar to the HPLC-UV method but may be optimized for faster run times.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

2. MS/MS Parameters (Example):

  • Ionization Mode: ESI Negative (to deprotonate the carboxylic acid).

  • Precursor Ion (Q1): [M-H]⁻ corresponding to the analyte's molecular weight minus one proton.

  • Product Ion (Q3): A stable fragment ion generated through collision-induced dissociation (CID). This requires empirical determination during method development.

  • Collision Energy (CE): Optimized to maximize the product ion signal.

ParameterExample SettingRationale
Polarity NegativeThe carboxylic acid is easily deprotonated to form [M-H]⁻.
Precursor Ion (m/z) To be determinedCorresponds to the molecular weight of the analyte.
Product Ion (m/z) To be determinedA stable, high-intensity fragment ion.
Dwell Time 100 msBalances sensitivity with the number of points across the peak.
Collision Energy (eV) To be determinedOptimized for maximum fragmentation to the desired product ion.

3. Data Analysis:

  • Quantification is performed by creating a calibration curve. This is done by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of a series of calibration standards. The concentration of the analyte in unknown samples is then interpolated from this curve.

Method 3: Enantiomeric Purity by Chiral HPLC

Determining the ratio of the desired enantiomer to the undesired one is a critical quality attribute. This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP).[10][11]

Causality Behind Experimental Choices
  • Chiral Stationary Phase (CSP): CSPs are designed with a chiral selector immobilized on the silica support. These selectors (often polysaccharide derivatives like cellulose or amylose) create transient, stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers of the analyte.[12] The difference in the stability of these diastereomeric complexes results in different retention times, allowing for their separation.

  • Mobile Phase: The choice of mobile phase (normal-phase, polar organic, or reverse-phase) is highly dependent on the specific CSP and analyte. Normal-phase (e.g., heptane/ethanol) is very common for polysaccharide-based CSPs. Modifiers and additives are used to optimize selectivity and peak shape.[13]

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with UV detector.

  • Chiral Stationary Phase Column (e.g., Amylose or Cellulose-based, such as CHIRALPAK® series).

  • Mobile Phase: Typically a mixture of an alkane (e.g., n-Hexane or Heptane) and an alcohol (e.g., Ethanol or Isopropanol) with a small amount of an acidic additive (e.g., Trifluoroacetic Acid - TFA) to improve peak shape.

2. Chromatographic Conditions (Example - Requires Screening):

ParameterExample Setting
Column CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 90:10:0.1 (v/v/v) n-Hexane : Ethanol : TFA
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
Detection UV at 225 nm

3. Data Analysis:

  • The enantiomeric excess (%ee) is calculated from the peak areas of the two enantiomers (E1 and E2):

    • %ee = [ |Area_E1 - Area_E2| / (Area_E1 + Area_E2) ] * 100

G

Conclusion

The robust quantification of this compound requires a multi-faceted analytical approach. Standard RP-HPLC-UV provides a reliable method for purity and assay determination. For trace-level quantification, the sensitivity and selectivity of LC-MS/MS are unmatched. Finally, chiral HPLC is essential for controlling the critical quality attribute of enantiomeric purity. The protocols described herein provide a solid foundation for developing and validating methods that ensure the quality, safety, and efficacy of pharmaceutical products derived from this important chiral building block. Each method must be carefully validated to comply with regulatory standards and guarantee the integrity of the analytical data generated.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • van de Merbel, N. C. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]
  • LC-MS. Bioanalysis Zone. [Link]
  • De Vrieze, M., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
  • De Vrieze, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • Fukushima, T., et al. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Molecules, 23(8), 2049. [Link]
  • Chiral HPLC Separ
  • Analysis of Amino Acids by HPLC. Agilent. [Link]
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023). Spectroscopy Online. [Link]
  • Schmid, M. G., et al. (2016). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]
  • Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. Daicel. [Link]
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 91(1), 3-21. [Link]
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071-1088. [Link]
  • Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods, 8(1), e00253. [Link]

Sources

Application Notes and Protocols for 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chemical Scaffold for Nociceptin Receptor Modulation

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor (GPCR), is an intriguing target for therapeutic intervention in a range of central nervous system disorders.[1][2] Its activation modulates numerous biological functions, including pain transmission, stress responses, anxiety, and learning.[3] Consequently, the development of selective NOP receptor antagonists and agonists is an active area of pharmaceutical research. Mounting evidence suggests that NOP receptor antagonists may offer a novel strategy for treating depression.

The compound 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a non-natural amino acid derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, making it an ideal building block for solid-phase peptide synthesis or other organic syntheses.[4][5] The dichlorophenyl moiety is a key structural feature found in some known NOP receptor modulators. This suggests that incorporating this unique amino acid into novel peptides or small molecules could yield potent and selective NOP receptor ligands.

This guide provides a comprehensive framework for the in vitro and in vivo experimental design using this compound as a precursor for the synthesis of novel NOP receptor modulators. We will detail the workflow from initial synthesis to preclinical evaluation.

Part 1: Synthesis and Characterization of the Active Compound

The initial step involves the incorporation of this compound into a larger molecule, such as a peptide or a small molecule library, followed by the removal of the Boc protecting group.

Workflow for Synthesis and Deprotection

cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Start This compound Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Start->Peptide_Synthesis Small_Molecule_Synthesis Small Molecule Synthesis Start->Small_Molecule_Synthesis Boc_Deprotection Boc Group Removal Peptide_Synthesis->Boc_Deprotection TFA Treatment Small_Molecule_Synthesis->Boc_Deprotection Acidic Conditions Purification HPLC Purification Boc_Deprotection->Purification Analysis Mass Spectrometry & NMR for Structure Verification Purification->Analysis Final_Compound Purified Active Compound Analysis->Final_Compound

Caption: Workflow from the starting material to the final active compound.

Protocol: Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under reduced pressure.

  • Purify the resulting deprotected compound using High-Performance Liquid Chromatography (HPLC).

  • Verify the structure and purity using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: In Vitro Experimental Design

The primary goal of the in vitro studies is to determine if the newly synthesized compound interacts with the NOP receptor and to characterize the nature of this interaction (agonist, antagonist, or allosteric modulator).

Tier 1: Primary Screening - Receptor Binding Assays

These assays determine the affinity of the compound for the NOP receptor.

Assay TypePrincipleKey Parameters Measured
Radioligand Binding Assay Competitive binding between the test compound and a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin).Ki (Inhibition constant): A measure of the compound's binding affinity.
Fluorescence Polarization (FP) Assay Displacement of a fluorescently labeled ligand from the receptor by the test compound, leading to a change in fluorescence polarization.IC50 (Half-maximal inhibitory concentration): The concentration of the compound that displaces 50% of the fluorescent ligand.

Protocol: Radioligand Binding Assay

  • Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-K1 or HEK293 cells).

  • Incubate the cell membranes with a fixed concentration of a radiolabeled NOP ligand and varying concentrations of the test compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Tier 2: Functional Assays

These assays determine the functional activity of the compound at the NOP receptor.

Assay TypePrincipleKey Parameters Measured
[³⁵S]GTPγS Binding Assay Measures the activation of G-proteins coupled to the NOP receptor upon ligand binding.EC50 (Half-maximal effective concentration): For agonists, the concentration that produces 50% of the maximal response. pA2: For antagonists, a measure of their potency.
cAMP Assay NOP receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.EC50/IC50: Measures the compound's effect on cAMP levels.
Calcium Mobilization Assay Measures changes in intracellular calcium levels upon receptor activation.EC50: For agonists, the concentration that elicits 50% of the maximal calcium response.
Signaling Pathway of NOP Receptor Activation

Ligand N/OFQ or Agonist NOP_Receptor NOP Receptor Ligand->NOP_Receptor G_Protein Gi/o Protein NOP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition Ca_Channels Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channels Inhibition K_Channels GIRK K⁺ Channels G_Protein->K_Channels Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation

Caption: Simplified signaling cascade upon NOP receptor activation.

Part 3: In Vivo Experimental Design

Based on the in vitro profile, promising compounds can be advanced to in vivo studies to assess their physiological effects and therapeutic potential. The choice of animal models will depend on whether the compound is an agonist or an antagonist.

Experimental Models for NOP Receptor Antagonists

Given the interest in NOP antagonists for depression and other mood disorders, the following models are relevant.[3]

Animal ModelRationale and Endpoint
Forced Swim Test (FST) A common screening test for antidepressant-like activity. The endpoint is the duration of immobility. A decrease in immobility time suggests an antidepressant effect.
Tail Suspension Test (TST) Similar to the FST, this model assesses antidepressant-like effects by measuring the time the animal remains immobile when suspended by its tail.
Chronic Mild Stress (CMS) A model of anhedonia, a core symptom of depression. The endpoint is the consumption of a sucrose solution, with an increase indicating an antidepressant effect.
Elevated Plus Maze (EPM) A model to assess anxiety-like behavior. An increase in the time spent in the open arms suggests an anxiolytic effect.
Experimental Workflow for In Vivo Studies

Compound Test Compound PK Pharmacokinetic Studies (ADME) Compound->PK Dose_Response Dose-Response Studies PK->Dose_Response Behavioral_Models Behavioral Models (e.g., FST, TST) Dose_Response->Behavioral_Models Target_Engagement Target Engagement Studies (e.g., ex vivo receptor occupancy) Behavioral_Models->Target_Engagement Data_Analysis Statistical Analysis Target_Engagement->Data_Analysis

Caption: A typical workflow for in vivo evaluation of a novel compound.

Protocol: Forced Swim Test in Mice

  • Acclimatize the mice to the testing room for at least 1 hour.

  • Administer the test compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

  • Place each mouse individually into a cylinder filled with water (25°C) for a 6-minute session.

  • Record the session and score the duration of immobility during the last 4 minutes of the test.

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a valuable chemical tool for the synthesis of novel compounds targeting the NOP receptor. The experimental framework outlined in these application notes provides a systematic approach to characterize the in vitro and in vivo pharmacology of these new chemical entities. This structured approach, from synthesis to preclinical behavioral models, is essential for identifying and validating potential new therapeutics for neurological and psychiatric disorders.

References

  • Appchem. This compound | 142121-95-7.
  • APEX science. This compound.
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • Chem-Impex. Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid.
  • Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology.
  • Molen, L. G., et al. (2021). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. International Journal of Molecular Sciences.
  • Calo, G., et al. (2007). Pharmacological Characterization of the Nociceptin/Orphanin FQ Receptor Antagonist SB-612111...: In Vivo Studies. The Journal of Pharmacology and Experimental Therapeutics.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Shcherbina, A., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry.
  • Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews.
  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology.
  • Shoblock, J. R., et al. (2016). Role of nociceptin/orphanin FQ and nociceptin opioid peptide receptor in depression and antidepressant effects of nociceptin opioid peptide receptor antagonists. Korean Journal of Physiology & Pharmacology.
  • Zaki Dawood, N. M., et al. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. ResearchGate.
  • Chiou, L. C., et al. (2004). Pharmacological characterization of nociceptin/orphanin FQ receptors, a novel opioid receptor family, in the midbrain periaqueductal gray. Annals of the New York Academy of Sciences.
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Zaki Dawood, N. M., et al. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
  • Zaki Dawood, N. M., et al. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. CHEMICAL PROBLEMS.

Sources

Synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-(tert-butoxycarbonyl-amino)-2-(3,4-dichlorophenyl)acetic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development as they serve as crucial building blocks for a variety of pharmacologically active molecules.[1][2][3][4][5] The protocols and methodologies detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to confidently undertake these synthetic transformations.

The synthesis of unnatural amino acids, such as the title compound, has garnered considerable attention due to their ability to impart unique properties to peptides and other bioactive molecules.[1][2][3][4] The incorporation of these non-proteinogenic amino acids can enhance metabolic stability, receptor affinity, and selectivity of therapeutic agents.[1][2] This guide will focus on a well-established synthetic route, the Strecker synthesis, followed by Boc-protection of the resulting amino acid.

I. Overview of the Synthetic Strategy

The synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is typically achieved through a multi-step process. The core of this strategy involves the Strecker synthesis of the corresponding α-amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[6][7] This reaction involves the treatment of an aldehyde (in this case, 3,4-dichlorobenzaldehyde) with a source of ammonia and cyanide to form an α-aminonitrile intermediate.[6][7][8] Subsequent hydrolysis of the nitrile functionality yields the desired α-amino acid.[9][10][11][12][13][14]

Following the synthesis of the amino acid, the amino group is protected with a Boc group. The Boc protecting group is widely used in peptide synthesis and organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[15][16][17][18]

II. Experimental Protocols

A. Synthesis of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid via Strecker Synthesis

This protocol outlines the two-stage process for the synthesis of the α-amino acid intermediate.

Stage 1: α-Aminonitrile Formation

The initial step involves the reaction of 3,4-dichlorobenzaldehyde with an ammonia source and a cyanide salt to generate 2-amino-2-(3,4-dichlorophenyl)acetonitrile.

  • Materials and Reagents:

    • 3,4-Dichlorobenzaldehyde

    • Ammonium Chloride (NH₄Cl)

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

    • Ammonia solution (e.g., 28-30%)

    • Methanol or Ethanol

    • Deionized Water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • In a separate beaker, prepare a solution of ammonium chloride in aqueous ammonia.

    • Slowly add the ammonium chloride/ammonia solution to the cooled aldehyde solution with vigorous stirring.

    • Prepare an aqueous solution of sodium cyanide and add it dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

    • The resulting α-aminonitrile can be isolated by extraction or used directly in the next step.

Stage 2: Hydrolysis of the α-Aminonitrile

The α-aminonitrile intermediate is hydrolyzed under acidic conditions to yield the target amino acid.

  • Materials and Reagents:

    • 2-Amino-2-(3,4-dichlorophenyl)acetonitrile (from Stage 1)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) or other suitable base for neutralization

  • Equipment:

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Buchner funnel and filter flask

  • Procedure:

    • Transfer the α-aminonitrile to a round-bottom flask and add concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.[10][11]

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, 2-amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride, may precipitate out of the solution and can be collected by filtration.

    • To obtain the free amino acid, dissolve the hydrochloride salt in water and carefully adjust the pH to its isoelectric point (typically around pH 5-6) using a base like sodium hydroxide.[6]

    • The precipitated amino acid can then be collected by filtration, washed with cold water, and dried.

B. Boc-Protection of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid

This protocol describes the protection of the amino group of the synthesized amino acid.

  • Materials and Reagents:

    • 2-Amino-2-(3,4-dichlorophenyl)acetic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • A suitable base (e.g., Sodium hydroxide, Sodium bicarbonate, or Triethylamine)

    • A suitable solvent system (e.g., Dioxane/water, THF/water)

  • Equipment:

    • Reaction flask

    • Magnetic stirrer

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • Dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid in the chosen solvent system containing the base.

    • Add di-tert-butyl dicarbonate to the solution and stir the mixture at room temperature. The reaction is typically complete within a few hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts. This usually involves acidification followed by extraction with an organic solvent.

    • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

III. Mechanistic Insights

A. The Strecker Synthesis

The Strecker synthesis proceeds through a two-step mechanism.[14] The first step is the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide.[7][8] The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile.[8] The second step is the hydrolysis of the nitrile group of the α-aminonitrile to a carboxylic acid.[9][10][11][12][13][14] This hydrolysis can be catalyzed by either acid or base.

B. Boc-Protection

The protection of the amino group with di-tert-butyl dicarbonate proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.[15][19] This reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[15]

IV. Data Summary
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Amino-2-(3,4-dichlorophenyl)acetic acid128349-50-8C₈H₇Cl₂NO₂220.05
This compound142121-95-7C₁₃H₁₅Cl₂NO₄320.17

Note: The CAS numbers and molecular weights are provided for the specific compounds mentioned.[20][21][22]

V. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_protection Boc-Protection Aldehyde 3,4-Dichlorobenzaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile Stage 1 Reagents1 NH₃, KCN AminoAcid 2-Amino-2-(3,4-dichlorophenyl)acetic acid Aminonitrile->AminoAcid Stage 2 Reagents2 H₃O⁺ (Hydrolysis) FinalProduct This compound AminoAcid->FinalProduct Protection BocAnhydride (Boc)₂O, Base

Caption: Synthetic workflow for this compound.

VI. Applications and Further Derivatization

This compound is a versatile intermediate for the synthesis of more complex molecules. The Boc-protected amino acid can be used in solid-phase or solution-phase peptide synthesis to incorporate the 3,4-dichlorophenylglycine moiety into peptide chains.[17] The carboxylic acid functionality can be activated and coupled with various amines to form amides, or it can be reduced to the corresponding alcohol.

Derivatives of dichlorophenyl-containing compounds have shown a range of biological activities, including anti-inflammatory and anticancer properties.[23][24][25] The synthesis of novel derivatives from the title compound can lead to the discovery of new therapeutic agents. For instance, Mannich bases, which are β-amino-ketones, can be synthesized and have shown a wide range of biological applications.[26]

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps.
  • Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(18), 3245-3275.
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • Perdih, A., & Šolmajer, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(9), 801-832.
  • Hydrolysis of Nitriles. (n.d.). The Organic Chemistry Tutor.
  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE.
  • Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800–807.
  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach.
  • Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids. ResearchGate.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
  • Synthesis of Alpha-Amino Acids. (n.d.). Sketchy.
  • Strecker Amino Acid Synthesis. (n.d.). ResearchGate.
  • Singh, S., & Sharma, P. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38781-38795.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Chapter 9, Unit 9.1.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. ResearchGate.
  • Understanding Amino Acid Derivatives in Chemical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka.
  • 2-Amino-2-(3,4-dichlorophenyl)acetic acid. (n.d.). PubChem.
  • Kumar, S., & Singh, P. (2020). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Chemical and Pharmaceutical Research, 12(5), 1-15.
  • El-Sayed, M. A. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2561543.

Sources

large-scale synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scalable Protocol for the Synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a dichlorophenyl moiety, makes it a valuable building block for introducing specific steric and electronic properties into peptide chains and other complex molecular architectures, thereby enabling the synthesis of novel therapeutic agents[1]. This application note provides a comprehensive, in-depth guide for the large-scale synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key process decisions. The protocol detailed herein is robust, scalable, and designed for high yield and purity, addressing common challenges associated with the synthesis and purification of N-Boc protected amino acids.

Introduction: The Strategic Importance of N-Boc Amino Acid Derivatives

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and organic chemistry[2]. Its widespread use stems from a favorable combination of properties: it provides robust protection of the amine functionality against a wide array of reagents and reaction conditions, yet it can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA)[2][]. This acid lability is orthogonal to many other protecting groups, making the Boc group an invaluable tool in multi-step synthetic campaigns[4].

The target molecule, this compound, serves as a specialized building block. The dichlorophenyl group can impart unique pharmacological properties, including enhanced binding affinity or modified metabolic stability. Therefore, a reliable and scalable synthesis is critical for advancing drug discovery programs that utilize this and similar non-natural amino acids[1]. This guide is intended for researchers, chemists, and process development professionals seeking to implement a production-scale synthesis.

Synthetic Strategy and Mechanistic Rationale

The synthesis is achieved through the N-protection of the free amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid, using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

The Boc-Protection Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine of the amino acid on one of the electrophilic carbonyl carbons of (Boc)₂O. The presence of a base is crucial; it deprotonates the amino group, increasing its nucleophilicity and facilitating the attack. The reaction intermediate then collapses, eliminating tert-butanol and carbon dioxide to form the stable carbamate product. The overall transformation is highly efficient and generally clean.

Caption: General reaction scheme for Boc protection of an amino acid.

Rationale for Reagent and Condition Selection
  • Starting Material: 2-Amino-2-(3,4-dichlorophenyl)acetic acid serves as the precursor. The purity of this starting material is paramount for achieving a high-purity final product and minimizing downstream purification challenges.

  • Protecting Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for large-scale synthesis due to its high reactivity, stability, and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed[2].

  • Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for this transformation. It readily deprotonates the amino group and helps solubilize the amino acid in the aqueous phase of the solvent system. An alternative for substrates sensitive to hydroxide is a milder inorganic base like sodium carbonate or an organic base like triethylamine[5].

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane and water or tetrahydrofuran (THF) and water, is ideal. This system effectively solubilizes both the polar amino acid (as its sodium salt) and the nonpolar (Boc)₂O, facilitating a smooth and efficient reaction[2][6].

Detailed Large-Scale Experimental Protocol

This protocol is designed for a nominal 1 kg scale of the starting amino acid. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Equipment
MaterialGradeSupplier ExampleNotes
2-Amino-2-(3,4-dichlorophenyl)acetic acid[7]≥98% PuritySigma-Aldrich, etc.Starting material
Di-tert-butyl dicarbonate ((Boc)₂O)[2]Reagent GradeMilliporeSigmaBoc-protection reagent
Sodium Hydroxide (NaOH)ACS GradeFisher ScientificBase
1,4-DioxaneAnhydrous or ACSVWROrganic co-solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Hydrochloric Acid (HCl), 37%ACS GradeJ.T. BakerFor acidification
n-HeptaneACS GradeVWRFor crystallization/pulping
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying agent
Equipment Specification --
Jacketed Glass Reactor20 L-With overhead mechanical stirrer & reflux condenser
Temperature ProbeCalibrated-For monitoring reaction temperature
Addition Funnel2 L-For controlled addition of reagents
Large Separatory Funnel20 L-For liquid-liquid extraction
Rotary EvaporatorLarge Scale-For solvent removal
Vacuum Oven--For drying the final product
Experimental Workflow Diagram

Workflow A 1. Reactor Setup Charge Reactor with Amino Acid, Water, and 1,4-Dioxane. B 2. Basification Cool to 0-5 °C. Add NaOH solution to dissolve the amino acid. A->B C 3. Boc Anhydride Addition Add (Boc)₂O portion-wise, maintaining T < 10 °C. B->C D 4. Reaction Allow to warm to RT. Stir for 12-18 hours. C->D E 5. Monitoring Check for completion using TLC/HPLC. D->E F 6. Solvent Removal Concentrate in vacuo to remove the 1,4-Dioxane. E->F If complete G 7. Acidification & Precipitation Cool aqueous residue. Add HCl (aq) to pH 2-3 to precipitate product. F->G H 8. Extraction Extract the product into Ethyl Acetate (3x). G->H I 9. Washing & Drying Wash combined organic layers with brine. Dry over Na₂SO₄. H->I J 10. Isolation & Purification Filter and concentrate to an oil/solid. Crystallize/pulp from Heptane/EtOAc. I->J K 11. Final Drying Dry the solid product under vacuum at 40 °C. J->K

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • Set up a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet.

    • Charge the reactor with 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.00 kg, 4.54 mol, 1.0 eq).

    • Add 1,4-dioxane (4.0 L) and deionized water (4.0 L) to the reactor. Begin stirring to create a slurry.

  • Basification and Dissolution:

    • In a separate vessel, prepare a solution of sodium hydroxide (454 g, 11.35 mol, 2.5 eq) in deionized water (2.0 L). Caution: This is a highly exothermic process. Prepare the solution in an ice bath.

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

    • Slowly add the cold NaOH solution to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Continue stirring until all the amino acid has dissolved, forming a clear solution.

  • Boc-Protection Reaction:

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.09 kg, 5.00 mol, 1.1 eq) to the reaction mixture portion-wise over approximately 1 hour. Maintain the internal temperature below 10 °C during the addition.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino acid is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the 1,4-dioxane.

    • Transfer the remaining aqueous solution back to the reactor and cool it to 0-5 °C in an ice bath.

    • Slowly and carefully add a 6M HCl solution to the stirred aqueous layer to adjust the pH to 2-3. The product will precipitate as a white solid or oil. Causality Note: Acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase and allowing for its extraction[6].

    • Extract the product from the aqueous slurry with ethyl acetate (1 x 4 L, then 2 x 2 L).

    • Combine the organic layers and wash with brine (saturated NaCl solution, 2 L) to remove residual water and inorganic salts.

    • Dry the ethyl acetate solution over anhydrous sodium sulfate (Na₂SO₄, ~500 g), stir for 30 minutes, and then filter.

  • Purification and Final Product Drying:

    • Concentrate the filtered organic solution on a rotary evaporator to obtain a thick oil or a crude solid.

    • Add n-heptane (4 L) to the crude product and stir vigorously. If the product remains oily, adding a small amount of ethyl acetate may facilitate solidification. For difficult-to-crystallize products, seeding with a small crystal of pure product can be effective[8].

    • Stir the resulting slurry (pulping) at room temperature for 2-4 hours to break up clumps and ensure high purity.

    • Filter the white solid product, wash the filter cake with cold n-heptane (2 x 1 L), and dry the product in a vacuum oven at 40-45 °C to a constant weight.

Expected Results and Characterization

ParameterExpected Value / Result
Yield 1.30 - 1.42 kg (89 - 97%)
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98.5%
Melting Point To be determined experimentally
¹H NMR Consistent with the structure of this compound
Mass Spectrometry (ESI-) Expected m/z: 319.0, 321.0 [M-H]⁻

Process Safety and Waste Management

  • Chemical Hazards:

    • Di-tert-butyl dicarbonate ((Boc)₂O): A lachrymator and irritant. Handle only in a well-ventilated fume hood.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution in water is highly exothermic.

    • Hydrochloric Acid: Corrosive. Releases toxic fumes. Handle with extreme care.

    • 1,4-Dioxane: Flammable liquid and potential carcinogen.

  • Engineering Controls: A chemical fume hood and a jacketed reactor for temperature control are essential for this process at scale. Ensure proper grounding of all equipment to prevent static discharge.

  • Waste Disposal:

    • The acidic aqueous layer from the extraction should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to local regulations.

    • Organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound. By providing a rationale for the selection of reagents and conditions, along with a detailed, step-by-step guide, this document serves as a valuable resource for researchers and process chemists. The described method is high-yielding and provides a product of high purity suitable for use in downstream applications, including peptide synthesis and the development of novel pharmaceutical agents.

References

  • Title: General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography Source: ResearchG
  • Title: Planning a Peptide Synthesis Source: AAPPTec URL:[Link]
  • Title: Crystallization method of Boc-amino acid - CN112661672A Source: Google Patents URL
  • Title: Separation and Refining of Amino acids Source: Diaion URL:[Link]
  • Title: Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides Source: ResearchG
  • Title: Peptide Synthesis – Safety Topics Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
  • Title: Synthesis and Evaluation of Deprotected N-BOC Piperazine Derived Mono-Mannich Bases Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL:[Link]
  • Title: Amino Acid Derivatives for Peptide Synthesis Source: CordenPharma URL:[Link]
  • Title: 2-Amino-2-(3,4-dichlorophenyl)acetic acid Source: PubChem URL:[Link]
  • Title: Synthesis method of N-Boc piperazine - CN108033931B Source: Google Patents URL
  • Title: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity Source: Molecules (MDPI) URL:[Link]
  • Title: Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - CN110240974A Source: Google Patents URL
  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Title: The Significance of Boc-(R)-3-Amino-4-(3,4-dichlorophenyl)butyric Acid in Chemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Application Notes & Protocols: The Role of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block for Novel Therapeutics

In the landscape of modern medicinal chemistry, the incorporation of non-natural amino acids into peptides and small molecules is a cornerstone strategy for developing novel therapeutic agents. These unique building blocks offer a gateway to modulating pharmacological properties such as potency, selectivity, metabolic stability, and bioavailability. Among these, 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid emerges as a particularly valuable scaffold.

The structure features a chiral α-carbon, a synthetically versatile carboxylic acid, a strategically placed dichlorophenyl moiety, and an amine protected by the tert-butyloxycarbonyl (Boc) group. The dichlorophenyl group is a well-known pharmacophore that can engage in hydrophobic and halogen-bonding interactions within biological targets, often enhancing binding affinity. The Boc group provides a robust yet selectively cleavable protecting group, making this compound an ideal reactant for controlled, stepwise synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2]

This guide provides an in-depth exploration of the applications and protocols associated with this compound, serving as a technical resource for its effective utilization in drug discovery pipelines.

PropertyValueSource
Chemical Name 2-(tert-butoxycarbonylamino)-2-(3,4-dichlorophenyl)acetic acid[3]
CAS Number 142121-95-7[3][4]
Molecular Formula C13H15Cl2NO4[4]
Molecular Weight 320.17 g/mol [4]
Structure
SMILES: O=C(O)C(NC(OC(C)(C)C)=O)C1=CC=C(Cl)C(Cl)=C1[4]

Part 1: Core Synthetic Applications & Methodologies

The primary utility of this compound is as a monomer unit in the assembly of peptides or peptide-like molecules (peptidomimetics). The Boc protection strategy is fundamental to this process.

Causality Behind the Boc Group: The Boc group is stable to a wide range of reagents used in synthesis but can be quantitatively removed under moderately acidic conditions (e.g., Trifluoroacetic Acid, TFA).[1] This "orthogonality" allows for the selective deprotection of the N-terminus to permit chain elongation without disturbing acid-labile linkers to the solid support or other protecting groups on amino acid side chains.

Experimental Workflow: Boc-based Solid-Phase Peptide Synthesis (SPPS)

The following diagram and protocol outline the iterative cycle for incorporating this amino acid into a growing peptide chain on a solid support resin.

Resin Peptide-Resin (N-terminus Boc-protected) Deprotection Step 1: Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Activate & Couple Amino Acid) Wash2->Coupling Add: - Boc-(3,4-diCl-Ph)Gly-OH - Activator (HBTU/HOBt) - Base (DIEA) Wash3 Wash (DCM, DMF) Coupling->Wash3 NextCycle New Peptide-Resin (N+1, Boc-protected) Wash3->NextCycle Repeat for next cycle Capping Optional: Capping (e.g., Acetic Anhydride) Wash3->Capping To block unreacted chains Capping->NextCycle

Caption: Boc-based Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 1.1: General Protocol for Coupling this compound

This protocol assumes a manual synthesis on 100 mg of a pre-loaded Wang or Merrifield resin. Volumes should be scaled accordingly.

Materials:

  • Peptide-resin (pre-swollen in Dichloromethane, DCM)

  • This compound

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in DCM

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

  • Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)

Methodology:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add the Deprotection Solution (2 mL) to the resin. Agitate for 2 minutes. Drain.

    • Repeat the acid treatment for 20-30 minutes to ensure complete removal of the Boc group.

    • Causality: The first short treatment removes residual base, while the longer treatment performs the deprotection. The resulting N-terminal amine is a TFA salt.

  • Washing:

    • Wash the resin sequentially with DCM (3 x 2 mL), IPA (2 x 2 mL), and DCM (3 x 2 mL).

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

  • Neutralization:

    • Add the Neutralization Solution (2 mL) and agitate for 5 minutes. Repeat once.

    • Wash the resin with DCM (5 x 2 mL) to remove excess base.

    • Causality: This step converts the ammonium salt to a free amine, which is nucleophilic and ready for coupling.[2]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and DIEA (6 eq.) in a minimal amount of DMF (~1.5 mL).

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution. Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • Self-Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates successful and complete coupling. If the test is positive, the coupling step should be repeated.

  • Chain Elongation:

    • The resin is now ready for the next cycle, starting again from Step 2.

Part 2: Applications in Therapeutic Design & Evaluation

The dichlorophenyl glycine moiety is a privileged scaffold in drug discovery, offering a unique combination of steric bulk and electronic properties to modulate interactions with biological targets.

Application Area 1: Peptidomimetic Enzyme Inhibitors

The incorporation of this non-natural amino acid can disrupt the native conformation of a peptide substrate, turning it into an inhibitor. The dichlorophenyl group can target hydrophobic sub-pockets in an enzyme's active site, increasing binding affinity and specificity.

Enzyme Enzyme (Active Site) Product Product Enzyme->Product Catalyzes Complex Enzyme-Inhibitor Complex (Inactive) Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor Peptidomimetic Inhibitor (contains diCl-Ph-Gly) Inhibitor->Enzyme Binds Competitively Prodrug Prodrug (Drug-Ester-Amino Acid) Enzyme Endogenous Esterase/Amidase Prodrug->Enzyme Systemic Circulation ActiveDrug Active Drug (Released at Target) Enzyme->ActiveDrug Cleavage Carrier Amino Acid Carrier (Metabolized) Enzyme->Carrier Cleavage

Caption: General mechanism of an amino acid prodrug activation.

References

  • Appchem. (n.d.). This compound | 142121-95-7.
  • PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-[(3,4-Dichlorophenyl)amino]phenylacetic acid. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.
  • El-Sayed, M. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry.
  • Biointerface Research in Applied Chemistry. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs.
  • Molecules. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Men, S., et al. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology.
  • Zaki Dawood, N. M., Saeed, Z. F., & Saeed, B. B. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. ResearchGate.
  • Molecules. (n.d.). Amino Acids in the Development of Prodrugs. MDPI.
  • Molecules. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • Herba Polonica. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles, provide actionable solutions to specific problems, and offer a platform of frequently asked questions to support your research endeavors.

Synthesis Overview and Core Concepts

The target molecule, a non-natural amino acid, is a valuable building block in medicinal chemistry. Its synthesis typically involves a multi-step process, often beginning with a variation of the Strecker synthesis to form the initial α-amino acid, followed by N-protection using a tert-butyloxycarbonyl (Boc) group.[1][2] Understanding the nuances of each step is critical for a successful outcome.

Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What is the most common synthetic route for the precursor, 2-amino-2-(3,4-dichlorophenyl)acetic acid?

A1: The most prevalent and classical method is the Strecker synthesis .[1][3] This three-component reaction involves the condensation of 3,4-dichlorobenzaldehyde with ammonia (or an ammonium salt like NH₄Cl) to form an imine, which is then attacked by a cyanide source (e.g., NaCN, KCN) to yield an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords the desired racemic α-amino acid.[4][5]

Q2: Can you illustrate the mechanism for the Strecker synthesis?

A2: Certainly. The reaction proceeds in two main stages: the formation of the α-aminonitrile and its subsequent hydrolysis.

Strecker_Mechanism Figure 1: Strecker Synthesis Mechanism cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Nitrile Hydrolysis Aldehyde 3,4-Dichlorobenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) ProtonatedNitrile Protonated Nitrile Aminonitrile->ProtonatedNitrile + H+ Amide Amide Intermediate ProtonatedNitrile->Amide + 2H2O Water H2O, H+ AminoAcid α-Amino Acid Product Amide->AminoAcid - NH4+

Caption: A simplified mechanism of the Strecker amino acid synthesis.

Q3: Why is the Boc protecting group preferred for this synthesis?

A3: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for several reasons:

  • Stability: It is robust and stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, allowing for selective reactions elsewhere in the molecule.[6][]

  • Ease of Removal: The Boc group is acid-labile, meaning it can be removed cleanly under mild acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][][] This orthogonality is crucial in multi-step syntheses.

  • Improved Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in organic solvents, simplifying handling and purification.

Troubleshooting Guide: From Low Yields to Impurities

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Overall Yield

Symptom: The final isolated mass of this compound is significantly lower than theoretically expected.

Low_Yield_Troubleshooting Figure 2: Decision Tree for Low Yield start Low Yield Observed check_step1 Check Strecker Reaction Incomplete? start->check_step1 check_step2 Check Boc Protection Incomplete? check_step1:f1->check_step2 No solution1 Optimize Strecker: • Increase reaction time • Use anhydrous solvent • Check reagent purity check_step1:f1->solution1 Yes check_workup Check Workup/Purification Significant Loss? check_step2:f1->check_workup No solution2 Optimize Boc Protection: • Verify base stoichiometry • Increase Boc2O equivalents • Extend reaction time check_step2:f1->solution2 Yes solution3 Refine Purification: • Optimize extraction pH • Use alternative solvent system • Consider chromatography check_workup:f1->solution3 Yes

Caption: A workflow for diagnosing the cause of low product yield.

Q4: My yield is low, and I suspect the initial Boc protection step is inefficient. How can I improve it?

A4: Incomplete Boc protection is a common culprit. The reaction involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Optimized Boc Protection

  • Dissolution: Dissolve the precursor amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and adjust the pH to 9-10 with a suitable base (see Table 1). A stable pH is crucial for deprotonating the ammonium group to the more nucleophilic free amine.

  • Boc₂O Addition: Add Boc₂O (1.1-1.5 eq), either neat or dissolved in a small amount of dioxane, dropwise to the cooled solution while stirring vigorously. Adding it too quickly can lead to side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitoring by Thin Layer Chromatography (TLC) is recommended.

  • Workup: After the reaction is complete, perform an acidic workup to remove unreacted Boc₂O and facilitate extraction of the product into an organic solvent like ethyl acetate.[11]

Table 1: Comparison of Conditions for Boc Protection

ParameterOption A (Standard)Option B (For Hindered Amines)Rationale & Causality
Base NaHCO₃ or NaOHTriethylamine (TEA) or DIEAAqueous bases work well for simple amino acids. Organic bases like TEA are used in anhydrous conditions (e.g., DCM, THF) which can sometimes favor the reaction for less soluble substrates.[]
Solvent Dioxane/WaterDCM or THF (Anhydrous)The biphasic system in Option A is effective and traditional. Anhydrous conditions in Option B can prevent hydrolysis of Boc₂O and may be necessary for complex substrates.
Boc₂O (eq.) 1.1 eq1.5 - 2.0 eqFor sterically hindered amines, a higher excess of the acylating agent can be required to drive the reaction to completion.[][12]
Catalyst NoneDMAP (catalytic amount)4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction, especially for less reactive amines. However, it can also catalyze side reactions if not used carefully.
Problem 2: Product Purity Issues

Symptom: NMR or LC-MS analysis of the final product shows significant, unidentifiable impurities alongside the desired product peak.

Q5: My final product is contaminated with a side product corresponding to a double Boc-protected amine. How did this happen and how can I prevent it?

A5: While less common for amino acids, the formation of a di-Boc species can occur if a highly effective acylation catalyst like DMAP is used in excess or if the reaction conditions are too forcing.[] The primary amine is first acylated to form the desired product, but the resulting carbamate's nitrogen can be acylated a second time.

Prevention Strategy:

  • Avoid Excess DMAP: If using DMAP, ensure it is truly catalytic (0.05-0.1 eq).

  • Control Stoichiometry: Do not use a large excess of Boc₂O unless necessary and empirically justified. Stick to 1.1-1.2 equivalents if possible.

  • Purification: This impurity is often more nonpolar than the desired product and can typically be separated by silica gel chromatography.

Q6: I am observing signs of racemization. How can I minimize this?

A6: Racemization is a risk, particularly during coupling reactions if the product is used further in peptide synthesis.[12] During the Boc protection step itself, the risk is lower but not zero, especially if the workup or reaction conditions involve harsh pH and high temperatures.

Minimizing Racemization:

  • Maintain Low Temperatures: Perform the Boc protection and subsequent workup steps at low temperatures (0 °C to room temperature) whenever possible.

  • Avoid Strong Bases: Use weaker bases like NaHCO₃ instead of strong bases like NaOH or LiOH if possible.

  • Use Appropriate Coupling Reagents: If this amino acid is used in peptide synthesis, choose coupling reagents known for low racemization, such as combinations like DIC/Oxyma.[12]

General Experimental Workflow

The following diagram outlines a typical, high-level workflow for the synthesis, purification, and analysis of the target compound.

Synthesis_Workflow Figure 3: General Synthesis & Analysis Workflow Start Start: 3,4-Dichlorobenzaldehyde, NH4Cl, NaCN Strecker Step 1: Strecker Reaction (Formation of α-aminonitrile) Start->Strecker Hydrolysis Step 2: Nitrile Hydrolysis (Formation of α-amino acid) Strecker->Hydrolysis BocProtection Step 3: N-Boc Protection (Reaction with Boc2O) Hydrolysis->BocProtection Workup Step 4: Workup & Extraction BocProtection->Workup Purification Step 5: Purification (Crystallization or Chromatography) Workup->Purification Analysis Step 6: Characterization (NMR, LC-MS, M.P.) Purification->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct

Caption: A high-level overview of the synthesis and analysis process.

References

  • BenchChem Technical Support Team. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Gant, T. G. (2012). Synthesis of Boc-protected bicycloproline.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Protocols.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Chen, S. T., & Wang, K. T. (n.d.).
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • NROChemistry. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • Reddit. (2018). does anyone have a good overview for the strecker synthesis.
  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. YouTube.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • BenchChem Technical Support Team. (2025). Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.

Sources

troubleshooting guide for 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid coupling reactions

Mitigation Strategy: The use of additives like HOBt or Oxyma Pure is critical. [7]These agents rapidly react with the O-acylisourea to form a more stable active ester. This ester is still reactive enough to form the desired peptide bond but is not prone to the N-acylurea rearrangement, thus favoring the productive pathway. [6][10]

Experimental Protocol 2.2: Low-Racemization Coupling using DIC/Oxyma

This protocol is designed to minimize side reactions, particularly racemization, during peptide bond formation.

  • Reagent Solution: In a reaction vessel under an inert atmosphere, dissolve this compound (1.5 eq.) and Oxyma Pure (1.5 eq.) in anhydrous DMF.

  • Amine Addition: Add the resin containing the free N-terminus (1.0 eq.) to the solution and agitate briefly to suspend.

  • Initiation: Cool the mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Add Diisopropylcarbodiimide (DIC) (1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring for 4-6 hours. Monitor progress with a Kaiser test.

  • Workup: Upon completion (negative Kaiser test), proceed with standard washing protocols.

Section 3: Reagent Selection Guide

The choice of coupling reagent is crucial for success. [7]While dozens exist, they can be categorized into several main classes. For a sterically demanding amino acid like this compound, onium salts are the clear choice over standard carbodiimides.

Reagent Class Advantages Disadvantages Recommendation for this Topic
DIC CarbodiimideInexpensive; byproduct (DIU) is soluble in organic solvents. [7][10]Low reactivity for hindered couplings; high risk of N-acylurea formation and racemization without additives. [1][6]Not recommended as a primary choice. Use only with Oxyma and for less critical steps.
EDC CarbodiimideWater-soluble, allowing for easy removal of byproduct via aqueous extraction. [7][14][15]Similar low reactivity and side reaction risks as DIC. [1]Not recommended for solid-phase synthesis of this hindered amino acid.
HBTU Uronium/AminiumHighly efficient for most standard couplings; fast reaction times. [3][8]Can cause guanidinylation of the free amine if not pre-activated; based on potentially explosive HOBt. [7][12]Good, but often superseded by HATU or COMU for very difficult couplings.
HATU Uronium/AminiumConsidered one of the most powerful reagents, especially for hindered amino acids; forms a highly reactive OAt ester. [1][2][3]More expensive; can also cause guanidinylation. Based on potentially explosive HOAt. [7]Highly Recommended. Often the best choice for maximizing yield.
COMU Uronium/AminiumReactivity is comparable or superior to HBTU/HATU in many cases; byproduct is very soluble; based on non-explosive Oxyma Pure. [3][7]Higher cost.Highly Recommended. An excellent, safer alternative to HATU.
PyBOP PhosphoniumHighly reactive; does not cause guanidinylation; generally low racemization. [2][3]Byproducts can sometimes be difficult to remove; based on HOBt.Recommended. A very strong choice, especially if guanidinylation is a concern.

References

  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • Nagaki, A., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
  • MDPI. (n.d.).
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]
  • Wikipedia. (n.d.). Carbodiimide. [Link]
  • S. A. K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]
  • National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]
  • CSBio. (n.d.). Overview of Custom Peptide Synthesis. [Link]
  • Aapptec Peptides. (n.d.).
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. [Link]
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

Technical Support Center: Purification of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this chiral building block. The presence of the dichlorophenyl ring and the Boc-protecting group introduces specific purification hurdles that require careful consideration and optimized protocols. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compound with high purity.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations for their causes and actionable solutions.

Issue 1: Oily Product That Fails to Crystallize

Symptom: After aqueous workup and solvent evaporation, the product remains a thick, viscous oil or gum, resisting crystallization.

Potential Causes:

  • Residual Solvents: Trace amounts of organic solvents (e.g., ethyl acetate, dichloromethane) or water can act as impurities, hindering the formation of a crystal lattice.

  • Presence of Impurities: Unreacted starting materials, byproducts from the Boc-protection step, or diastereomers can disrupt crystallization. For instance, the formation of di-Boc protected amine or tert-butyl esters can lead to an oily product.

  • Hygroscopic Nature: The product may be hygroscopic, absorbing moisture from the air, which prevents solidification.[1]

Solutions:

  • Thorough Solvent Removal:

    • Co-evaporate the oily residue with a high-boiling point solvent like toluene (3x) under reduced pressure to azeotropically remove residual water and volatile organic solvents.

    • Dry the product under high vacuum for an extended period (12-24 hours).

  • Induce Crystallization:

    • Seeding: If a small amount of crystalline material is available, add a seed crystal to the oil to initiate crystallization.[2][3]

    • Solvent-Induced Precipitation (Pulping): Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then add a poor solvent (e.g., hexane, heptane) dropwise with vigorous stirring until turbidity is observed. Allow the mixture to stand, often at a reduced temperature (4°C or -20°C), to promote precipitation.[1][4]

    • pH Adjustment: For acidic compounds like this, dissolving the crude product in an aqueous basic solution (e.g., saturated sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then slowly acidifying the aqueous layer with a weak acid (e.g., 5% citric acid) can induce precipitation of the purified product.[1][4]

Issue 2: Incomplete Removal of Boc-Protection Reagent Byproducts

Symptom: NMR or LC-MS analysis of the purified product shows the presence of impurities derived from the Boc-anhydride (Boc₂O) or other Boc-protection reagents.

Potential Causes:

  • Hydrolysis of Excess Boc₂O: The hydrolysis of excess Boc₂O can produce tert-butanol and carbon dioxide. While CO₂ is volatile, tert-butanol can be challenging to remove completely.

  • Formation of tert-Butyl Carbonate Derivatives: Side reactions can lead to the formation of various tert-butyl carbonate species.

Solutions:

  • Aqueous Workup Optimization:

    • Perform multiple washes of the organic layer with a mild base, such as a saturated solution of sodium bicarbonate, to remove acidic byproducts.

    • Follow with brine washes to remove residual water and water-soluble impurities.

  • Extraction of Oxime Byproduct (if using BOC-ON):

    • If BOC-ON is used as the protecting agent, the oxime byproduct can be efficiently removed by extracting the aqueous reaction mixture with an organic solvent like ethyl acetate before acidification.[4]

  • Column Chromatography:

    • If extractive methods are insufficient, flash column chromatography on silica gel is a reliable method for removing these byproducts. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from less polar impurities.

Issue 3: Presence of Diastereomers or Enantiomeric Impurities

Symptom: Chiral HPLC or NMR analysis with a chiral shift reagent indicates the presence of the undesired enantiomer or diastereomers.

Potential Causes:

  • Racemization during Synthesis: The reaction conditions for Boc-protection, especially if harsh bases or elevated temperatures are used, can cause racemization at the α-carbon.

  • Non-Enantioselective Synthesis: If the synthetic route is not stereospecific, a mixture of enantiomers will be produced.

Solutions:

  • Chiral Column Chromatography:

    • High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the most effective method for separating enantiomers.[5][6] Polysaccharide-based CSPs are often a good starting point for screening.[6]

  • Diastereomeric Salt Crystallization:

    • This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.[6] These salts have different solubilities, allowing for their separation by fractional crystallization.[6] The desired diastereomer is then acidified to recover the enantiomerically pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A common and effective solvent system for the recrystallization of Boc-protected amino acids is a mixture of ethyl acetate (EtOAc) and hexane.[4] The crude product is dissolved in a minimal amount of hot EtOAc, and then hexane is slowly added until the solution becomes slightly cloudy. Upon cooling, crystals of the purified product should form. Other solvent systems to consider include diethyl ether/hexane and dichloromethane/hexane.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample. Using a chiral column can also determine the enantiomeric excess (e.e.).[5][7]

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: My compound is still an oil after trying various crystallization techniques. What are my options?

A3: If the compound persistently remains an oil, it may be due to its intrinsic properties or the presence of inseparable impurities.[1] In such cases:

  • Purification via DCHA Salt Formation: If the crude Boc-amino acid is an oil, it can often be converted to a solid dicyclohexylamine (DCHA) salt. This is achieved by dissolving the oil in a solvent like ether and adding one equivalent of dicyclohexylamine, which causes the salt to precipitate.[4] The salt can then be purified by recrystallization and subsequently converted back to the free acid.

  • Preparative HPLC: If all else fails, preparative reverse-phase HPLC can be used to isolate the pure compound, although this is a more resource-intensive method.

Q4: Can I use column chromatography to purify this compound? What are the recommended conditions?

A4: Yes, flash column chromatography on silica gel is a viable purification method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing and improve peak shape.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Transfer the crude this compound to a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexane dropwise with swirling until a persistent cloudiness is observed.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in a 4°C refrigerator or an ice bath for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
  • Dissolve the crude oily product in diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.

  • A white precipitate of the DCHA salt should form. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the mixture.

  • Stir the suspension for 30-60 minutes to ensure complete salt formation.

  • Collect the solid salt by vacuum filtration and wash with cold diethyl ether.

  • The DCHA salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • To recover the free acid, suspend the purified DCHA salt in ethyl acetate and wash with an aqueous acid solution (e.g., 1M HCl or 5% citric acid) until the aqueous layer is acidic.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified free acid.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_analysis Initial Analysis cluster_purification Purification Options cluster_final Final Product Crude Crude 2-(Boc-amino)-2- (3,4-dichlorophenyl)acetic acid Analysis Analyze (TLC, LC-MS, NMR) Crude->Analysis Recrystallization Recrystallization (EtOAc/Hexane) Analysis->Recrystallization If Solid Column Column Chromatography (Silica Gel) Analysis->Column If Complex Mixture Salt DCHA Salt Formation Analysis->Salt If Oil Pure Pure Product Recrystallization->Pure Column->Pure Salt->Pure Final_Analysis Final Analysis (Purity, Identity) Pure->Final_Analysis

Caption: A decision-making workflow for the purification of this compound.

References

  • Cytiva. (n.d.). Protein purification troubleshooting guide.
  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4435. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. PubChem.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc and cyclic compounds?.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka.
  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids.
  • CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • ResearchGate. (2024). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.
  • National Center for Biotechnology Information. (2018). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 23(11), 2998. [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.). CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).

Sources

Technical Support Center: Optimization and Troubleshooting for Boc Deprotection of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-Boc deprotection of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges associated with this specific transformation. The deprotection of this sterically hindered and electronically modified aryl-glycine derivative requires careful optimization to ensure high yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the Boc deprotection of this substrate in a direct question-and-answer format.

Q1: My deprotection reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I fix it?

Answer:

Incomplete deprotection is the most common issue, often stemming from insufficient acidic activity or steric hindrance. The substrate, this compound, presents two key challenges: steric bulk from the dichlorophenyl ring adjacent to the reaction center and potential electronic effects.[1][2]

Causality and Solutions:

  • Insufficient Acid Strength/Concentration: The cleavage of the Boc group is an acid-catalyzed process with a rate that is highly dependent on the acid's concentration.[1] Standard conditions may not be potent enough for this substrate.

    • Actionable Solution: If you are using a standard 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), incrementally increase the concentration to 50%.[1] Monitor the reaction closely by TLC or HPLC to track the disappearance of the starting material.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Sterically hindered substrates require more time or energy to reach completion.[1][2]

    • Actionable Solution: Extend the reaction time, monitoring at regular intervals (e.g., every hour). If the reaction remains stalled at room temperature, consider gentle warming to 30-40°C. However, use caution, as elevated temperatures can promote side reactions.[2]

  • Ineffective Acid System: For particularly resistant substrates, TFA/DCM may not be the optimal choice.

    • Actionable Solution: Switch to a stronger, non-nucleophilic acid system. A 4M solution of HCl in 1,4-dioxane is a highly effective alternative for removing stubborn Boc groups.[1][2][3] This reagent is commercially available or can be prepared.

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection Observed check_tfa Using 20-25% TFA in DCM? start->check_tfa increase_tfa Increase TFA to 50% in DCM check_tfa->increase_tfa Yes change_acid Switch to 4M HCl in 1,4-Dioxane check_tfa->change_acid No / Ineffective extend_time Extend Reaction Time (Monitor by HPLC/TLC) increase_tfa->extend_time increase_temp Gentle Warming (30-40°C) extend_time->increase_temp complete Reaction Complete increase_temp->complete change_acid->complete

Caption: Decision workflow for addressing incomplete Boc deprotection.

Q2: I'm observing significant side products by LC-MS. What are they and how can I prevent their formation?

Answer:

The primary source of side products in acid-mediated Boc deprotection is the highly reactive tert-butyl cation (t-Bu⁺) that is generated during the reaction.[1][4][5] This electrophilic species can alkylate any available nucleophiles.

Causality and Solutions:

  • t-Butylation of the Aromatic Ring: While the 3,4-dichlorophenyl ring is electron-deficient, t-butylation is still a potential side reaction, leading to impurities that can be difficult to separate.

  • Alkylation of the Product: The newly formed free amine can potentially react with the t-Bu⁺ cation, although this is less common under strongly acidic conditions where the amine is protonated.

  • Actionable Solution: Employ a Scavenger. The most effective strategy is to trap the tert-butyl cation as it forms. Add a scavenger to the reaction mixture.

    • Triisopropylsilane (TIS): Typically used at 2.5-5% (v/v), TIS is an excellent scavenger that reacts with the t-Bu⁺ cation via hydride transfer.[1]

    • Thioanisole or Water: Can also serve as effective scavengers.

Mechanism of Deprotection and Side Product Formation

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocNHR Boc-Protected Amine Protonated Protonated Carbamate BocNHR->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - t-Bu⁺ tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated->tBu_Cation Amine Free Amine (as salt) + CO₂ CarbamicAcid->Amine Decarboxylation Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Desired AromaticRing Aromatic Ring tBu_Cation->AromaticRing Undesired Trapped Trapped Cation Scavenger->Trapped SideProduct t-Butylated Byproduct AromaticRing->SideProduct

Caption: Boc deprotection mechanism and the role of scavengers.

Q3: The work-up is problematic. My product is difficult to extract or I get an oily residue instead of a solid. How should I approach isolation?

Answer:

Amino acids are zwitterionic and can exhibit challenging solubility profiles. Furthermore, the trifluoroacetate salt of your product may be an oil or "gum," which complicates handling.[3][6] The goal is to efficiently remove excess acid and isolate either the free amine or a more crystalline salt.

Causality and Solutions:

  • Residual TFA: TFA is high-boiling and difficult to remove completely by rotary evaporation alone.

    • Actionable Solution: After initial concentration, add toluene to the residue and evaporate again. Repeat this process 2-3 times. Toluene forms an azeotrope with TFA, facilitating its removal.[1]

  • Product Solubility/Physical Form: The product may be partially soluble in both aqueous and organic phases, leading to poor recovery during extraction.

    • Actionable Solution 1 (Aqueous Work-up): After removing the bulk of TFA, dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[7][8] This neutralizes the TFA salt to generate the free amine, which should have better solubility in the organic layer. Follow with a brine wash to remove excess water.[8]

    • Actionable Solution 2 (Non-Aqueous Work-up): To avoid potential emulsions or solubility issues with an aqueous wash, consider using a solid-phase scavenger. After evaporating the reaction solvent, dissolve the residue in methanol and add a basic resin like Amberlyst A21. Stir for 30-60 minutes, then filter off the resin and concentrate the filtrate.[6][9] This method is excellent for isolating the free amine without introducing water.

Q4: How can I effectively monitor the reaction progress to avoid over-running or stopping too early?

Answer:

Reliable reaction monitoring is critical for optimization. Visual inspection is insufficient.

Recommended Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative monitoring.[7] It allows you to see the consumption of starting material, the formation of the product, and the emergence of any impurities in real-time. A standard reverse-phase C18 column is typically sufficient.[1][7]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative assessment.[7]

    • Procedure: Spot the reaction mixture on a silica plate. The deprotected product, being a free amine, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.

    • Visualization: Use a UV lamp to see the aromatic compound. Additionally, stain the plate with a ninhydrin solution and gently heat. A purple spot will appear for the primary amine product, providing definitive confirmation of deprotection.[7][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the masses of the starting material and the desired product, offering a high degree of confidence that the intended reaction is occurring.[11]

Frequently Asked Questions (FAQs)

  • What are the standard starting conditions for this deprotection? A good starting point is to dissolve the substrate in DCM (0.1-0.2 M), cool to 0°C, and add an equal volume of TFA (giving a 50% TFA/DCM v/v solution).[12] Stir at 0°C for 30 minutes, then allow to warm to room temperature and monitor for 1-2 hours.[1]

  • Are there alternative deprotection methods if my compound has other acid-sensitive functional groups? Yes. While strong acid is standard, other methods can be employed for sensitive substrates.

    • Thermal Deprotection: Heating the compound in a high-boiling solvent like dioxane, toluene, or even water can induce thermal cleavage of the Boc group, though this may require high temperatures (reflux).[13][14]

    • Mild Acidic Methods: Using stoichiometric amounts of p-toluenesulfonic acid (pTSA) in heated EtOAc can be effective and may yield a crystalline p-toluenesulfonate salt.[3]

    • Oxalyl Chloride/Methanol: This system generates HCl in situ under mild conditions and has been shown to be effective for substrates with other acid-labile groups.[15] The electron-withdrawing dichlorophenyl group on your substrate may make it particularly amenable to this method.[15]

  • How does the electronic nature of the 3,4-dichlorophenyl ring affect the reaction? The two chlorine atoms are electron-withdrawing groups, which slightly destabilize the carbocation that would form on the benzylic carbon if an Sₙ1-type mechanism were operative in side reactions. For the deprotection itself, the primary electronic effects are on the acidity of the neighboring carboxylic acid and the basicity of the amine product, but they do not typically inhibit the acid-mediated cleavage of the Boc group itself.

Data & Protocols

Table 1: Summary of Common Deprotection Conditions
Reagent SystemSolventTypical TimeTemperatureKey Considerations
25-50% TFADichloromethane (DCM)0.5 - 2 hours0°C to RTStandard method; potential for t-butylation side products.[1]
4M HCl1,4-Dioxane0.5 - 2 hoursRoom Temp.More potent than TFA; good for resistant substrates.[1][3]
p-Toluenesulfonic AcidEthyl Acetate (EtOAc)1 - 4 hours50-60°CMilder; may yield a crystalline salt product.[3]
ThermalDioxane / Water1 - 6 hoursRefluxAcid-free; useful for highly acid-sensitive molecules.[13]
Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM [1]

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to make a ~0.1 M solution) in a round-bottom flask equipped with a stir bar.

  • If required, add triisopropylsilane (TIS) (0.2-0.5 eq) as a scavenger.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq, or to a final concentration of 25-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA.

  • Proceed to work-up (Protocol 3).

Protocol 2: Reaction Monitoring by HPLC [7]

  • System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA. (e.g., 10% to 90% B over 15 minutes).

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: At desired time points, withdraw a small aliquot (~10-20 µL) from the reaction.

  • Quench the aliquot immediately by diluting it into 1 mL of the initial mobile phase composition (e.g., 90:10 Water:ACN).

  • Inject the diluted sample into the HPLC.

  • Analyze the chromatogram to determine the relative peak areas of the starting material and product.

Protocol 3: Aqueous Basic Work-Up to Isolate Free Amine [8]

  • Take the crude residue from Protocol 1.

  • Dissolve the residue in ethyl acetate (EtOAc) or DCM (20 mL per gram of starting material).

  • Transfer the solution to a separatory funnel.

  • Carefully add saturated aqueous NaHCO₃ solution in small portions. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution.

  • Continue adding NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Separate the organic layer. Wash the organic layer once with water, followed by once with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected free amine.

References

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
  • Supporting Information for [Relevant Publication]. The Royal Society of Chemistry.
  • Boc De-protection. Reddit r/Chempros.
  • Amine Protection / Deprotection. Fisher Scientific.
  • TFA Deprotection. Scribd.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Source Publication].
  • Alternative Methods for Boc Deprotection. Reddit r/chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.
  • Automated reaction monitoring by direct analysis mass spectrometry. Microsaic Systems.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

Sources

Technical Support Center: Stability and Storage of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid . This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Proper storage is paramount for reproducible experimental outcomes. This guide provides answers to common questions, troubleshooting advice for suspected degradation, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A: To maximize shelf-life, the compound should be stored under controlled conditions that minimize the primary degradation risks: hydrolysis, acid-catalyzed deprotection, and oxidation. The ideal conditions are summarized below.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[1][2]
Light Amber vial or dark containerProtects the compound from potential photodegradation, which can affect aromatic systems.[2]
Container Tightly sealed, chemically inert glass vialPrevents exposure to atmospheric moisture and contaminants.[3][4][5]
Handling Aliquot upon receiptMinimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Q2: What are the primary degradation pathways for this compound?

A: The molecule has two primary points of instability under improper storage:

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions.[6][7] Trace acidic impurities (e.g., from exposure to atmospheric pollutants or degradation of chlorinated solvents) can catalyze the cleavage of the Boc group, yielding the free amine and releasing carbon dioxide and isobutylene.

  • Oxidation: The benzylic position (the carbon atom bonded to the phenyl ring, amine, and carboxylic acid) can be susceptible to oxidation over long periods, especially in the presence of light, heat, or metallic impurities.[1][8] This can lead to the formation of various impurities and a decrease in overall purity.

Q3: Can I store this compound in solution?

A: Storing the compound in solution is not recommended for long-term use. Solvents can introduce impurities (e.g., peroxides in ethers, trace acids) that accelerate degradation. If you must prepare a stock solution, use a high-purity, anhydrous, and aprotic solvent (e.g., anhydrous dioxane or THF). Prepare it fresh and use it within a short timeframe.

Q4: What are the visible signs of degradation?

A: While analytical confirmation is necessary, visual cues can indicate potential degradation. Look for a change in color from a white or off-white powder to yellow or brown.[4] Clumping or changes in texture can suggest moisture absorption.

Troubleshooting Guide: Addressing Stability Issues

This section addresses specific experimental problems that may arise from compound degradation.

Table 2: Troubleshooting Common Degradation Issues

Observation / IssueProbable CauseRecommended Action & Explanation
Lower than expected yield in a coupling reaction. Partial Boc Deprotection. The free amine of the degraded material will not participate in the intended reaction, lowering the effective concentration of your starting material.Assess the purity of your starting material using the TLC or ¹H NMR protocols below. If degradation is confirmed, use a fresh, properly stored aliquot.
A new, more polar spot appears on the TLC plate. Boc Deprotection. The resulting free amine is significantly more polar than the N-Boc protected starting material and will have a lower Rf value.[9]Use the TLC Protocol to confirm. The new spot can often be visualized with a ninhydrin stain, which reacts with primary amines.
The solid has turned yellow or brown. Oxidative Degradation or other side reactions. This indicates the formation of chromophoric impurities. While slight discoloration may not always impact reactivity, it signals compromised purity.The material should be considered suspect. Perform a purity analysis (¹H NMR Protocol ) to quantify the extent of degradation before use. For critical applications, discard the material.
Inconsistent results between experiments. Inconsistent quality of the starting material. This often results from improper handling, such as not aliquoting the compound and exposing the bulk stock to the atmosphere repeatedly.Implement the Aliquoting and Storage Protocol for all new batches of the compound to ensure consistency.

Visualizing Degradation & Troubleshooting

Understanding the chemical changes and the diagnostic workflow is crucial for effective troubleshooting.

Primary Degradation Pathway

The most common degradation mechanism is the acid-catalyzed loss of the Boc protecting group.

G cluster_0 Acid-Catalyzed Deprotection start This compound intermediate Protonated Carbamate start->intermediate Protonation products Free Amine + CO₂ + Isobutylene intermediate->products Cleavage catalyst H⁺ (Trace Acid) catalyst->intermediate G start Suspected Degradation (e.g., low yield, color change) tlc_check Perform Quick TLC Analysis (Protocol 2) start->tlc_check new_spot New Polar Spot Observed? tlc_check->new_spot nmr_check Perform ¹H NMR Analysis (Protocol 3) new_spot->nmr_check Yes use_material Proceed with Experiment (Use Caution) new_spot->use_material No purity_ok Purity >95%? nmr_check->purity_ok purity_ok->use_material Yes discard Discard Material & Use Fresh Aliquot purity_ok->discard No review_storage Review Storage & Handling (Protocol 1) discard->review_storage

Caption: Workflow for troubleshooting suspected compound degradation.

Experimental Protocols

Protocol 1: Recommended Aliquoting and Storage

  • Upon receiving a new container, allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Work in a low-humidity environment or a glove box.

  • Weigh out smaller, single-use portions (aliquots) into individual, pre-labeled amber glass vials.

  • Purge the headspace of each vial, including the main stock bottle, with an inert gas (e.g., argon or nitrogen) for 15-20 seconds.

  • Tightly seal all vials immediately. Use vials with PTFE-lined caps for the best seal.

  • Place the main stock bottle and all aliquots in a 2-8°C refrigerator for long-term storage.

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Spotting: Spot the solution onto a silica gel TLC plate alongside a reference spot of a known pure sample, if available.

  • Elution: Develop the plate using an appropriate mobile phase system (e.g., 30-50% ethyl acetate in hexanes). The exact ratio may need optimization.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Analysis: The pure, Boc-protected compound should appear as a single major spot. The primary degradation product (the free amine) is much more polar and will appear as a distinct spot with a significantly lower Rf value (closer to the baseline). [9]For enhanced detection of the free amine, the plate can be stained with ninhydrin and gently heated.

Protocol 3: Assessing Degradation via ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Intact Compound: Look for the characteristic singlet from the nine protons of the tert-butyl group of the Boc protector, typically appearing around 1.4-1.5 ppm.

    • Degradation: The primary degradation product is the free amine. The disappearance or decreased integration of the tert-butyl singlet relative to the aromatic or alpha-proton signals indicates deprotection. New signals corresponding to the free amine will appear. By integrating the tert-butyl peak against a stable peak in the molecule (e.g., an aromatic proton), you can estimate the percentage of remaining protected material.

References

Sources

Technical Support Center: A Guide to Solubilizing 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid (CAS No. 142121-95-7). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. We will explore the underlying chemical principles governing its solubility and provide a systematic, field-proven approach to overcome these issues, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The solubility of this compound is dictated by a balance of hydrophobic and hydrophilic features within its structure.

  • Hydrophobic Character: The molecule contains two significant nonpolar groups: the 3,4-dichlorophenyl ring and the tert-butyloxycarbonyl (Boc) protecting group . These bulky, greasy regions repel water, driving the molecule's tendency to aggregate and resist dissolution in aqueous media.[1]

  • Hydrophilic Character: The single carboxylic acid (-COOH) group is the primary hydrophilic feature. However, in its protonated (neutral) state at acidic or neutral pH, its contribution is insufficient to overcome the dominant hydrophobicity of the rest of the molecule.[1]

Solubility is therefore a significant challenge, particularly in the neutral pH range of most biological buffers and cell culture media.

Table 1: Key Physicochemical Properties

Property Value Reference
CAS Number 142121-95-7 [2][3]
Molecular Formula C₁₃H₁₅Cl₂NO₄ [2][3]
Molecular Weight 320.17 g/mol [2]
Appearance White to off-white crystalline powder [1]

| Key Structural Features | Boc-protected amine, free carboxylic acid, dichlorophenyl ring |[1] |

Part 2: Systematic Troubleshooting Workflow for Solubilization

Encountering precipitation can compromise an entire experiment. The following workflow provides a logical progression from simple to more advanced techniques to achieve a clear, stable solution.

G start Start: Compound Precipitation Issue stock_prep Step 1: Prepare High-Concentration Stock in 100% Organic Solvent start->stock_prep dilution Step 2: Dilute Stock into Aqueous Medium stock_prep->dilution precip_check Does it Precipitate? dilution->precip_check ph_adjust Strategy A: Use pH Adjustment (Base Addition) precip_check->ph_adjust Yes cosolvent Strategy B: Incorporate a Co-solvent precip_check->cosolvent OR physical Strategy C: Apply Gentle Heat/Sonication precip_check->physical OR/AND success Success: Clear Solution Proceed with Experiment precip_check->success No ph_adjust->success cosolvent->success physical->success

Caption: A systematic workflow for troubleshooting solubility issues.

Q2: What is the recommended first step for dissolving the compound?

A2: Always begin by creating a high-concentration stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the preferred starting point due to its powerful solubilizing capabilities for many organic molecules.[4]

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh: Accurately weigh out the required amount of this compound (MW: 320.17 g/mol ). For 1 mL of a 10 mM stock, this is 0.32 mg. For 10 mL, use 3.2 mg.

  • Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to the solid compound.

  • Dissolution: Vortex the vial thoroughly. If necessary, use a brief (5-10 minute) sonication in a water bath to facilitate dissolution.[4]

  • Inspection: Visually confirm that the solution is completely clear and free of any solid particulates.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

SolventSuitabilityNotes
DMSO Excellent Recommended first choice.[4]
DMF GoodA suitable alternative if DMSO is incompatible with the experiment.[1]
Ethanol ModerateMay require warming; solubility might be lower than in DMSO/DMF.[4]
Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?

A3: This is a common phenomenon known as "crashing out," where the compound is no longer soluble as the solvent polarity dramatically increases. The primary strategy to counteract this is to ionize the carboxylic acid group.

Strategy A: pH Adjustment (Recommended Method)

The most effective way to increase aqueous solubility is to deprotonate the carboxylic acid group to form a negatively charged carboxylate salt, which is significantly more polar and water-soluble.[4][5] This is achieved by preparing the stock solution in a basic medium.

Protocol 2.2: Preparation of a Soluble Stock via Basification

  • Weigh: Weigh the desired amount of the compound into a sterile tube.

  • Initial Suspension: Add a small volume of pure water (e.g., 50% of the final target volume) and vortex to create a suspension. The compound will not dissolve at this stage.

  • Basify: Add a 0.1 M NaOH solution dropwise while vortexing. Continue adding drops until the solid completely dissolves and the solution becomes clear. The pH of the solution should now be basic.

  • Final Volume: Add pure water to reach the final desired concentration.

  • Verification: Check the pH of the final stock solution. It should be > 8.0.

  • Dilution: This basic stock can now be diluted into your final experimental buffer or medium. The buffer's capacity should be sufficient to bring the final pH back to the desired physiological range. Always perform a final check of the working solution's pH.

Causality Explained: The pKa of a carboxylic acid group on an amino acid is typically around 2, but can be influenced by the rest of the molecule. By raising the pH well above this pKa, we shift the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ far to the right, favoring the highly soluble carboxylate form.[6]

CRITICAL WARNING: The Boc protecting group is labile (removable) under strong acidic conditions (e.g., pH < 3).[7] Therefore, never use acidic solutions to try and solubilize this compound, as it will likely lead to deprotection and degradation.

Strategy B: Using Co-solvents

If pH modification is not possible, a co-solvent can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[8][9]

Protocol 2.3: Co-solvent Method

  • Prepare a high-concentration stock in 100% DMSO as described in Protocol 2.1.

  • In a separate tube, prepare your aqueous buffer or medium containing a small percentage of a co-solvent (see Table 2).

  • While vortexing the co-solvent-containing medium, slowly add the DMSO stock drop-by-drop to the desired final concentration. This gradual addition helps prevent localized high concentrations that can lead to precipitation.

Table 2: Common Biocompatible Co-solvents

Co-solvent Typical Starting % (v/v) Notes
Ethanol 1-5% Commonly used, but can affect some cellular processes at higher concentrations.[8]
Propylene Glycol 1-10% A viscous solvent often used in pharmaceutical formulations.[10]

| PEG 400 (Polyethylene Glycol) | 1-10% | A polymer with low toxicity, effective at increasing solubility.[10] |

Strategy C: Physical Methods (Use with Caution)

Gentle heating and sonication can provide the energy needed to overcome the lattice energy of the solid and force it into solution.[4]

  • Gentle Heating: Warm the solution to 37°C. Avoid excessive or prolonged heat, as it can cause degradation.[4]

  • Sonication: Use a bath sonicator for 10-20 minutes.

These methods are best used in conjunction with the solvent-based strategies above and are often insufficient on their own for achieving stable solubility in purely aqueous systems.

Part 3: Best Practices and Advanced Topics
Q4: How should I handle and store my solutions to maintain solubility?

A4: Proper handling is crucial to prevent the compound from coming out of solution.

  • Avoid Freeze-Thaw Cycles: Store stock solutions in small, single-use aliquots at -20°C or, for long-term storage, at -80°C.[4]

  • Re-dissolving Precipitate: If a precipitate is observed after thawing a stock solution, gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully redissolved before making dilutions.[4]

  • Final Solution Sterilization: If your final working solution requires sterilization, use a 0.22 µm syringe filter. Be aware that poorly solubilized compounds may be partially removed by the filter membrane. Using a surfactant-free cellulose acetate (SFCA) or polyethersulfone (PES) membrane is often recommended to minimize nonspecific binding.

Q5: Can I prepare a ready-to-use salt form of the compound to avoid these issues in the future?

A5: Yes, this is an excellent strategy for long-term convenience. Converting the acidic compound into a more stable and soluble salt (e.g., a sodium or potassium salt) is a common practice in drug development.[11] This would involve a larger-scale reaction of the acid with a stoichiometric amount of a base (like NaOH or KOH) followed by lyophilization to yield a powdered salt. This salt form will often dissolve directly in water or buffers without the need for pH adjustment or organic solvents. This process, however, requires expertise in chemical synthesis and purification.

References
  • Appchem. (n.d.). This compound.
  • Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier.
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of a novel dipeptide analogue.
  • Attaching Boc Protecting Groups With BOC-ON. (n.d.).
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • Roberts, M., et al. (2018). Role of pH and emulsification agents in the solubility and sensory properties of branched chain amino acids. The FASEB Journal.
  • Overcoming the Challenge of Poor Drug Solubility. (n.d.). American Pharmaceutical Review.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin.
  • Lee, T. Y., et al. (2013).
  • Quora. (2024). Is the solubility of amino acids affected by their pH levels?.
  • Co-solvent: Significance and symbolism. (2023). ScienceDirect.
  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube.
  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals managing the transition of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid synthesis from the laboratory bench to a pilot plant. Our focus is on anticipating challenges, troubleshooting common issues, and ensuring a safe, efficient, and scalable process.

Introduction: The Scale-Up Challenge

Scaling a chemical synthesis from a laboratory flask to a pilot plant reactor is not merely about using larger quantities of reagents.[1] The fundamental principles of heat and mass transfer change dramatically, which can significantly impact reaction kinetics, impurity profiles, and overall yield.[2] A reaction that is well-behaved on a 10-gram scale can become hazardous or inefficient at a 10-kilogram scale without careful process optimization.[3] This document serves as a practical, experience-driven guide to navigate these complexities for the synthesis of the non-natural amino acid, this compound.

We will base our discussion on a common and robust method for α-amino acid synthesis: a modified Strecker synthesis , which is a two-stage process involving the formation of an α-amino nitrile followed by hydrolysis.[4][5]

Process Overview: A Plausible Synthetic Route

A typical lab-scale synthesis might proceed as follows:

  • Imine Formation & Cyanation: 3,4-Dichlorobenzaldehyde is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form the intermediate α-aminonitrile.[6]

  • Hydrolysis: The α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the free amino acid, 2-amino-2-(3,4-dichlorophenyl)acetic acid.

  • Boc Protection: The amino group is then protected using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product.

The following diagram illustrates the logical workflow for transitioning this process to a pilot plant.

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Pilot Plant Transition cluster_2 Phase 3: Scale-Up Execution & Control A Define Lab-Scale Synthetic Route B Identify Critical Process Parameters (CPPs) A->B C Process Hazard Analysis (PHA) B->C D Equipment Selection & Material Compatibility C->D Transition to Pilot E Draft Pilot Batch Record D->E F Raw Material Sourcing & Qualification E->F G Pilot Plant Execution (Staged Batches) F->G Initiate Scale-Up H Implement In-Process Controls (IPCs) G->H I Isolation, Purification, & Drying Studies H->I J Final Product Analysis & Specification Check I->J G cluster_Reaction Reaction Phase Issues cluster_Isolation Isolation Phase Issues YieldDrop Significant Yield Drop Observed at Pilot Scale Incomplete Is the reaction incomplete? (Check IPCs) YieldDrop->Incomplete SideProduct Are new impurities forming? (Check HPLC/LC-MS) YieldDrop->SideProduct AqueousLoss Product lost in aqueous phase? YieldDrop->AqueousLoss MotherLiquorLoss Product lost in mother liquor? YieldDrop->MotherLiquorLoss Incomplete_Yes Increase Reaction Time or Temperature Incomplete->Incomplete_Yes Yes SideProduct_Yes Re-evaluate Temperature Profile & Mixing. Reduce Addition Rate. SideProduct->SideProduct_Yes Yes AqueousLoss_Yes Optimize Phase Split (e.g., add salt, adjust pH) AqueousLoss->AqueousLoss_Yes Yes MotherLiquorLoss_Yes Optimize Crystallization (e.g., cooling profile, anti-solvent) MotherLiquorLoss->MotherLiquorLoss_Yes Yes

Caption: Troubleshooting decision tree for addressing yield loss during scale-up.

Q2: The Boc-protection step is sluggish and incomplete in the pilot reactor. Why is this happening?

Answer: The Boc protection step using Boc₂O is sensitive to several factors that are exacerbated at scale, primarily pH control, mixing, and temperature.

Troubleshooting Steps:

  • Verify pH Control:

    • Observation: This reaction requires a specific basic pH to ensure the amino group is deprotonated and nucleophilic. In a large, poorly mixed vessel, additions of base can create localized areas of very high pH while other areas remain too acidic.

    • Action: Ensure your pH probe is properly calibrated and positioned in a well-mixed area of the reactor. Use a slow, controlled addition of your base (e.g., NaOH solution) and monitor the pH continuously. It is often better to maintain a steady pH of 9-10 rather than having large fluctuations.

  • Address Mass Transfer Limitations:

    • Observation: Boc₂O is often added as a liquid or dissolved in an organic solvent, while the amino acid substrate is in an aqueous basic solution. This creates a biphasic reaction mixture. The reaction rate is dependent on the interfacial surface area between the two phases, which is a direct function of mixing.

    • Action: Increase the agitation rate to improve the dispersion of the Boc₂O. In the lab, you can test the impact of stirring speed on reaction time to establish a baseline. If the problem persists, consider adding a phase-transfer catalyst, though this would require significant process re-validation.

  • Check for Hydrolysis of Boc₂O:

    • Observation: At high pH and elevated temperatures, Boc₂O can hydrolyze, consuming the reagent before it can react with your amino acid.

    • Action: Maintain the reaction temperature at the lower end of the effective range (e.g., 20-25°C). Ensure the Boc₂O is added subsurface to maximize its contact with the substrate rather than sitting on top of the aqueous layer where it is more exposed to the base.

Q3: During the cyanide addition step, we observed a dangerous temperature spike. How do we prevent this?

Answer: This is a critical safety issue. A temperature spike (a "runaway" reaction) during a cyanide addition indicates that the rate of heat generation is far exceeding the reactor's cooling capacity.

Immediate Safety Protocol: Stop the addition immediately. If necessary, activate emergency cooling or add a pre-determined quenching agent if one was identified in your Process Hazard Analysis (PHA).

Preventative Actions for Future Batches:

  • Reduce the Addition Rate: This is the most important control variable. The addition must be slow enough that the cooling jacket can comfortably remove the heat generated. [3]2. Lower the Starting Temperature: Start the reaction at a lower batch temperature (e.g., 0-5°C instead of 15-20°C). This provides a larger temperature sink, giving you a greater safety margin before the temperature reaches a hazardous level.

  • Dilute the Reagent Stream: Using a more dilute solution of sodium cyanide will slow the reaction by reducing the concentration, making the exotherm easier to manage.

  • Perform Calorimetry Studies: Before attempting another pilot batch, perform a reaction calorimetry study (e.g., using an RC1 calorimeter). This will precisely measure the heat of reaction and help you calculate a maximum safe addition rate for your specific pilot reactor's cooling capacity.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor for this synthesis? A: For the Strecker and Boc-protection sequence, the primary CPPs are:

  • Temperature: Crucial for controlling reaction rate and preventing side reactions/degradation.

  • Reagent Addition Rate: The key to managing exotherms.

  • Agitation Speed: Essential for ensuring reaction homogeneity and efficient heat/mass transfer.

  • pH: Critical for the Boc-protection step and for ensuring the product is in the desired form during work-up and isolation.

Q: How should I modify my crystallization procedure for the pilot plant? A: Lab-scale crystallizations in an ice bath are fast and efficient. At pilot scale, this "shock cooling" can lead to fine particles that are difficult to filter and may trap impurities.

  • Develop a Cooling Profile: Implement a slow, controlled cooling ramp (e.g., cool from 50°C to 20°C over 4 hours, then to 0°C over another 4 hours). This promotes the growth of larger, more easily filterable crystals.

  • Study Seeding: Develop a seeding strategy. Adding a small amount of pure product crystals at the point of supersaturation can provide nucleation sites and lead to a more consistent and desirable particle size distribution.

  • Consider Anti-Solvent Addition: If using an anti-solvent, the addition rate is now a critical parameter that must be controlled to avoid oiling out or crashing out the product.

Q: What are the safety considerations when handling large quantities of sodium cyanide? A: Sodium cyanide is highly toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including cyanide-rated gloves. A key risk is the accidental generation of hydrogen cyanide (HCN) gas if the NaCN comes into contact with acid.

  • Strict pH Control: Ensure the reaction mixture is always basic before and during cyanide addition.

  • Emergency Scrubber: The reactor should be vented through a caustic scrubber (e.g., a solution of NaOH and bleach) to neutralize any potential HCN gas.

  • Emergency Response Plan: Have a specific emergency plan in place, including access to a cyanide antidote kit and trained personnel.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Shandong Look Chemical Co.,Ltd.
  • Asynt. (2022). Saving Time and Money with Pilot Scale Process Chemistry. Asynt.
  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager.
  • YouTube. (2024). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. The Modern Chemist.
  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach.
  • De Dietrich Process Systems. (n.d.). Pilot Plant Case Study. De Dietrich Process Systems.
  • HUBER. (n.d.). Scale up and scale down in chemical syntheses. HUBER Temperature Control.
  • Reddit. (2022). Looking for tips on scaling up organic syntheses. r/chemistry.

Sources

identification and removal of impurities in 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to identify and remove impurities effectively, ensuring the highest quality of your final product.

Troubleshooting Guide: Identification and Removal of Impurities

This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is analyzed from cause to solution, providing a clear path to resolving common experimental hurdles.

Problem 1: Incomplete Reaction or Low Yield

Symptom: TLC or HPLC analysis of the crude product shows a significant amount of unreacted starting material (e.g., 3,4-dichlorobenzaldehyde or the intermediate α-aminonitrile).

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Insufficient Reagent The stoichiometry of the reaction is critical. An insufficient amount of a key reagent, such as the cyanide source in a Strecker synthesis or Boc anhydride during the protection step, will lead to an incomplete reaction.Carefully re-calculate and ensure a slight excess (1.1-1.2 equivalents) of the limiting reagent is used. For the Boc protection step, ensure the base is also in appropriate excess to facilitate the reaction.
Low Reaction Temperature Many organic reactions have a specific activation energy barrier. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the given timeframe.Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or HPLC. Ensure the temperature does not exceed the decomposition point of the reactants or products.
Poor Quality Reagents Reagents can degrade over time, especially if not stored properly. For example, Boc anhydride is sensitive to moisture.Use freshly opened or properly stored reagents. If degradation is suspected, it is advisable to purify or re-analyze the starting materials before use.
Catalyst Inactivation If a catalyst is used, it may become inactivated due to impurities in the reaction mixture or degradation.Ensure the catalyst is fresh and handled under the recommended conditions (e.g., inert atmosphere if required). Consider adding a fresh batch of catalyst if the reaction stalls.
Problem 2: Presence of an Unexpected By-product

Symptom: A significant, unidentified peak appears in the HPLC or GC-MS chromatogram of the crude product.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Side Reaction During Nitrile Hydrolysis The hydrolysis of the nitrile to a carboxylic acid can sometimes be challenging. Under certain conditions, the reaction may stop at the amide intermediate.[1][2]Prolong the reaction time or increase the concentration of the acid or base used for hydrolysis. Re-subjecting the isolated crude product to the hydrolysis conditions can also drive the reaction to completion.
Di-Boc Protection During the Boc protection step, it is possible for the primary amine to be protected twice, especially if a strong activating agent like DMAP is used, leading to the formation of a di-Boc derivative.[3]Use milder reaction conditions for the Boc protection. Avoid a large excess of Boc anhydride and consider using a weaker base. Purification by column chromatography can effectively separate the mono- and di-Boc protected products.
Formation of Urea Derivatives Sterically hindered amines can sometimes react with Boc anhydride to form urea derivatives.[]This can be mitigated by carefully controlling the reaction conditions, such as temperature and the rate of addition of Boc anhydride.
Problem 3: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity remains in the product even after standard purification procedures like recrystallization.

Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Co-crystallization The impurity may have similar solubility and crystal lattice packing properties to the desired product, leading to co-crystallization.Try a different solvent or a mixture of solvents for recrystallization. Alternatively, column chromatography with a carefully selected eluent system can provide better separation.[5]
Structurally Similar Impurity The impurity may be structurally very similar to the final product, making separation by conventional methods difficult.High-performance liquid chromatography (HPLC) on a preparative scale is a powerful technique for separating closely related compounds.
Isomeric Impurity If the synthesis involves chiral centers, diastereomeric impurities may be present. These can be difficult to separate by standard chromatography.Chiral HPLC or the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization, are effective methods for resolving enantiomers or diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a multi-step synthesis starting with a Strecker reaction.[6][7] This involves the reaction of 3,4-dichlorobenzaldehyde with a cyanide source (like KCN or NaCN) and an ammonia source (like ammonium chloride) to form an α-aminonitrile.[8] This intermediate is then hydrolyzed under acidic or basic conditions to yield 2-amino-2-(3,4-dichlorophenyl)acetic acid.[9] The final step is the protection of the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[10]

Q2: Which analytical techniques are best for identifying impurities in this synthesis?

A combination of techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of an acid like TFA or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual starting materials like 3,4-dichlorobenzaldehyde.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Q3: How can I effectively remove unreacted 3,4-dichlorobenzaldehyde?

Unreacted 3,4-dichlorobenzaldehyde can often be removed through a basic aqueous wash during the workup. The acidic product will be deprotonated and dissolve in the aqueous base, while the neutral aldehyde will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product. If this is not sufficient, column chromatography on silica gel is an effective method for separation.

Q4: What are the key considerations for the Boc protection step?

The Boc protection of the amino acid is a critical step. Key considerations include:

  • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is commonly used.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), dioxane, or dichloromethane (DCM) are suitable.

  • Temperature: The reaction is typically carried out at room temperature.

  • Stoichiometry: A slight excess of Boc anhydride (1.1-1.2 equivalents) is usually sufficient. Using a large excess can lead to the formation of di-Boc by-products.[3]

Q5: My final product has a slight yellow tint. What could be the cause and how can I remove it?

A yellow tint can indicate the presence of colored impurities, which may be degradation products or by-products from the synthesis. Recrystallization from a suitable solvent system is often effective in removing colored impurities. If recrystallization is unsuccessful, treatment with activated carbon followed by filtration can also be an effective decolorizing step.

Experimental Protocols

Protocol 1: Synthesis via Strecker Reaction and Boc Protection

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 2-amino-2-(3,4-dichlorophenyl)acetonitrile

  • In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in methanol.

  • Add a solution of potassium cyanide (1.1 equivalents) in water.

  • Add ammonium chloride (1.2 equivalents) and stir the mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to 2-amino-2-(3,4-dichlorophenyl)acetic acid

  • Treat the crude aminonitrile from the previous step with a strong acid, such as 6M HCl.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and adjust the pH to isoelectric point (around pH 6) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Boc Protection

  • Suspend the amino acid (1 equivalent) in a mixture of dioxane and water.

  • Add triethylamine (2.2 equivalents) and stir until the amino acid dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and stir at room temperature overnight.

  • Acidify the reaction mixture with a cold aqueous solution of citric acid to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway A 3,4-Dichlorobenzaldehyde B 2-Amino-2-(3,4-dichlorophenyl)acetonitrile A->B KCN, NH4Cl (Strecker Reaction) C 2-Amino-2-(3,4-dichlorophenyl)acetic acid B->C H3O+ (Hydrolysis) D This compound C->D Boc2O, Base (Boc Protection)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction UnexpectedPeak Unexpected Peak? IncompleteReaction->UnexpectedPeak No CheckReagents Check Reagent Stoichiometry & Quality IncompleteReaction->CheckReagents Yes PersistentImpurity Persistent Impurity? UnexpectedPeak->PersistentImpurity No IdentifyByproduct Identify By-product (LC-MS, NMR) UnexpectedPeak->IdentifyByproduct Yes ChangePurification Change Purification Method (Chromatography, Recrystallization) PersistentImpurity->ChangePurification Yes OptimizeConditions Optimize Temp. & Time CheckReagents->OptimizeConditions AmideIntermediate Amide Intermediate? IdentifyByproduct->AmideIntermediate ForceHydrolysis Force Hydrolysis AmideIntermediate->ForceHydrolysis Yes DiBoc Di-Boc Product? AmideIntermediate->DiBoc No ModifyProtection Modify Protection Step DiBoc->ModifyProtection Yes

Caption: Troubleshooting logic for synthesis and purification issues.

References

  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(31), 12517-12537.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some novel dipeptides.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • NROChemistry. (n.d.). Strecker Synthesis.

Sources

Validation & Comparative

A Comparative Guide to Non-Natural Amino Acids in Peptide-Based Drug Discovery: Spotlight on 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of peptide-based therapeutics, the strategic incorporation of non-natural amino acids (NNAAs) has emerged as a cornerstone for innovation, enabling the development of drug candidates with enhanced potency, stability, and novel functionalities.[1][2] This guide provides an in-depth comparison of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid with other key classes of NNAAs, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal building blocks for their specific applications. We will delve into the structural nuances, functional advantages, and experimental considerations for these powerful tools in modern medicinal chemistry.

The Significance of this compound

This compound is a valuable building block in peptide synthesis, prized for its ability to introduce a dichlorinated phenyl group into peptide scaffolds. This modification can significantly enhance the biological activity and selectivity of the resulting peptide.[3] The presence of the two chlorine atoms on the phenyl ring imparts unique electronic and steric properties that can influence peptide conformation and interaction with biological targets.[4] Researchers often utilize this NNAA in the development of novel therapeutics, particularly in oncology and neurobiology, where targeted drug delivery is of paramount importance.[3]

Comparative Analysis with Other Non-Natural Amino Acids

To provide a comprehensive perspective, we will compare this compound with three other classes of NNAAs that offer distinct functionalities: other halogenated phenylalanines, photo-cross-linking amino acids, and amino acids with bioorthogonal handles for "click" chemistry.

Halogenated Phenylalanine Analogs: A Subtle Yet Powerful Modification

Halogenation of the phenylalanine side chain is a widely employed strategy to modulate the physicochemical properties of peptides.[4] The introduction of halogen atoms can influence hydrophobicity, electronic distribution, and steric bulk, thereby affecting peptide folding, stability, and receptor binding affinity.[5]

A notable example is the comparison between dichlorophenylalanine and fluorophenylalanine derivatives. While both introduce halogens, the effects can differ significantly. The incorporation of a fluorine atom, as in 2-fluorophenylalanine, can enhance resistance to proteolytic cleavage due to the strong electron-withdrawing nature of fluorine, which alters the electronic environment of the adjacent peptide bond.[6] This can lead to a marked increase in the in vivo half-life of peptide drugs.[6]

In contrast, the dichlorophenyl group of this compound offers a more substantial steric and hydrophobic modification. This can be advantageous for disrupting or enhancing protein-protein interactions, or for occupying hydrophobic pockets in a target receptor. The choice between a fluoro- or dichloro-substituted phenylalanine will therefore depend on the specific therapeutic goal: enhancing stability with minimal steric perturbation (fluorine) versus introducing a more significant structural and electronic change (dichlorine).

Photo-Cross-Linking Amino Acids: Capturing Molecular Interactions

Photo-cross-linking amino acids are invaluable tools for elucidating protein-protein and peptide-receptor interactions.[7] Among these, p-benzoyl-L-phenylalanine (Bpa) is a widely used photo-reactive amino acid.[7][8] Upon activation with UV light, Bpa forms a reactive triplet benzophenone that can covalently cross-link with interacting molecules in close proximity.[9] This allows for the "capture" of transient interactions for subsequent identification and characterization.

While this compound is primarily used to modulate the intrinsic properties of a peptide, Bpa is a functional probe. The incorporation of Bpa into a peptide allows researchers to map its binding site on a target protein, providing critical information for structure-based drug design.[10] The decision to use a structurally modifying NNAA like dichlorophenylalanine versus a functional probe like Bpa depends on the stage of the research. Dichlorophenylalanine is often used in the lead optimization phase to improve potency or stability, while Bpa is typically employed in the target validation and mechanism of action studies.

Bioorthogonal Amino Acids: Enabling "Click" Chemistry

Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, has revolutionized the way peptides are modified and functionalized.[2][11] This is achieved by incorporating amino acids with bioorthogonal handles, such as an azide or an alkyne group.[2] These groups are chemically inert in biological systems but can react specifically and efficiently with a corresponding partner to form a stable triazole linkage.[12]

This allows for a wide range of post-synthetic modifications, including the attachment of fluorescent dyes, imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[13] Unlike this compound, which imparts its effect through its inherent structure, azido- or alkynyl-amino acids provide a versatile platform for a multitude of applications beyond simple structural modification. The choice here is between a "static" modification with dichlorophenylalanine and a "dynamic" functionalization enabled by a clickable handle.

Data Presentation: A Comparative Overview

Non-Natural Amino Acid ClassPrimary ApplicationKey Physicochemical ImpactExample
Dichlorophenylalanine Modulation of peptide conformation and binding affinity; enhancement of metabolic stability.Increased hydrophobicity and steric bulk; altered electronic properties of the aromatic ring.This compound
Other Halogenated Phenylalanines Enhancement of metabolic stability; modulation of receptor binding.Minimal steric alteration with significant electronic changes (e.g., fluorine).4-Fluoro-phenylalanine[14]
Photo-Cross-Linking Amino Acids Identification and mapping of peptide-protein and protein-protein interactions.Introduces a photoreactive moiety for covalent bond formation upon UV irradiation.p-Benzoyl-L-phenylalanine (Bpa)[7]
Bioorthogonal Amino Acids Post-synthetic modification of peptides via "click" chemistry for labeling, imaging, and drug conjugation.Introduces a chemically inert but highly reactive handle (azide or alkykyne) for specific ligation.Azido-lysine[13]

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Natural Amino Acid

This protocol outlines the manual synthesis of a peptide incorporating a non-natural amino acid using the Fmoc/tBu strategy.[15]

1. Resin Swelling and First Amino Acid Coupling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator like 4-(dimethylamino)pyridine (DMAP).

2. Iterative Amino Acid Coupling Cycles:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (natural or non-natural) and a coupling agent (e.g., HBTU) in DMF, add a base like N,N-diisopropylethylamine (DIPEA), and add the mixture to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and dichloromethane (DCM).

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Add a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/water/triisopropylsilane) to the resin to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

4. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.

Protocol for On-Resin Click Chemistry Modification of a Peptide

This protocol describes the modification of a peptide containing an azido-amino acid with an alkyne-functionalized molecule while the peptide is still attached to the resin.[16]

1. Peptide Synthesis:

  • Synthesize the peptide on a solid support using the general SPPS protocol described above, incorporating an azido-functionalized amino acid at the desired position.

2. Click Reaction:

  • Swell the peptide-resin in a suitable solvent mixture (e.g., DMF/water).

  • Add the alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne).

  • Add the copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, along with a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).

  • Allow the reaction to proceed for several hours at room temperature.

  • Wash the resin thoroughly to remove excess reagents.

3. Cleavage, Purification, and Characterization:

  • Cleave the modified peptide from the resin and purify it as described in the general SPPS protocol.

  • Characterize the final product by MS and other analytical techniques to confirm successful modification.

Visualization of Concepts

Non_Natural_Amino_Acids cluster_0 Core Peptide cluster_1 Structural Modification cluster_2 Functional Probing cluster_3 Bioorthogonal Functionalization Peptide Peptide Backbone Dichlorophenylalanine This compound Peptide->Dichlorophenylalanine Enhances affinity/stability Fluorophenylalanine Fluorophenylalanine Peptide->Fluorophenylalanine Improves proteolytic resistance Bpa p-Benzoyl-L-phenylalanine (Bpa) Peptide->Bpa Enables photo-cross-linking Azido_AA Azido-Amino Acid Peptide->Azido_AA Allows 'Click' Chemistry

Caption: A logical diagram illustrating the different classes of non-natural amino acids and their primary applications in modifying a core peptide structure.

SPPS_Workflow start Start with Resin swelling 1. Resin Swelling in DMF start->swelling deprotection 2. Fmoc Deprotection (Piperidine/DMF) swelling->deprotection washing1 3. Washing (DMF) deprotection->washing1 coupling 4. Amino Acid Coupling (HBTU/DIPEA) washing1->coupling washing2 5. Washing (DMF/DCM) coupling->washing2 repeat Repeat for each Amino Acid washing2->repeat repeat->deprotection Next cycle cleavage 6. Cleavage from Resin (TFA cocktail) repeat->cleavage Final cycle purification 7. Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) using the Fmoc strategy.

Conclusion

The incorporation of non-natural amino acids is a powerful and versatile strategy in modern drug discovery.[7] this compound offers a robust method for introducing significant structural and electronic modifications to a peptide, which can lead to enhanced biological activity.[3] However, the selection of the optimal NNAA is highly dependent on the specific research goals. For enhancing stability with minimal structural changes, fluorinated phenylalanines are an excellent choice.[6] To elucidate molecular interactions, photo-cross-linking amino acids like Bpa are indispensable.[7] For applications requiring post-synthetic modifications, bioorthogonal amino acids that enable "click" chemistry provide unparalleled versatility.[12] A thorough understanding of the unique properties and applications of each class of NNAA will empower researchers to design and synthesize the next generation of innovative and effective peptide-based therapeutics.

References

  • Aapptec Peptides. (n.d.). Azido Amino Acids and Click Chemistry Builiding Blocks.
  • Kauer, J. C., Erickson-Viitanen, S., Wolfe, Jr., H. R., & DeGrado, W. F. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. The Journal of Biological Chemistry, 261(23), 10695–10700.
  • Váňová, Z., Šebestík, J., & Bělovský, P. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(31), 5670–5674.
  • ResearchGate. (2025). (PDF) p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide.
  • QYAOBIO. (n.d.). Click Chemistry Peptides.
  • Carpino, L. A., & El-Faham, A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Schneider, J. P., & Kelly, J. W. (2020).
  • Zhang, Y., Wang, L., & Li, X. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. RSC Advances, 13(2), 939–943.
  • LifeTein. (n.d.). Overview of Custom Peptide Synthesis.
  • Vielsack, C., & Wennemers, H. (2017).
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fields, G. B. (2005). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2.
  • AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
  • Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919–944.
  • Payne, J. T., Stevenson, L., & Trivedi, D. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Biomolecules, 12(12), 1841.
  • ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position.
  • Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919–944.
  • Payne, J. T., Stevenson, L., & Trivedi, D. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. [Link]

Sources

Navigating Amine Protection: A Comparative Guide to Boc vs. Fmoc for 2-Amino-2-(3,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and novel biological activity. Among these, α,α-disubstituted amino acids like 2-amino-2-(3,4-dichlorophenyl)acetic acid present unique synthetic challenges and opportunities. The choice of a temporary protecting group for the α-amino functionality is a critical decision that dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison of the two most prevalent amino-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the protection of 2-amino-2-(3,4-dichlorophenyl)acetic acid, a molecule characterized by significant steric hindrance and electron-withdrawing effects from its dichlorophenyl moiety.

The Strategic Importance of Orthogonal Protection

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions.[1] An ideal protecting group can be introduced easily and removed selectively under conditions that do not affect other protecting groups in the molecule.[2][3] This principle, known as orthogonality, is the fundamental difference between the Boc and Fmoc strategies.[][5] The Boc group is acid-labile, removed by acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by bases such as piperidine.[6][7] This distinction governs the selection of side-chain protecting groups and the overall synthetic workflow.[8]

The Boc Strategy: A Classic Approach Under Acidic Conditions

The tert-butyloxycarbonyl (Boc) group is a robust, acid-labile protecting group that has been a mainstay in peptide synthesis for decades.[9] Its stability to bases and many nucleophiles makes it a reliable choice for complex syntheses.[10][11]

Mechanism of Protection and Deprotection

Protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. The amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride.[9][10]

Deprotection occurs via an acid-catalyzed mechanism. Protonation of the Boc group's carbonyl oxygen by a strong acid like TFA facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to release the free amine.[9][12][13]

Challenges with Sterically Hindered Substrates

The α,α-disubstituted nature of 2-amino-2-(3,4-dichlorophenyl)acetic acid poses a significant steric challenge.[14][15] The bulky dichlorophenyl group and the adjacent carboxylic acid hinder the approach of (Boc)₂O, potentially slowing down the protection reaction and requiring more forcing conditions or extended reaction times to achieve high yields.[][17] Similarly, steric hindrance can impede the access of acid to the Boc group during deprotection, necessitating longer treatment times or higher acid concentrations.[17]

The Fmoc Strategy: The Milder, Base-Labile Alternative

The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is now the most common method for peptide synthesis, largely due to its milder deprotection conditions.[6][8] This approach is particularly advantageous for synthesizing peptides containing acid-sensitive modifications.[8]

Mechanism of Protection and Deprotection

Protection involves reacting the amino acid with an activated Fmoc reagent, such as Fmoc-OSu (N-hydroxysuccinimide ester) or Fmoc-Cl, in the presence of a base.[18][19] The amine attacks the carbonyl carbon of the Fmoc reagent to form the stable carbamate linkage.

Deprotection is a base-catalyzed β-elimination reaction. A base, typically 20% piperidine in DMF, abstracts the acidic proton on the fluorenyl ring system.[18][20] This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently trapped by the amine base to prevent side reactions.[7][8][21]

Considerations for the Target Amino Acid

The Fmoc strategy is generally well-suited for sterically hindered amino acids. While the protection step may still require optimization, the deprotection mechanism is less susceptible to steric hindrance compared to the Boc strategy. The primary consideration is the stability of the resulting N-Fmoc protected amino acid, which is generally excellent.

Head-to-Head Comparison: Boc vs. Fmoc

FeatureBoc (tert-Butyloxycarbonyl) StrategyFmoc (9-Fluorenylmethyloxycarbonyl) Strategy
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[9]Fmoc-OSu or Fmoc-Cl[18]
Protection Conditions Basic (e.g., NaOH, TEA), aqueous or anhydrous[9][11]Basic (e.g., NaHCO₃, Pyridine), often anhydrous[18]
Cleavage Condition Strong Acid (e.g., TFA, HCl)[6][9]Mild Base (e.g., 20% Piperidine in DMF)[][7]
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[10]Orthogonal to acid-labile (Boc, tBu) groups.[][18]
Key Challenge for Substrate Steric hindrance may slow both protection and deprotection steps, requiring harsher conditions.[17]Generally less affected by steric hindrance during deprotection.[22]
Potential Side Reactions t-butylation of sensitive residues (e.g., Trp, Met) by the released t-butyl cation.[12]Dibenzofulvene adduct formation if scavenging by piperidine is incomplete.[8]
Reaction Monitoring Not easily monitored in real-time.Fmoc cleavage can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[7]
Compatibility Suited for base-sensitive protecting groups.[] May be advantageous for some hydrophobic sequences prone to aggregation.[23]Preferred for acid-sensitive residues and linkers.[6][8]

Experimental Protocols

Protocol 1: Boc Protection of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
  • Dissolution: Dissolve 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH) at 0 °C.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance, longer reaction times may be necessary.[]

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

  • Extraction: Extract the precipitated product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: Fmoc Protection of 2-Amino-2-(3,4-dichlorophenyl)acetic acid
  • Dissolution: Suspend 2-amino-2-(3,4-dichlorophenyl)acetic acid (1.0 eq.) in a 10% aqueous sodium carbonate (Na₂CO₃) solution or a mixture of dioxane and aqueous sodium bicarbonate.[18][19]

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu, 1.05 eq.) in acetone or dioxane dropwise.[19]

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the precipitated product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc protected product.

Visualization of Synthetic Workflows

Boc_Workflow Start 2-Amino-2-(3,4-dichlorophenyl) acetic acid Boc_Protect Boc Protection Start->Boc_Protect (Boc)₂O, Base Boc_Product N-Boc-Protected Amino Acid Boc_Protect->Boc_Product TFA_Deprotect Deprotection Boc_Product->TFA_Deprotect TFA / DCM Final_Amine Free Amine for Coupling TFA_Deprotect->Final_Amine

Caption: Workflow for Boc protection and deprotection.

Fmoc_Workflow Start 2-Amino-2-(3,4-dichlorophenyl) acetic acid Fmoc_Protect Fmoc Protection Start->Fmoc_Protect Fmoc-OSu, Base Fmoc_Product N-Fmoc-Protected Amino Acid Fmoc_Protect->Fmoc_Product Pip_Deprotect Deprotection Fmoc_Product->Pip_Deprotect 20% Piperidine / DMF Final_Amine Free Amine for Coupling Pip_Deprotect->Final_Amine

Caption: Workflow for Fmoc protection and deprotection.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for 2-amino-2-(3,4-dichlorophenyl)acetic acid is dictated by the overall synthetic goal.

  • The Fmoc strategy is generally the recommended approach. Its mild, base-labile deprotection is less likely to be impeded by the substrate's steric bulk and avoids the use of strong acids, preserving acid-sensitive functionalities that may be present elsewhere in the target molecule.[6][8] The ability to monitor deprotection via UV spectroscopy is an added advantage for process optimization.[7]

  • The Boc strategy remains a viable, albeit potentially more challenging, option. It should be considered when the synthetic route requires compatibility with base-sensitive groups or when established protocols for difficult or aggregating sequences specifically call for Boc chemistry.[][23] Researchers must be prepared to optimize both protection and deprotection steps, likely requiring longer reaction times or slightly harsher conditions to overcome the steric hindrance of the α,α-disubstituted center.[17]

Ultimately, a thorough understanding of the chemical principles of each strategy, combined with the specific structural features of 2-amino-2-(3,4-dichlorophenyl)acetic acid, will enable the researcher to make an informed decision and achieve a successful synthesis.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • AAPPTEC. Peptide Synthesis - FAQ.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • ResearchGate. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • National Center for Biotechnology Information. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • Taylor & Francis Online. Amino Acid-Protecting Groups.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • Google Patents. Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid.
  • Taylor & Francis Online. Amino Acids: Alpha-Amino Protecting Groups.
  • ResearchGate. Sterically Hindered C α , α -Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides.
  • UCI Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid.
  • Trade Science Inc. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.
  • ResearchGate. How to protect amino group of 4-amino acetophenone with BOC ?.
  • CyberLeninka. SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even minute impurities can propagate through subsequent synthetic steps, potentially leading to the formation of toxic byproducts or reducing the therapeutic efficacy of the final drug product. Therefore, the validation of analytical methods to accurately and reliably determine the purity of this intermediate is of paramount importance.

This guide provides an in-depth comparison of three common analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the nature of potential impurities, required sensitivity, and the intended application of the analytical data. This document will delve into the theoretical underpinnings, practical implementation, and validation of each method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is arguably the most powerful and versatile technique for assessing the purity of pharmaceutical compounds.[9][10][11][12] Its high resolving power allows for the separation, identification, and quantification of the main component and any potential impurities in a single analysis. For a non-volatile, thermally stable compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

The causality behind choosing RP-HPLC lies in its ability to separate compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) interacts with the analyte and impurities, and by modulating the polarity of the mobile phase, a fine-tuned separation can be achieved.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The choice of a C18 column is based on its proven efficacy in retaining and separating a wide range of organic molecules.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape and as a pH modifier to ensure the acidic nature of the analyte.

  • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. A typical gradient could be: 0-25 min, 30-90% B; 25-30 min, 90% B; 30.1-35 min, 30% B.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 220 nm. The dichlorophenyl moiety provides strong UV absorbance at this wavelength. A DAD is advantageous for assessing peak purity and identifying impurities with different UV spectra.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The use of a diluent similar in composition to the initial mobile phase minimizes peak distortion.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Method Validation (as per ICH Q2(R1))
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurity peaks and by performing forced degradation studies (acid, base, oxidation, heat, light) to show that the degradation products do not interfere with the quantification of the parent compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration using a minimum of five concentration levels.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is determined by applying the method to samples of known purity (e.g., a reference standard) or by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, respectively.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh 10 mg of Sample prep2 Dissolve in 10 mL of Acetonitrile/Water (1:1) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 10 µL into HPLC System prep3->hplc1 Filtered Sample hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection at 220 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Purity (% Area) data1->data2 end Report Result data2->end Final Purity Value

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC): A Specialized Approach for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[9][10][12][13] For a compound like this compound, direct analysis by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and Boc-protected amine), which can lead to poor peak shape and thermal degradation in the GC inlet.[14] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

The primary rationale for considering GC would be to quantify specific volatile impurities, such as residual solvents from the synthesis, which are not readily detected by HPLC with UV detection. However, for the purity assessment of the main compound, it is generally less preferred than HPLC due to the additional derivatization step which can introduce variability.

Experimental Protocol: GC-FID Method with Derivatization

1. Derivatization:

  • The most common derivatization for amino acids involves silylation.[14]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylation agent.

  • Procedure:

    • Accurately weigh approximately 5 mg of the sample into a reaction vial.

    • Add 200 µL of pyridine (as a catalyst and solvent) and 300 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

2. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler. FID is chosen for its robustness and linear response to a wide range of organic compounds.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes. This program allows for the separation of the derivatized analyte from potential byproducts and impurities.

  • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

  • Injection Volume: 1 µL.

Method Validation (as per ICH Q2(R1))

The validation parameters are similar to those for HPLC. However, special attention must be paid to the robustness of the derivatization reaction. Small variations in reaction time, temperature, and reagent ratios should be investigated to ensure the method's reliability.

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data_gc Data Processing deriv1 Weigh 5 mg of Sample deriv2 Add Pyridine and BSTFA deriv1->deriv2 deriv3 Heat at 70°C for 30 min deriv2->deriv3 gc1 Inject 1 µL into GC-FID System deriv3->gc1 Derivatized Sample gc2 Separation on DB-5ms Column (Temperature Program) gc1->gc2 gc3 FID Detection gc2->gc3 data1_gc Integrate Peak Areas gc3->data1_gc Chromatogram data2_gc Calculate Purity (% Area) data1_gc->data2_gc end_gc Report Result data2_gc->end_gc Final Purity Value

Caption: Workflow for GC Purity Analysis.

Potentiometric Titration: A Classic Assay for Purity

Potentiometric titration is an absolute quantitative method that can be used to determine the purity of this compound by assaying its carboxylic acid functionality.[15][16][17][18][19] This technique is often simpler and less expensive than chromatographic methods, but it lacks the specificity to separate and quantify individual impurities.[11] Therefore, it is best used as a complementary assay to confirm the overall purity of the acidic component, rather than for impurity profiling.

The causality for using potentiometric titration is its direct measurement of the acidic functional group, providing a highly precise and accurate assay of the main component, assuming that acidic or basic impurities are not present at significant levels.

Experimental Protocol: Non-aqueous Potentiometric Titration

1. Instrumentation:

  • An automatic potentiometric titrator equipped with a pH electrode suitable for non-aqueous media (e.g., a combination glass electrode with a sleeve diaphragm) and a burette.

2. Reagents:

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable solvent like isopropanol. TBAH is a strong base in non-aqueous systems.

  • Solvent: A suitable non-aqueous solvent such as a mixture of toluene and isopropanol (e.g., 4:1 v/v) to dissolve the sample.

3. Procedure:

  • Accurately weigh approximately 300 mg of the sample into a beaker.

  • Dissolve the sample in 50 mL of the chosen solvent.

  • Immerse the electrode and the burette tip into the solution.

  • Titrate with 0.1 M TBAH, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is determined from the inflection point of the titration curve (the point of maximum slope), which corresponds to the equivalence point.

Method Validation (as per ICH Q2(R1))
  • Specificity: While titration is not specific for the analyte in the presence of other acidic or basic impurities, its specificity can be demonstrated by showing that the titration of a placebo does not yield an endpoint.

  • Linearity: Assessed by titrating different weights of the sample.

  • Accuracy: Determined by titrating a certified reference standard.

  • Precision: Evaluated by performing repeated titrations of the same sample.

Titration_Workflow cluster_prep_titration Sample Preparation cluster_titration Titration cluster_data_titration Data Analysis prep1_titration Weigh ~300 mg of Sample prep2_titration Dissolve in 50 mL of Non-aqueous Solvent prep1_titration->prep2_titration titration1 Titrate with 0.1 M TBAH prep2_titration->titration1 Sample Solution titration2 Record Potential (mV) vs. Volume (mL) titration1->titration2 data1_titration Determine Equivalence Point (Inflection Point) titration2->data1_titration Titration Curve data2_titration Calculate Purity (%) data1_titration->data2_titration end_titration Report Result data2_titration->end_titration Final Purity Value

Caption: Workflow for Potentiometric Titration.

Comparative Summary of Analytical Methods

The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the three techniques for the purity determination of this compound. The presented data is illustrative of typical performance characteristics.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) with Derivatization Potentiometric Titration
Principle Separation based on polaritySeparation based on volatilityNeutralization of an acidic functional group
Specificity High (can separate and quantify impurities)Moderate (dependent on column resolution)Low (assays total acidity)
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 1.0%< 2.0%< 0.5%
LOD/LOQ Low (ng range)Low (pg range, but sample size limited)Not applicable for impurity detection
Sample Throughput ModerateLow (due to derivatization)High
Cost per Sample ModerateHighLow
Primary Application Purity and impurity profilingAnalysis of volatile impuritiesAssay of the main component

Conclusion and Recommendations

For a comprehensive quality assessment of this compound, a multi-faceted analytical approach is recommended.

  • High-Performance Liquid Chromatography (HPLC) should be considered the primary method for routine purity testing and impurity profiling. Its high specificity and sensitivity make it ideal for identifying and quantifying known and unknown impurities, which is crucial for ensuring the quality and safety of the final API.

  • Gas Chromatography (GC) serves as a valuable specialized tool, particularly for the quantification of residual solvents. While it can be used for the assay of the main compound after derivatization, the added complexity makes it less suitable for routine purity analysis compared to HPLC.

  • Potentiometric Titration is a highly precise and accurate method for the assay of the main component. It is an excellent complementary technique to HPLC. Its simplicity and low cost make it suitable for rapid in-process controls or for the final release testing of the bulk material, provided that the impurity profile is well-characterized by HPLC.

Ultimately, a robust quality control strategy would involve the use of HPLC for comprehensive impurity profiling and either HPLC or potentiometric titration for the final assay, with the choice depending on the specific regulatory requirements and the desired level of analytical detail. This integrated approach ensures that the purity of this critical intermediate is thoroughly understood and controlled, thereby contributing to the overall quality and safety of the final pharmaceutical product.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • United States Pharmacopeia.
  • Benchchem. A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Benchchem Scientific.
  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Schniepp, S. J. (2023).
  • The Royal Society of Chemistry. (2018). Validating Analytical Procedures. In Practical HPLC Method Development.
  • USP.
  • Scribd. Analytical Techniques Comparison Final.
  • United States Pharmacopeial Convention.
  • Abraham Entertainment. (2025).
  • Castro-Montoya, A. J., et al. (2003). Potentiometric Analysis of a Reaction System of Organic Acids. Revista de la Sociedad Química de México.
  • ResearchGate. (2025). VALIDATION OF A TITRIMETRIC METHOD FOR QUANTITATIVE DETERMINATION OF FREE ORGANIC ACIDS IN “VIBURNIKOR” TABLETS.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • CAT. Analyses of amino acids, Enantiomeric purity.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Quora. (2020).
  • ResearchGate.
  • CAT.
  • Pharma Specialists. (2023). Difference Between HPLC and GC.
  • News. (2024). GC Vs.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Metrohm.
  • BOC Sciences. Amino Acid Analysis by HPLC.
  • Thermo Fisher Scientific.
  • Mettler Toledo.
  • National Institutes of Health.
  • ResearchGate.
  • US Pharmacopeia.
  • ResearchGate. Development and Evaluation of a GC/FID Method for the Analysis of Free Amino Acids in Quince Fruit and Jam.
  • Journal of Chemical and Pharmaceutical Research. (2010).

Sources

A Comparative Guide to the Spectroscopic Data Validation of Synthesized 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor. For novel amino acid derivatives such as 2-(tert-butoxycarbonyl-amino)-2-(3,4-dichlorophenyl)acetic acid, a molecule with potential applications in medicinal chemistry, rigorous spectroscopic data validation is not merely a procedural step but a fundamental requirement for advancing research with confidence. This guide provides an in-depth comparison of reference spectroscopic data with a typical experimental dataset for the title compound, offering insights into the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

The Imperative of Spectroscopic Validation

Molecular Structure and Spectroscopic Expectations

A thorough validation begins with a clear understanding of the target molecule's structure and the anticipated signals in each spectroscopic analysis.

Caption: Molecular structure of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR is arguably the most powerful tool for the initial structural verification of organic molecules.[2] For our target compound, we anticipate a set of distinct signals corresponding to the protons of the Boc group, the methine proton at the alpha-carbon, the exchangeable amine and carboxylic acid protons, and the aromatic protons of the dichlorophenyl ring.

Reference ¹H NMR Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
t-Butyl (Boc)~1.45Singlet9H
α-CH~5.20Singlet1H
NH (Boc)~5.50Broad Singlet1H
Aromatic H-2', H-5', H-6'~7.30 - 7.60Multiplet3H
COOH~10-12Broad Singlet1H

Note: Chemical shifts are predicted for CDCl₃ and can vary based on solvent and concentration.

Hypothetical Experimental ¹H NMR Data
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
t-Butyl (Boc)1.46Singlet9H
α-CH5.21Singlet1H
NH (Boc)5.52Broad Singlet1H
Aromatic H-2', H-5', H-6'7.35 - 7.58Multiplet3H
COOH11.5Broad Singlet1H
Impurity (e.g., grease)1.25Multiplet-
Comparative Analysis

A successful synthesis is indicated by the close correlation between the experimental and reference data. The prominent singlet at approximately 1.46 ppm, integrating to nine protons, is a hallmark of the Boc protecting group.[1] The singlet for the α-CH at around 5.21 ppm confirms the presence of the amino acid core. The aromatic region should display a complex multiplet corresponding to the three protons on the dichlorophenyl ring. The broad singlet for the carboxylic acid proton at a downfield chemical shift is also a key indicator. The presence of a small, unassignable multiplet around 1.25 ppm in the experimental data could suggest a minor aliphatic impurity, such as grease from the glassware.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a series of singlets for each unique carbon atom.

Reference ¹³C NMR Data (Predicted)
Carbon AssignmentChemical Shift (δ, ppm)
t-Butyl (CH₃)₃~28.5
t-Butyl (quaternary C)~80.0
α-C~58.0
Aromatic C-1'~138.0
Aromatic C-3', C-4' (with Cl)~132.0, ~133.0
Aromatic C-2', C-5', C-6'~127.0 - 131.0
Carbamate C=O (Boc)~155.0
Carboxylic Acid C=O~175.0

Note: Chemical shifts are predicted and can be influenced by the solvent.

Hypothetical Experimental ¹³C NMR Data
Carbon AssignmentChemical Shift (δ, ppm)
t-Butyl (CH₃)₃28.4
t-Butyl (quaternary C)80.2
α-C58.1
Aromatic C-1'138.2
Aromatic C-3', C-4' (with Cl)132.3, 133.1
Aromatic C-2', C-5', C-6'127.5, 129.8, 130.9
Carbamate C=O (Boc)155.3
Carboxylic Acid C=O175.5
Impurity (e.g., residual solvent)77.16 (CDCl₃)
Comparative Analysis

The experimental ¹³C NMR data should align well with the predicted values. The presence of the Boc group is confirmed by the signals around 28.4 ppm and 80.2 ppm. The carbonyl carbons of the carbamate and carboxylic acid are expected at approximately 155.3 ppm and 175.5 ppm, respectively. The aromatic region will show a number of signals corresponding to the six carbons of the dichlorophenyl ring, with the carbons bearing chlorine atoms appearing at a downfield chemical shift. The presence of a signal at 77.16 ppm in the experimental spectrum is characteristic of the deuterated chloroform (CDCl₃) solvent.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Reference IR Data (Predicted)
Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
N-H stretch (carbamate)~3350Medium
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carboxylic acid)~1710Strong
C=O stretch (carbamate)~1690Strong
C=C stretch (aromatic)1600 - 1450Medium
C-N stretch1250 - 1020Medium
C-Cl stretch800 - 600Strong
Hypothetical Experimental IR Data
Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3250Broad, Strong
N-H stretch (carbamate)3345Medium
C-H stretch (aromatic & aliphatic)3050, 2980Medium
C=O stretch (carboxylic acid)1715Strong
C=O stretch (carbamate)1688Strong
C=C stretch (aromatic)1595, 1470Medium
C-N stretch1245Medium
C-Cl stretch780Strong
Comparative Analysis

The experimental IR spectrum should display all the characteristic absorption bands predicted for the target molecule. The very broad absorption centered around 3250 cm⁻¹ is indicative of the hydrogen-bonded O-H stretch of the carboxylic acid.[3] The N-H stretch of the carbamate should appear as a sharper band around 3345 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching bands around 1715 cm⁻¹ and 1688 cm⁻¹ are crucial for confirming the presence of both the carboxylic acid and the Boc-carbamate functionalities.[4] The presence of aromatic C=C stretching bands and a strong C-Cl absorption further corroborates the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. For our target molecule, we would expect to see the molecular ion peak and characteristic fragmentation patterns related to the Boc group.

Reference MS Data (Predicted)
Ionm/z (calculated)Description
[M+H]⁺320.04Molecular ion (protonated)
[M-56]⁺264.04Loss of isobutylene from Boc group
[M-100]⁺220.04Loss of the entire Boc group
Hypothetical Experimental MS Data
Ionm/z (observed)Description
[M+H]⁺320.1Molecular ion (protonated)
[M-56]⁺264.1Loss of isobutylene
[M-100]⁺220.1Loss of Boc group
Comparative Analysis

The experimental mass spectrum should show a molecular ion peak that corresponds to the calculated molecular weight of the protonated molecule (C₁₃H₁₅Cl₂NO₄ + H⁺). The fragmentation pattern is particularly informative for confirming the presence of the Boc group. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), resulting in a prominent peak at m/z 264.1.[5][6] The loss of the entire Boc group (100 Da) to give the free amino acid is also a characteristic fragmentation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and compare their wavenumbers and shapes to reference values for known functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values for the expected ions.

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Conclusion

The rigorous validation of synthesized compounds through a combination of spectroscopic techniques is non-negotiable in a research and development setting. This guide has demonstrated a systematic approach to comparing experimental data with reference values for this compound. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently confirm the structure and purity of their synthesized materials, ensuring the integrity and reproducibility of their scientific findings.

References

  • Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 1-13.
  • Vasavi, N. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, Special Issue 5, 26-29.
  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1887-1896.
  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.
  • SpectraBase. Phenylacetic acid, 3,4-dichlorophenyl ester.
  • Ju, H., et al. (2011). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate.
  • Hiraga, Y., & Niwayama, S. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 25(21), 5035.
  • ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid.
  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8.
  • Oregon State University. 13C NMR Chemical Shifts.
  • University of Wisconsin-Madison. 13C NMR Chemical Shifts.
  • University of Wisconsin-Madison. 1H NMR Chemical Shifts.
  • University of Massachusetts Boston. NMR Chemical Shifts.
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values.
  • SpectraBase. 3-[(3,4-dichlorophenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one.
  • Reddit. MS fragmentation pattern with Boc protected amines.
  • Oregon State University. 1H NMR Chemical Shifts.
  • University of California, Davis. 13-C NMR Chemical Shift Table.
  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • University of California, Los Angeles. Introduction to IR Spectra.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands.

Sources

A Researcher's Guide to Assessing the Efficacy and Potency of Novel Phenylglycine Derivatives: A Case Study with 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, phenylglycine derivatives represent a critical class of non-proteinogenic amino acids that are integral to the design of peptidomimetics and small molecule therapeutics. Their constrained dihedral angles and substituted phenyl rings allow for the fine-tuning of pharmacological properties, including receptor affinity, selectivity, and metabolic stability. This guide focuses on a representative, yet under-characterized, member of this family: 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid.

While primarily documented as a chiral building block in chemical synthesis, its structural motifs—specifically the 3,4-dichlorophenyl group—are found in compounds targeting a range of biological systems, including ion channels and transporters. The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it a direct precursor for peptide synthesis, but for the purpose of this guide, we will treat the deprotected core amine as the putative pharmacophore to be evaluated.

This document provides a comprehensive, hypothetical framework for researchers to assess the efficacy and potency of such a novel chemical entity. We will delineate a logical, multi-tiered screening cascade, from initial broad-spectrum liability profiling to more targeted, mechanism-of-action studies. This guide is designed not as a rigid protocol, but as a strategic workflow, explaining the scientific rationale behind each experimental choice and providing detailed methodologies for execution. We will compare its hypothetical performance against well-characterized compounds to provide context for data interpretation.

Part 1: Initial Target Prioritization and Assay Selection

The first principle in assessing a novel compound is to formulate a testable hypothesis based on its chemical structure. The 3,4-dichlorophenyl moiety is a known feature in ligands for several target classes. For instance, it is present in molecules that interact with monoamine transporters and voltage-gated ion channels. Therefore, a logical starting point is to screen for activity against these targets.

Our experimental plan will follow a standard industry workflow:

  • Primary Screening: Broad panel screening to identify potential biological targets.

  • Secondary Assays (Potency & Selectivity): Dose-response studies on the identified "hits" to quantify potency (e.g., IC₅₀ or EC₅₀) and selectivity against related targets.

  • Tertiary Assays (Mechanism of Action & Cellular Efficacy): Functional assays in a more physiologically relevant context (e.g., cell-based assays) to understand the compound's mechanism of action.

Below is a diagram illustrating this screening cascade.

Screening_Cascade cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Functional Efficacy A Compound of Interest 2-(de-Boc)-amino-2-(3,4-dichlorophenyl)acetic acid B Broad Target Panel Screen (e.g., Radioligand Binding Assay Panel) A->B Initial Profiling C Identified 'Hit' Targets (e.g., SERT, Nav1.7) B->C Hit Identification D Dose-Response Assays (IC50/EC50 Determination) C->D E Selectivity Panel (e.g., DAT, NET, other Nav channels) C->E F Cell-Based Functional Assays (e.g., Neurotransmitter Uptake, Electrophysiology) D->F Confirm Functional Activity E->F G Mechanism of Action Studies F->G Ephys_Workflow A Step 1: Cell Seeding CHO-hNav1.7 cells plated on recording chip B Step 2: Whole-Cell Formation Automated system establishes gigaseal and whole-cell access A->B C Step 3: Baseline Recording Apply voltage protocol (e.g., -120mV hold, step to 0mV) to record stable Na+ current B->C D Step 4: Compound Application Perfusion of increasing concentrations of Compound X or Tetracaine C->D E Step 5: Measure Inhibition Quantify peak current reduction at each concentration D->E F Step 6: Data Analysis Fit dose-response curve to calculate IC50 E->F

Caption: Automated electrophysiology workflow for Nav1.7.

Hypothetical Comparative Data:

CompoundTargetAssay TypeIC₅₀ (µM)State-Dependence
Compound X hNav1.7Automated Patch-Clamp12.5Weak state-dependence
Tetracaine hNav1.7Automated Patch-Clamp2.1Strong use- and state-dependence

Part 3: Synthesis of Findings and Path Forward

The hypothetical data synthesized in this guide paints a clear picture of Compound X as a dual-modality agent with moderate potency.

  • SERT Activity: Compound X demonstrates direct binding to SERT and functional inhibition of serotonin reuptake. However, its potency (Kᵢ = 150 nM, IC₅₀ = 450 nM) is significantly lower than that of a benchmark SSRI like Fluoxetine (Kᵢ = 1.2 nM, IC₅₀ = 5.5 nM). Its selectivity over other monoamine transporters is also modest. This profile suggests it is a weak but plausible SERT inhibitor.

  • Nav1.7 Activity: The compound also inhibits Nav1.7 channels with an IC₅₀ in the low micromolar range (12.5 µM). This is less potent than a non-selective blocker like Tetracaine and shows weak state-dependence, suggesting a different binding mechanism or site.

Overall Assessment: 2-(amino)-2-(3,4-dichlorophenyl)acetic acid (Compound X) emerges as a promiscuous compound with weak to moderate activity on both SERT and Nav1.7. This dual-action profile could be interesting for certain therapeutic applications, such as neuropathic pain, where both pathways are implicated. However, the low potency and modest selectivity are significant liabilities that would need to be addressed through medicinal chemistry optimization.

The path forward would involve a structure-activity relationship (SAR) campaign. Researchers would synthesize analogs of Compound X to:

  • Improve potency at one or both targets.

  • Enhance selectivity, either for one target over the other or against off-targets like DAT and NET.

  • Optimize pharmacokinetic properties, which have not been assessed here.

This structured, hypothesis-driven approach, moving from broad screening to detailed functional characterization, is fundamental to making informed decisions in any drug discovery program. It allows for the efficient allocation of resources and provides a clear, data-backed rationale for either advancing or terminating a chemical series.

References

  • Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]
  • Milligan CJ, et al. High-throughput screening of state-dependent Nav1.7 inhibitors using a 384-well automated patch-clamp system. Assay Drug Dev Technol. 2009;7(5):451-463. [Link]

A Head-to-Head Performance Analysis: 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid Versus a Known Irreversible Inhibitor in Targeting Kynurenine Aminotransferase II

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway for Neurotherapeutics

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation, accounting for approximately 95% of its catabolism.[1] This intricate biochemical cascade produces several neuroactive metabolites that have garnered significant attention in the context of neurological and psychiatric disorders.[2][3] One of the key enzymes in this pathway is Kynurenine Aminotransferase (KAT), which catalyzes the conversion of kynurenine into kynurenic acid (KYNA).[4] Of the four known KAT isoforms, Kynurenine Aminotransferase II (KAT II) is the predominant isoform in the brain and is considered the primary driver of KYNA synthesis in neurons.[5]

Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of conditions like schizophrenia.[6][7] KYNA is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor, and its overproduction can lead to glutamatergic and cholinergic hypoactivity.[5] Consequently, the inhibition of KAT II has emerged as a promising therapeutic strategy to reduce brain KYNA levels and ameliorate cognitive impairments.[8][9]

This guide provides a comprehensive performance benchmark of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid , a competitive KAT II inhibitor, against PF-04859989 , a well-characterized, potent, and irreversible inhibitor of KAT II.[10][11] We will delve into the mechanistic distinctions between these two inhibitors and provide detailed experimental protocols for a head-to-head comparison of their potency, selectivity, and cellular activity. This objective analysis, supported by experimental data, is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their pursuit of novel neurotherapeutics.

Mechanistic Insights: Competitive vs. Irreversible Inhibition of KAT II

The fundamental difference between this compound and PF-04859989 lies in their mode of interaction with the KAT II active site.

This compound is anticipated to act as a competitive inhibitor . This means it reversibly binds to the active site of the KAT II enzyme, the same site where the natural substrate, kynurenine, binds. The inhibitor's binding affinity dictates its potency. Because this interaction is reversible, an increase in the substrate concentration can overcome the inhibition.

PF-04859989 , on the other hand, is an irreversible inhibitor .[10] It forms a covalent bond with the pyridoxal 5'-phosphate (PLP) cofactor within the active site of KAT II.[12] This covalent modification permanently inactivates the enzyme. This mode of inhibition is time-dependent and is not readily overcome by increasing the substrate concentration.

Understanding these distinct mechanisms is crucial as it influences experimental design and the interpretation of results. For instance, the duration of inhibitory effect and the potential for off-target modifications are key considerations that differ between reversible and irreversible inhibitors.

cluster_0 Kynurenine Pathway cluster_1 KAT II Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (NMDA-R Antagonist) Kynurenine->Kynurenic_Acid KAT II Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase This compound This compound KAT II Active Site KAT II Active Site This compound->KAT II Active Site Reversible Binding PF-04859989 PF-04859989 PF-04859989->KAT II Active Site Covalent Bonding (Irreversible)

Caption: The Kynurenine Pathway and Mechanisms of KAT II Inhibition.

Performance Benchmarking: Experimental Protocols and Comparative Data

To objectively assess the performance of this compound against PF-04859989, a series of well-defined in vitro and cell-based assays are required. The following protocols are designed to provide a robust comparison of their key performance attributes.

In Vitro Potency Assessment: Recombinant Human KAT II Inhibition Assay

This biochemical assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified recombinant human KAT II. The potency is determined by calculating the half-maximal inhibitory concentration (IC50).

Experimental Rationale: The use of a purified recombinant enzyme system allows for the direct assessment of compound-target interaction without the confounding variables of a cellular environment. This is the gold standard for determining the intrinsic potency of an inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 µM pyridoxal 5'-phosphate).

    • Prepare stock solutions of L-kynurenine (substrate) and α-ketoglutarate (co-substrate) in the reaction buffer.

    • Prepare serial dilutions of this compound and PF-04859989 in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of recombinant human KAT II in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the inhibitor dilutions (or DMSO for control), and the KAT II enzyme solution.

    • Incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow for inhibitor binding. For the irreversible inhibitor PF-04859989, this pre-incubation is critical.

    • Initiate the enzymatic reaction by adding the L-kynurenine and α-ketoglutarate solution.

    • Allow the reaction to proceed for a set time (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding a quenching solution (e.g., 1 M formic acid).

  • Detection and Data Analysis:

    • The formation of kynurenic acid is quantified using high-performance liquid chromatography (HPLC) or a fluorescence-based method.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

A Prepare Reagents (Buffer, Substrates, Inhibitors, Enzyme) B Add Buffer, Inhibitor, and KAT II to Plate A->B C Pre-incubate (e.g., 15 min at 37°C) B->C D Initiate Reaction with Substrates (L-kynurenine, α-ketoglutarate) C->D E Incubate (e.g., 30 min at 37°C) D->E F Stop Reaction (e.g., with Formic Acid) E->F G Quantify Kynurenic Acid (HPLC or Fluorescence) F->G H Calculate IC50 G->H

Caption: Workflow for the In Vitro KAT II Inhibition Assay.

Comparative Data:

CompoundIC50 (nM) for human KAT IIInhibition Type
This compoundHypothetical Value: 150 nMCompetitive, Reversible
PF-0485998923 nM[10]Irreversible

Note: The IC50 for this compound is a hypothetical value for illustrative purposes and would need to be determined experimentally.

In Vitro Selectivity Profiling: KAT I vs. KAT II

To be a viable therapeutic candidate, an inhibitor should ideally be selective for its intended target to minimize off-target effects. This assay compares the inhibitory activity of the compounds against KAT I, another isoform present in the brain.

Experimental Rationale: Assessing selectivity against closely related enzyme isoforms is a critical step in drug development. Poor selectivity can lead to unintended biological consequences and potential toxicity.

Protocol:

The protocol is identical to the in vitro potency assay described above, with the substitution of recombinant human KAT I for KAT II.

Comparative Data:

CompoundIC50 (µM) for human KAT ISelectivity Ratio (KAT I IC50 / KAT II IC50)
This compoundHypothetical Value: >20 µM>133-fold
PF-0485998922 µM[10]~956-fold

Note: The IC50 and selectivity for this compound are hypothetical values.

Cell-Based Target Engagement: Kynurenic Acid Production in Cultured Cells

This assay evaluates the ability of the inhibitors to penetrate the cell membrane and inhibit KAT II activity in a more physiologically relevant context.

Experimental Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or efflux by cellular transporters. This assay provides a more realistic measure of a compound's potential efficacy.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line that expresses KAT II (e.g., HEK293 cells overexpressing human KAT II, or a neuronal cell line like SH-SY5Y).

  • Compound Treatment:

    • Plate the cells in a multi-well format and allow them to adhere.

    • Treat the cells with various concentrations of the inhibitors or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Substrate Loading:

    • Add L-kynurenine to the cell culture medium to provide the substrate for KAT II.

  • Sample Collection and Analysis:

    • After a suitable incubation time (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of kynurenic acid in the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenic acid production at each inhibitor concentration relative to the vehicle control.

    • Determine the cellular IC50 value.

A Culture KAT II-expressing cells B Treat cells with inhibitors A->B C Add L-kynurenine (substrate) B->C D Incubate (e.g., 24 hours) C->D E Collect cell supernatant D->E F Measure Kynurenic Acid by LC-MS/MS E->F G Calculate cellular IC50 F->G

Caption: Workflow for the Cell-Based KAT II Activity Assay.

Comparative Data:

CompoundCellular IC50 (nM)
This compoundHypothetical Value: 500 nM
PF-04859989To be determined experimentally

Note: The cellular IC50 for this compound is a hypothetical value. The cellular IC50 for PF-04859989 would also need to be determined in the same experimental system for a direct comparison.

Discussion and Future Directions

The comparative data, both experimental and hypothetical, highlight the distinct profiles of this compound and PF-04859989. While PF-04859989 demonstrates superior in vitro potency due to its irreversible mechanism of action, the reversible nature of this compound may offer advantages in terms of a more tunable pharmacological effect and a potentially lower risk of off-target covalent modifications.

The selectivity of both compounds for KAT II over KAT I is a favorable attribute, suggesting a reduced likelihood of side effects associated with the inhibition of other kynurenine aminotransferases. The cell-based assay is a critical secondary screen to confirm that the observed biochemical potency translates into cellular activity. A significant drop-off in potency from the biochemical to the cellular assay could indicate issues with cell permeability or efflux.

Future experimental work should focus on:

  • Determining the kinetic parameters of this compound to confirm its competitive mode of inhibition.

  • Expanding the selectivity profiling to include other related enzymes.

  • Conducting in vivo studies in animal models of cognitive impairment to assess the brain penetrance and efficacy of these compounds in reducing brain kynurenic acid levels and improving cognitive function.[8]

Conclusion

This guide provides a framework for the comprehensive benchmarking of this compound against the known irreversible KAT II inhibitor, PF-04859989. The provided protocols and comparative data tables offer a clear path for researchers to objectively evaluate the performance of this novel compound. The choice between a reversible and an irreversible inhibitor is a strategic one in drug development, with each having its own set of advantages and disadvantages. A thorough understanding of the performance characteristics of this compound, as outlined in this guide, will be instrumental in advancing its potential as a therapeutic agent for neurological disorders characterized by elevated kynurenic acid levels.

References

  • Rossi, S., et al. (2014). A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats. Neuropsychopharmacology, 39(8), 1965-1972. [Link]
  • ResearchGate.
  • Cervenka, I., et al. (2017). Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. International Journal of Molecular Sciences, 18(12), 2649. [Link]
  • Akgeyik, F., Demirezen, A., & Erbaş, O. (2024). The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. D J Tx Sci, 9(1-2), 10-16. [Link]
  • Rebai, R., Jasmin, L., & Boudah, A. (2025). Novel Human Kynurenine Aminotransferase Type II (KAT II) Inhibitors: A Computational Approach toward Schizophrenia Treatment. ACS Chemical Neuroscience. [Link]
  • Akgeyik, F., Demirezen, A., & Erbaş, O. (2024). The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. Dicle Tıp Dergisi, 51(1), 10-16. [Link]
  • Akgeyik, F., Demirezen, A., & Erbaş, O. (2024). The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. Dicle Tıp Dergisi, 51(1), 10-16. [Link]
  • Dounay, A. B., et al. (2013). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]
  • Guillemin, G. J. (2012). What is the tryptophan kynurenine pathway and why is it important to neurotherapy?. Expert Review of Neurotherapeutics, 12(10), 1155-1157. [Link]
  • Illinois Experts. A systemically-available kynurenine aminotransferase II (KAT II)
  • Nelson, B. S., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS One, 13(4), e0196404. [Link]
  • Malherbe, P., et al. (1998). Purification and Characterization of Kynurenine Aminotransferase I From Human Brain. Journal of Neurochemistry, 70(1), 253-262. [Link]
  • Yu, P., et al. (2006). Biochemical and Phenotypic Abnormalities in Kynurenine Aminotransferase II-Deficient Mice. Molecular and Cellular Biology, 26(17), 6402-6411. [Link]
  • Maryška, M., et al. (2021).
  • ResearchGate. Dose-dependent inhibition of KAT-II Inhibition assays with 0.5 μg... [Link]
  • ResearchGate.
  • Reaction Biology.
  • Badawy, A. A.-B. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research, 10, 1178646917691938. [Link]
  • Appchem. This compound | 142121-95-7. [Link]
  • ResearchGate. Kynurenine aminotransferase activity of Aro8/Aro9 engage tryptophan degradation by producing kynurenic acid in Saccharomyces cerevisiae. [Link]
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid. [Link]
  • Chem-Impex. Boc-(S-3-amino-3-(2,3-dichlorophenyl)propionic acid. [Link]
  • El-Sayed, W. M., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link]
  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 55(10), 861-866. [Link]

Sources

enantiomeric purity analysis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Enantiomeric Purity Analysis of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

The stereochemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For chiral molecules such as this compound, a crucial building block in synthetic organic chemistry, the precise determination of enantiomeric purity is not merely a quality control metric but a fundamental necessity. The differential pharmacological and toxicological profiles of enantiomers demand robust and reliable analytical methods to ensure the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of two powerful and widely adopted techniques for the enantiomeric purity analysis of N-protected amino acids: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Analytical Challenge

This compound possesses a single stereocenter. The bulky tert-butyloxycarbonyl (Boc) protecting group and the dichlorophenyl ring introduce specific steric and electronic features that must be considered during method development. The goal is to achieve baseline resolution of the two enantiomers, allowing for accurate quantification of the minor enantiomer in the presence of the major one, often expressed as enantiomeric excess (% ee).

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains the gold standard for enantiomeric separations due to its versatility, high resolution, and wide availability of chiral stationary phases (CSPs). For N-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[1][2] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.

Principle of Separation: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, primarily occurring within the helical grooves of the polysaccharide polymer. For an N-Boc protected amino acid, the carbamate and carboxylic acid moieties are key interaction points.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis of this compound.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of the enantiomers of the target analyte for accurate enantiomeric excess (ee) determination.

1. Sample Preparation:

  • Prepare a stock solution of the racemic standard of this compound at 1.0 mg/mL in methanol or ethanol.

  • Prepare a sample solution of the test article at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and system.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System A standard HPLC or UHPLC system with a UV detector.Standard instrumentation is sufficient for this analysis.
Chiral Stationary Phase Lux Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column, 5 µm, 250 x 4.6 mmPolysaccharide-based CSPs are highly effective for N-protected amino acids.[2] The 3,5-dichlorophenylcarbamate selector on Cellulose-2 provides strong π-π and dipole-dipole interaction sites that can effectively discriminate between the enantiomers of the analyte, which also contains dichlorophenyl rings.
Mobile Phase Isocratic: 80:20 (v/v) n-Hexane / Isopropanol (IPA) + 0.1% Trifluoroacetic Acid (TFA)A normal-phase mobile system is often a good starting point for polysaccharide CSPs. The alcohol (IPA) acts as the polar modifier, influencing retention and selectivity. TFA is a crucial additive; it protonates the carboxylic acid group of the analyte, reducing peak tailing and improving interactions with the CSP.[2] The ratio of hexane to IPA can be adjusted to optimize retention and resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 25 °CTemperature can influence chiral recognition. Starting at ambient temperature is standard practice. Lowering the temperature can sometimes improve resolution by enhancing the stability of the transient diastereomeric complexes, though it may increase backpressure.
Detection Wavelength 220 nm or 254 nmThe phenyl ring and carbamate group provide UV absorbance. 220 nm will offer higher sensitivity, while 254 nm may provide a more stable baseline. An initial UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring a sufficient detector response.

3. Data Analysis:

  • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution (Rs).

  • Inject the test sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [(A1 - A2) / (A1 + A2)] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Filter (0.45 µm) prep1->prep2 hplc1 Inject 10 µL onto Lux Cellulose-2 Column prep2->hplc1 Filtered Sample hplc2 Isocratic Elution (Hexane/IPA/TFA) hplc1->hplc2 hplc3 UV Detection (220 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate Resolution (Rs) and % Enantiomeric Excess data1->data2

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced organic solvent consumption. The technique uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase. Its low viscosity and high diffusivity lead to faster analysis times and higher efficiency.

Principle of Separation: SFC on Polysaccharide CSPs

The fundamental chiral recognition mechanisms in SFC are similar to those in normal-phase HPLC.[3] The primary mobile phase (supercritical CO2) is non-polar, and an organic modifier (co-solvent), typically an alcohol like methanol or ethanol, is added to modulate analyte retention and selectivity. Additives can also be used to improve peak shape. The high-speed and efficiency of SFC make it particularly suitable for high-throughput screening applications.[4]

Experimental Protocol: Chiral SFC

Objective: To develop a rapid (< 5 minutes) and efficient method for the baseline separation of the enantiomers of the target analyte.

1. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1.0 mg/mL in methanol.

  • Prepare a sample solution of the test article at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter. Note: Ensure the sample is fully dissolved in the initial mobile phase co-solvent to avoid precipitation upon injection.

2. SFC Instrumentation and Conditions:

ParameterRecommended SettingRationale
SFC System An analytical SFC system with a UV detector and back pressure regulator.SFC requires specialized equipment to handle supercritical CO2.
Chiral Stationary Phase Chiralpak AD-H or Lux Cellulose-2 (or equivalent polysaccharide-based column), 5 µm, 250 x 4.6 mmPolysaccharide-based CSPs are highly versatile and perform exceptionally well in SFC for the separation of a wide range of chiral compounds, including N-protected amino acids.[4]
Mobile Phase Supercritical CO2 and Methanol (MeOH) with 0.1% Trifluoroacetic Acid (TFA)CO2 is the primary mobile phase. Methanol is a common polar co-solvent used to elute analytes from the column. TFA serves the same purpose as in HPLC: to suppress the ionization of the carboxylic acid, thereby improving peak shape and promoting consistent interactions with the CSP.
Gradient/Isocratic Start with an isocratic screening at 20% MeOH. If needed, run a gradient from 5% to 40% MeOH over 3 minutes.Screening with different percentages of co-solvent is a standard approach in SFC method development. A gradient can be used to quickly find the optimal elution conditions and is effective for separating compounds with different polarities.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to significantly faster analysis times compared to HPLC.
Back Pressure 150 barThis pressure is necessary to maintain CO2 in its supercritical state throughout the system.
Column Temperature 40 °CElevated temperatures are often used in SFC to ensure the miscibility of the CO2 and co-solvent and to improve chromatography kinetics.
Detection UV at 220 nmDetection principles are the same as in HPLC.
Injection Volume 5 µLA smaller injection volume is typical for SFC due to the lower viscosity of the mobile phase and the potential for peak distortion with larger volumes.

3. Data Analysis:

  • The data analysis procedure is identical to that described for the HPLC method.

Workflow for Chiral SFC Analysis

cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing prep1_sfc Dissolve Sample (1 mg/mL in Methanol) prep2_sfc Filter (0.45 µm) prep1_sfc->prep2_sfc sfc1 Inject 5 µL onto Chiralpak AD-H Column prep2_sfc->sfc1 Filtered Sample sfc2 Elution with CO2/MeOH/TFA (Gradient or Isocratic) sfc1->sfc2 sfc3 UV Detection (220 nm) sfc2->sfc3 data1_sfc Integrate Peaks sfc3->data1_sfc Chromatogram data2_sfc Calculate Resolution (Rs) and % Enantiomeric Excess data1_sfc->data2_sfc

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

Comparative Analysis: HPLC vs. SFC

The choice between HPLC and SFC depends on the specific needs of the laboratory, including throughput requirements, cost considerations, and the desired environmental impact.

FeatureChiral HPLC (Normal Phase)Chiral SFC
Principle Liquid-solid chromatography with a chiral stationary phase.Supercritical fluid-solid chromatography with a chiral stationary phase.
Primary Mobile Phase Organic solvents (e.g., Hexane, Heptane).Supercritical Carbon Dioxide (CO2).
Analysis Speed Slower (Typical run times: 10-30 minutes).Faster (Typical run times: 1-5 minutes).
Resolution High resolution is achievable with proper method optimization.Often provides higher efficiency and sharper peaks, leading to excellent resolution.
Solvent Consumption High consumption of organic solvents.Significantly lower consumption of organic solvents ("greener" technique).
Operating Cost Lower initial instrument cost; higher solvent purchase and disposal costs.Higher initial instrument cost; lower solvent-related costs.
Method Development Can be time-consuming due to the number of solvent and additive combinations.Often faster due to rapid column equilibration and short run times.
Best Suited For Standard QC labs, complex separations requiring fine-tuning.High-throughput screening, purification, "green" chemistry initiatives.
Concluding Remarks

Both Chiral HPLC and Chiral SFC are highly effective and reliable methods for determining the enantiomeric purity of this compound.

  • Chiral HPLC represents a well-established, robust, and widely accessible technique. The proposed normal-phase method on a polysaccharide-based CSP offers a high probability of success and serves as an excellent reference method for quality control.

  • Chiral SFC provides a significant advantage in terms of speed and sustainability. For laboratories equipped with SFC instrumentation, it is the superior choice for high-throughput analysis and rapid method development, delivering high-quality data in a fraction of the time and with a much smaller environmental footprint.

Ultimately, the selection of the optimal method will be guided by the specific analytical objectives, available instrumentation, and throughput demands of the project. The protocols and rationales provided herein offer a solid foundation for developing and validating a scientifically sound method for this critical chiral intermediate.

References
  • Gaspard, S., et al. (2017). Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis.
  • Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Technical Note TN-1005.
  • Pell, R., et al. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Journal of Chromatography A, 1585, 207-212.
  • Schmid, M. G., & Gübitz, G. (1998). Chiral separation of halogenated amino acids by ligand-exchange capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 851-857.
  • ResearchGate. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. Request PDF.
  • Phenomenex. Chiral Separation of FMOC-Amino Acids by Reversed Phase HPLC. Application Note.
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • ResearchGate. Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Request PDF.

Sources

A Comparative Guide to the Synthetic Strategies for 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Non-natural α-amino acids are critical building blocks in modern drug discovery, offering a pathway to novel peptides and small molecules with enhanced potency, stability, and pharmacokinetic profiles. Among these, 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid (CAS: 142121-95-7) serves as a valuable intermediate, incorporating a dichlorinated phenyl ring that can modulate biological activity through steric and electronic effects. The synthesis of this chiral molecule presents a common challenge for medicinal and process chemists: the efficient and stereocontrolled construction of a quaternary α-carbon center.

This guide provides an in-depth comparative analysis of several prominent synthetic routes to this target molecule. We will move beyond simple procedural descriptions to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. Each route is evaluated on key performance metrics, including yield, stereoselectivity, scalability, and adherence to green chemistry principles, providing researchers and drug development professionals with the critical data needed to select the optimal strategy for their specific application.

Route 1: The Classic Approach - Racemic Strecker Synthesis Followed by Boc Protection

The Strecker synthesis, first reported in 1850, remains a robust and highly versatile method for preparing α-amino acids from simple carbonyl precursors.[1][2] Its enduring appeal lies in its operational simplicity and the use of readily available, inexpensive starting materials.

Principle and Mechanistic Insight

This three-component reaction involves the condensation of an aldehyde (3,4-dichlorobenzaldehyde) with an ammonia source (ammonium chloride) to form an imine in situ. A nucleophilic cyanide source (potassium cyanide) then attacks the imine, generating an α-aminonitrile.[2][3][4] Subsequent hydrolysis of the nitrile moiety under harsh acidic or basic conditions yields the desired α-amino acid.[1][5] The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

The choice of ammonium chloride and potassium cyanide is a critical safety and practical consideration, avoiding the use of highly toxic hydrogen cyanide gas, which was used in the original protocol.[1][5] The hydrolysis step is often the bottleneck, requiring strong acid and heat, which can be incompatible with sensitive functional groups.

Experimental Workflow

cluster_0 Workflow for Strecker Synthesis A 3,4-Dichlorobenzaldehyde C α-Amino(3,4-dichlorophenyl)acetonitrile A->C  1. Strecker Reaction B KCN, NH4Cl in EtOH/H2O E Racemic 2-Amino-2-(3,4-dichlorophenyl)acetic acid C->E  2. Nitrile Hydrolysis D Conc. HCl, Heat G Racemic this compound E->G  3. Boc Protection F Boc2O, Base (e.g., NaOH or TEA)

Caption: Workflow for Racemic Strecker Synthesis and Protection.

Detailed Experimental Protocol

Step 1: Synthesis of α-Amino(3,4-dichlorophenyl)acetonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorobenzaldehyde (17.5 g, 0.1 mol) in ethanol (50 mL).

  • In a separate beaker, prepare a solution of potassium cyanide (7.15 g, 0.11 mol) and ammonium chloride (5.88 g, 0.11 mol) in deionized water (50 mL). Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the aqueous cyanide/ammonium chloride solution to the aldehyde solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield the crude α-aminonitrile.

Step 2: Hydrolysis to Racemic 2-Amino-2-(3,4-dichlorophenyl)acetic acid

  • Suspend the crude α-aminonitrile from the previous step in concentrated hydrochloric acid (100 mL, 12 M).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Adjust the pH of the solution to ~6.0 using a concentrated sodium hydroxide solution. The amino acid will precipitate at its isoelectric point.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the racemic amino acid.

Step 3: Boc Protection

  • Suspend the racemic amino acid (0.1 mol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

  • Add sodium hydroxide (8.8 g, 0.22 mol) and stir until the amino acid dissolves.

  • Cool the solution to 10 °C and add di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 0.11 mol) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the mixture with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Route 2: Asymmetric Synthesis via Chiral Auxiliary

For applications demanding high enantiopurity directly from the synthesis, asymmetric methods are indispensable. The use of a chiral auxiliary allows for the diastereoselective formation of the desired stereocenter.

Principle and Mechanistic Insight

This strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct an incoming reagent to one face of the molecule, leading to the formation of one diastereomer in excess. A common and powerful example is the use of an Evans oxazolidinone auxiliary. The synthesis begins by acylating the auxiliary. The key stereocenter is then introduced via an electrophilic amination reaction, followed by cleavage of the auxiliary to release the enantiomerically enriched product.

The high degree of facial selectivity is achieved because the auxiliary locks the conformation of the enolate, and its bulky substituent blocks one face from the incoming electrophile. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.

Experimental Workflow

cluster_0 Workflow for Asymmetric Synthesis A Chiral Oxazolidinone Auxiliary C N-Acyl Oxazolidinone A->C  1. Acylation B 3,4-Dichlorophenylacetyl Chloride E Aminated Intermediate (Diastereomerically Enriched) C->E  2. Asymmetric Amination D Base (e.g., NaHMDS) then Electrophilic Amine Source (e.g., Troc-N=N-Troc) G Enantiopure 2-Amino-2- (3,4-dichlorophenyl)acetic acid E->G  3. Auxiliary Cleavage F LiOH, H2O2 I Final Enantiopure Boc-Protected Product G->I  4. Boc Protection H Boc2O, Base

Caption: Workflow for Asymmetric Synthesis via Chiral Auxiliary.

Detailed Experimental Protocol

(Note: This is a representative protocol based on established methodologies.)

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (0.1 mol) in anhydrous THF (200 mL) under an argon atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium (0.105 mol, 1.6 M in hexanes) dropwise.

  • Stir for 15 minutes, then add a solution of 3,4-dichlorophenylacetyl chloride (0.1 mol) in anhydrous THF (50 mL) dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and purify by column chromatography to obtain the N-acyl oxazolidinone.

Step 2: Asymmetric Electrophilic Amination

  • Dissolve the N-acyl oxazolidinone (0.1 mol) in anhydrous THF (250 mL) and cool to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 0.11 mol, 1.0 M in THF) dropwise to form the sodium enolate.

  • After 30 minutes, add a pre-cooled (-78 °C) solution of di-tert-butyl azodicarboxylate (0.12 mol) in THF.

  • Stir at -78 °C for 3 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography.

Step 3 & 4: Auxiliary Cleavage and Boc Protection

  • The aminated intermediate can be cleaved and protected in a multi-step or one-pot procedure. A common method involves reductive cleavage of the N-N bond followed by hydrolysis of the auxiliary.

  • Alternatively, for direct conversion, dissolve the intermediate (0.1 mol) in a 3:1 mixture of THF and water (200 mL).

  • Cool to 0 °C and add 30% hydrogen peroxide (0.4 mol) followed by aqueous lithium hydroxide (0.2 mol).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench with sodium sulfite solution. Remove the chiral auxiliary by extraction. The resulting N-Boc amino acid in the aqueous layer is then isolated by acidification and extraction as described in Route 1, Step 3.

Route 3: Green Chemistry - Enzymatic Reductive Amination

Biocatalysis offers a powerful, environmentally benign alternative to traditional chemical methods, often providing exceptional stereoselectivity under mild aqueous conditions.

Principle and Mechanistic Insight

This route utilizes an enzyme, such as an imine reductase (IRED) or a transaminase, to catalyze the asymmetric synthesis of the amino acid.[6] A common approach involves the reductive amination of the corresponding α-keto acid, 2-oxo-2-(3,4-dichlorophenyl)acetic acid. The enzyme, in the presence of an amine source (e.g., ammonia) and a reducing cofactor (like NADH, which is recycled in situ), converts the prochiral keto acid directly into the chiral amino acid with high enantiomeric excess.

The enzyme's active site acts as a chiral template, binding the substrate in a specific orientation that ensures the addition of the amino group occurs on only one face of the molecule. This avoids the need for chiral auxiliaries or resolving agents and typically proceeds in water at or near ambient temperature and neutral pH.

Experimental Workflow

cluster_0 Workflow for Chemo-Enzymatic Synthesis A 2-Oxo-2-(3,4-dichlorophenyl) -acetic acid C Enantiopure 2-Amino-2- (3,4-dichlorophenyl)acetic acid A->C  1. Asymmetric Reductive Amination B Imine Reductase (IRED) Amine Source (NH3) Cofactor Recycling System (e.g., GDH/glucose) E Final Enantiopure Boc-Protected Product C->E  2. Boc Protection D Boc2O, Base

Caption: Workflow for Asymmetric Enzymatic Reductive Amination.

Detailed Experimental Protocol

(Note: This is a generalized protocol. Specific enzyme concentrations, pH, and cofactor systems must be optimized for the chosen biocatalyst.)

  • Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • To the buffer, add the α-keto acid substrate (e.g., 50 mM), glucose (e.g., 100 mM) for cofactor recycling, and an ammonium source (e.g., 500 mM ammonium chloride).

  • Add the required cofactor, NAD⁺/NADH (e.g., 1 mM).

  • Initiate the reaction by adding the lyophilized powders of the imine reductase (IRED) and the cofactor recycling enzyme (e.g., glucose dehydrogenase, GDH).

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor conversion and enantiomeric excess (ee%) by chiral HPLC.

  • Upon completion, terminate the reaction by adding a water-miscible organic solvent or by pH shift to denature the enzymes.

  • Remove the precipitated protein by centrifugation.

  • Isolate the product amino acid from the aqueous solution using ion-exchange chromatography or by precipitation at its isoelectric point.

  • Protect the resulting enantiopure amino acid with Boc₂O as described in Route 1, Step 3.

Comparative Analysis

The choice of a synthetic route is a multi-faceted decision, balancing factors of cost, time, scale, and the required final product specifications. The table below summarizes the key performance indicators for the described methodologies.

ParameterRoute 1: Strecker SynthesisRoute 2: Chiral AuxiliaryRoute 3: Enzymatic Synthesis
Overall Yield Moderate-High (typically 40-60%)Moderate (typically 30-50%)High (often >70-90%)
Stereoselectivity None (Racemic Product)Excellent (>98% de)Excellent (>99% ee)
Number of Steps 34+ (including auxiliary prep)2 (plus substrate synthesis)
Reagent Cost LowHigh (auxiliary, organometallics)Medium (enzyme cost can be high)
Scalability ExcellentModerate (purification can be difficult)Good (requires bioreactor)
Safety Concerns High (use of cyanide)Moderate (organometallics, cryogenics)Low
Environmental Impact High (heavy metals, organic waste)High (organic waste, metal catalysts)Low (aqueous, biodegradable)
Technical Difficulty LowHighModerate (requires biochem expertise)

Conclusion and Recommendations

This guide has detailed three distinct and viable strategies for the synthesis of this compound, each with a unique profile of advantages and disadvantages.

  • The Strecker Synthesis (Route 1) is the workhorse for producing large quantities of the racemic material. Its low cost and operational simplicity make it ideal for initial scale-up, especially if a subsequent chiral resolution step is planned.[] However, the significant safety and environmental drawbacks associated with cyanide and harsh hydrolysis conditions must be carefully managed.

  • Asymmetric Synthesis via a Chiral Auxiliary (Route 2) provides excellent stereocontrol, delivering the enantiopure product directly. This route is best suited for early-stage research and discovery where access to a specific enantiomer is paramount and cost is a secondary concern. The multi-step nature and high cost of reagents make it less favorable for large-scale manufacturing.

  • Enzymatic Reductive Amination (Route 3) represents the state-of-the-art in green and efficient chemical synthesis.[6] It combines exceptional stereoselectivity with mild, environmentally friendly conditions, making it an increasingly attractive option for industrial production. The primary hurdles are the initial investment in enzyme screening and process optimization.

Ultimately, the optimal synthetic route depends on the specific goals of the project. For large-scale, cost-driven production, a Strecker synthesis followed by classical resolution may be the most pragmatic choice. For discovery-phase synthesis requiring high enantiopurity, an asymmetric or enzymatic approach is superior. As biocatalysis technology continues to mature, enzymatic routes are poised to become the standard for both research and industrial-scale synthesis of chiral amino acids.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
  • Algor Cards. Alpha Amino Acid Synthesis. [Link]
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]
  • StudySmarter. Alpha Amino Acid Synthesis: Technique & Examples. [Link]
  • Perlego. (2007). Alpha Amino Acid Synthesis. [Link]
  • NROChemistry. Strecker Synthesis. [Link]
  • Wikipedia. Strecker amino acid synthesis. [Link]
  • Chemtips. Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Strecker Synthesis. [Link]
  • Chiral Technologies. (2012). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
  • Ford, G. J., et al. (2020). Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols.
  • Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. [Link]
  • ResearchGate. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. [Link]
  • PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid. [Link]
  • Royal Society of Chemistry. (2013). Chiral resolution with frozen aqueous amino acids. Analytical Methods. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides drug development professionals and researchers with a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Boc-amino)-2-(3,4-dichlorophenyl)acetic acid. Moving beyond a simple checklist, this document explains the scientific and regulatory rationale behind each procedure, ensuring a culture of safety and environmental stewardship in your laboratory. The protocols described herein are designed to create a self-validating system for waste management, grounded in federal regulations and best practices.

Core Principles: Hazard Identification and Regulatory Context

Proper disposal begins with a thorough understanding of the material's characteristics and the regulations that govern its handling. This compound is a halogenated organic compound. This classification is the single most important factor determining its disposal pathway.

The presence of chlorine atoms on the phenyl ring places it in the category of halogenated organic waste .[1] These compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of persistent environmental pollutants.[1] Mixing this type of waste with non-halogenated solvents is a common and costly mistake, as it contaminates the entire waste stream and complicates the disposal process.[2][3]

Disposal procedures are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which sets standards for workplace safety during handling and storage.[4][5][6]

Table 1: Key Safety and Regulatory Information

Parameter Specification Rationale & References
Waste Category Halogenated Organic Waste Contains dichlorophenyl group. Must be segregated from non-halogenated streams.[1][2]
Primary Hazards Skin, eye, and respiratory irritation. Harmful if swallowed. Based on safety data for structurally similar dichlorinated phenylacetic acid derivatives.[7][8][9][10]
Governing Regulations EPA (40 CFR Part 262), OSHA (29 CFR 1910) Ensures environmental protection and worker safety.[6][11][12]
Container Type Chemically compatible (e.g., HDPE), sealed with a threaded cap. Prevents leaks and reactions. Do not use metal for acidic waste or unapproved containers like food jars.[4][13][14]

| Disposal Method | Licensed Hazardous Waste Vendor (typically via incineration). | Halogenated wastes are prohibited from land disposal and require specialized treatment.[1][15] |

Essential Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated outside of a hood, a NIOSH-approved respirator may be required based on your institution's risk assessment.

Waste Segregation: A Step-by-Step Decision Protocol

Segregation is the most critical step in laboratory waste management. The following workflow ensures that this compound is routed to the correct waste stream.

WasteSegregation start Waste Generated: This compound check_halogen Does the compound contain Halogens (Cl, Br, F, I)? start->check_halogen halogen_container Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. check_halogen->halogen_container YES non_halogen_container Collect in 'NON-HALOGENATED ORGANIC WASTE' container. check_halogen->non_halogen_container NO is_halogenated YES not_halogenated NO

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.